molecular formula C2H7NO3S B583183 N-Arachidonoyl Taurine-d4 CAS No. 342611-14-7

N-Arachidonoyl Taurine-d4

Número de catálogo: B583183
Número CAS: 342611-14-7
Peso molecular: 129.17 g/mol
Clave InChI: XOAAWQZATWQOTB-LNLMKGTHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Taurine-d4 (CAS 342611-14-7) is a stable, non-radioactive isotope of Taurine, where four hydrogen atoms are replaced by deuterium. This isotopic labeling makes it an essential internal standard for the accurate quantitative analysis of taurine levels in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Using an isotope-labeled standard like Taurine-d4 is critical for accounting for matrix effects and ensuring methodological precision in complex samples. Taurine is an abundant amino sulfonic acid with diverse cytoprotective activity, acting as a key player in regulating antioxidation, calcium homeostasis, osmoregulation, and neuromodulation . Recent research utilizing high-sensitivity LC-MS/MS has demonstrated a significant inverse association between plasma taurine levels and the risk of ischemic stroke, highlighting its potential role as a biomarker and therapeutic target in cerebrovascular health . Beyond cardiovascular and neurological research, taurine is valuable in studies of energy metabolism and mitochondrial function. It is known to conjugate with a uridine residue in mitochondrial tRNA, which is crucial for the biosynthesis of proteins involved in the electron transport chain, and its deficiency can lead to increased superoxide generation . Taurine-d4 enables rigorous investigation into these and other physiological processes. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-amino-1,1,2,2-tetradeuterioethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7NO3S/c3-1-2-7(4,5)6/h1-3H2,(H,4,5,6)/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOAAWQZATWQOTB-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678733
Record name 2-Amino(~2~H_4_)ethane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342611-14-7
Record name 2-Amino(~2~H_4_)ethane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Taurine-1,1,2,2-d4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The In Vivo Functions of N-Arachidonoyl Taurine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Arachidonoyl Taurine (NAT) is an endogenous N-acyl amide lipid messenger that has garnered significant attention for its diverse physiological roles. This technical guide provides an in-depth exploration of the in vivo functions of NAT, including its biosynthesis, degradation, and signaling pathways. We will delve into its involvement in key biological processes such as metabolic regulation, pain and inflammation, and neuronal signaling. This document synthesizes current research to offer a comprehensive overview for professionals in the fields of pharmacology and drug development.

Introduction

N-Arachidonoyl Taurine is a member of the N-acyl taurine (NATs) class of bioactive lipids, formed by the conjugation of arachidonic acid and taurine. Its discovery and subsequent research have revealed its importance as a signaling molecule in both the central and peripheral nervous systems. The levels of NAT are primarily regulated by the enzyme Fatty Acid Amide Hydrolase (FAAH), which is also responsible for the degradation of other important lipid signaling molecules like the endocannabinoid anandamide. This guide will elucidate the multifaceted in vivo functions of NAT, with a focus on its mechanisms of action and therapeutic potential.

Biosynthesis and Degradation of N-Arachidonoyl Taurine

The endogenous synthesis of N-Arachidonoyl Taurine involves the conjugation of arachidonic acid to taurine. While the precise enzymatic machinery for the synthesis of all NATs is still under investigation, the enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT) has been identified as a key hepatic N-acyl taurine synthase, particularly for polyunsaturated fatty acids like arachidonic acid.

The primary enzyme responsible for the degradation of NAT is Fatty Acid Amide Hydrolase (FAAH). FAAH hydrolyzes the amide bond of NAT, releasing arachidonic acid and taurine. Inhibition of FAAH leads to a significant elevation of NAT levels in various tissues, highlighting the crucial role of this enzyme in regulating NAT signaling.

Arachidonic_Acid Arachidonic Acid BAAT BAAT (and other synthases) Arachidonic_Acid->BAAT Taurine Taurine Taurine->BAAT NAT N-Arachidonoyl Taurine FAAH FAAH NAT->FAAH Degradation BAAT->NAT Biosynthesis Degradation_Products Arachidonic Acid + Taurine FAAH->Degradation_Products

Biosynthesis and Degradation of N-Arachidonoyl Taurine.

Signaling Pathways of N-Arachidonoyl Taurine

N-Arachidonoyl Taurine exerts its physiological effects primarily through the activation of several key receptor proteins.

Transient Receptor Potential (TRP) Channels: TRPV1 and TRPV4

NAT is a known activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Vanilloid 4 (TRPV4) channels. These are non-selective cation channels that play critical roles in sensory perception, including pain and temperature sensation. Activation of these channels by NAT leads to an influx of calcium ions (Ca2+), initiating downstream signaling cascades.

NAT N-Arachidonoyl Taurine TRPV1_TRPV4 TRPV1 / TRPV4 Channels NAT->TRPV1_TRPV4 Activation Ca_Influx Ca²⁺ Influx TRPV1_TRPV4->Ca_Influx Downstream Downstream Signaling (e.g., Neuronal Excitability, Neurotransmitter Release) Ca_Influx->Downstream

N-Arachidonoyl Taurine Signaling via TRPV Channels.
G-Protein Coupled Receptor 119 (GPR119)

In the context of metabolic regulation, N-acyl taurines, including likely N-Arachidonoyl Taurine, have been shown to act as agonists for the G-protein coupled receptor 119 (GPR119). GPR119 is primarily expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn promotes the secretion of insulin and glucagon-like peptide-1 (GLP-1).

NAT N-Arachidonoyl Taurine GPR119 GPR119 NAT->GPR119 Activation AC Adenylyl Cyclase GPR119->AC Stimulates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates GLP1_Insulin GLP-1 / Insulin Secretion PKA->GLP1_Insulin Promotes start Start prep Prepare NAT Dosing Solution (e.g., in Ethanol/Emulphor/Saline) start->prep acclimate Acclimatize Mice prep->acclimate restrain Restrain Mouse acclimate->restrain inject Administer NAT via IP Injection restrain->inject observe Monitor Animal and Perform Measurements inject->observe end End observe->end

N-Arachidonoyl Taurine-d4: A Technical Guide to its Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Arachidonoyl Taurine-d4 is the deuterated analogue of N-Arachidonoyl Taurine (NAT), an endogenous bioactive lipid belonging to the N-acyl taurine (NAT) class. These molecules have garnered significant interest in the scientific community for their diverse physiological roles, including the regulation of glucose homeostasis and pain perception. The discovery of NATs as a class of lipids regulated by the enzyme Fatty Acid Amide Hydrolase (FAAH) has opened new avenues for therapeutic intervention in metabolic and neurological disorders. This compound serves as a critical tool in the precise quantification of endogenous NAT levels, facilitating research into its biosynthesis, metabolism, and pharmacological effects. This technical guide provides an in-depth overview of the discovery, synthesis, and biological significance of N-Arachidonoyl Taurine and its deuterated counterpart.

Discovery of N-Acyl Taurines

The discovery of N-acyl taurines, including N-Arachidonoyl Taurine, is intrinsically linked to the study of the endocannabinoid system and the enzyme Fatty Acid Amide Hydrolase (FAAH). Research into the metabolic pathways of endocannabinoid-like molecules revealed a class of N-acylethanolamines (NAEs) and, subsequently, N-acyl taurines as endogenous substrates for FAAH. Disruption of FAAH activity in animal models led to the accumulation of these lipids, unveiling their roles as signaling molecules.

Biological Significance and Signaling Pathways

N-Arachidonoyl Taurine exerts its biological effects through interaction with several key receptor proteins, most notably the Transient Receptor Potential Vanilloid 1 (TRPV1) and 4 (TRPV4) channels, and the G-protein coupled receptor 119 (GPR119).

TRPV1 and TRPV4 Activation

NAT is an activator of TRPV1 and TRPV4, which are non-selective cation channels involved in a variety of physiological processes, including pain sensation, inflammation, and temperature homeostasis.[1][2] Activation of these channels by NAT leads to an influx of calcium ions, triggering downstream signaling cascades.[1][2]

GPR119 and Glucose Homeostasis

N-acyl taurines, including NAT, have been identified as endogenous ligands for GPR119, a receptor predominantly expressed in pancreatic β-cells and intestinal L-cells.[3][4] Activation of GPR119 by NAT stimulates the release of insulin and glucagon-like peptide-1 (GLP-1), respectively, thereby contributing to the regulation of blood glucose levels.[3][4]

Synthesis of this compound

While specific proprietary synthesis methods for commercially available this compound are not publicly detailed, a plausible synthetic route can be inferred from standard organic chemistry principles and published methods for analogous compounds. The synthesis would logically involve two key steps: the synthesis of deuterated taurine (taurine-d4) and its subsequent coupling with arachidonic acid.

Experimental Protocol: Synthesis of Taurine-d4

A potential route for the synthesis of taurine-d4 involves the reaction of a deuterated ethanolamine precursor with a sulfonating agent.

Materials:

  • Ethanolamine-d4

  • Sulfur trioxide pyridine complex

  • Sodium hydroxide

  • Hydrochloric acid

  • Organic solvents (e.g., dichloromethane, methanol)

Procedure:

  • Ethanolamine-d4 is dissolved in an appropriate aprotic solvent such as dichloromethane.

  • The solution is cooled in an ice bath.

  • Sulfur trioxide pyridine complex is added portion-wise to the cooled solution with stirring.

  • The reaction is allowed to warm to room temperature and stirred for several hours.

  • The reaction mixture is then quenched with a solution of sodium hydroxide.

  • The aqueous layer is separated and acidified with hydrochloric acid.

  • The resulting precipitate of taurine-d4 is collected by filtration, washed with a cold solvent, and dried under vacuum.

Experimental Protocol: Coupling of Arachidonic Acid with Taurine-d4

The coupling of arachidonic acid with taurine-d4 to form this compound can be achieved via an amide bond formation reaction.

Materials:

  • Arachidonic acid

  • Taurine-d4

  • A coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))

  • A base (e.g., N,N-Diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., Dichloromethane or Dimethylformamide)

Procedure:

  • Arachidonic acid and the coupling agent (e.g., EDC) are dissolved in an anhydrous solvent.

  • The solution is stirred at room temperature for a short period to activate the carboxylic acid.

  • A solution of taurine-d4 and a base (e.g., DIPEA) in the same anhydrous solvent is added to the reaction mixture.

  • The reaction is stirred at room temperature for several hours to overnight.

  • The reaction mixture is then filtered to remove any precipitated byproducts.

  • The filtrate is washed sequentially with dilute acid, water, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to yield pure this compound.

Quantitative Data

PropertyN-Arachidonoyl TaurineThis compoundReference
Molecular Formula C22H37NO4SC22H33D4NO4S[5]
Molecular Weight 411.6 g/mol 415.6 g/mol [1][2]
Purity ≥98%≥99% deuterated forms (d1-d4)[1][5]
Appearance A solution in ethanolA solution in ethanol[1][5]
Solubility (PBS, pH 7.2) ~1.5 mg/mL~1.5 mg/mL[1][5]
Solubility (DMSO) ~20 mg/mL~20 mg/mL[1][5]
Solubility (DMF) ~10 mg/mL~10 mg/mL[1][5]
TRPV1 EC50 28 µMNot reported[1]
TRPV4 EC50 21 µMNot reported[1]

Analytical Methods

This compound is primarily used as an internal standard for the accurate quantification of endogenous N-Arachidonoyl Taurine in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

Experimental Protocol: Quantification of N-Arachidonoyl Taurine by LC-MS/MS

1. Sample Preparation (Lipid Extraction):

  • Biological samples (e.g., plasma, tissue homogenate) are spiked with a known amount of this compound internal standard.

  • Lipids are extracted using a suitable organic solvent system, such as a modified Bligh-Dyer extraction with methanol, chloroform, and water.

  • The organic phase containing the lipids is collected and dried under a stream of nitrogen.

  • The dried lipid extract is reconstituted in an appropriate solvent for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • A C18 reversed-phase column is typically used for separation.

    • The mobile phase usually consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium acetate to improve ionization.

  • Tandem Mass Spectrometry (MS/MS):

    • Electrospray ionization (ESI) in negative ion mode is commonly employed.

    • Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for both N-Arachidonoyl Taurine and this compound are monitored.

    • NAT transition (example): m/z 410.3 → m/z 80.1 (sulfonate head group fragment)

    • NAT-d4 transition (example): m/z 414.3 → m/z 80.1

3. Data Analysis:

  • The peak areas of the analyte (NAT) and the internal standard (NAT-d4) are determined from the chromatograms.

  • A calibration curve is constructed by analyzing known concentrations of NAT with a fixed amount of NAT-d4.

  • The concentration of endogenous NAT in the biological sample is calculated by comparing the ratio of the peak area of NAT to that of NAT-d4 against the calibration curve.

Signaling Pathway and Experimental Workflow Diagrams

FAAH_Metabolism cluster_synthesis Biosynthesis cluster_degradation Degradation Arachidonoyl-CoA Arachidonoyl-CoA NAT_Synthase N-acyltransferase Arachidonoyl-CoA->NAT_Synthase Taurine Taurine Taurine->NAT_Synthase NAT N-Arachidonoyl Taurine NAT_Synthase->NAT FAAH FAAH NAT->FAAH Arachidonic_Acid Arachidonic_Acid FAAH->Arachidonic_Acid Taurine_prod Taurine FAAH->Taurine_prod

Caption: Biosynthesis and degradation of N-Arachidonoyl Taurine.

TRPV1_Signaling NAT N-Arachidonoyl Taurine TRPV1 TRPV1 Channel NAT->TRPV1 activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Cellular_Response Cellular Response (e.g., Nociception) Ca_influx->Cellular_Response

Caption: N-Arachidonoyl Taurine signaling through the TRPV1 channel.

GPR119_Signaling NAT N-Arachidonoyl Taurine GPR119 GPR119 NAT->GPR119 binds Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Insulin_GLP1 Insulin / GLP-1 Secretion PKA->Insulin_GLP1

Caption: N-Arachidonoyl Taurine signaling via the GPR119 receptor.

Synthesis_Workflow Start Start Taurine_d4_Synth Synthesis of Taurine-d4 Start->Taurine_d4_Synth Coupling Coupling with Arachidonic Acid Taurine_d4_Synth->Coupling Purification Purification (Chromatography) Coupling->Purification NAT_d4_Product N-Arachidonoyl Taurine-d4 Purification->NAT_d4_Product End End NAT_d4_Product->End

Caption: General workflow for the synthesis of this compound.

Conclusion

N-Arachidonoyl Taurine and its deuterated analog, this compound, represent important molecules in the field of lipidomics and drug discovery. The discovery of NAT's role in diverse signaling pathways has provided new targets for therapeutic development. The chemical synthesis of this compound, while not detailed in publicly available literature, can be achieved through established organic chemistry reactions. This deuterated standard is indispensable for the accurate quantification of endogenous NAT, enabling researchers to further elucidate its physiological and pathological roles. This technical guide provides a comprehensive overview to aid researchers and scientists in their exploration of this fascinating class of bioactive lipids.

References

An In-depth Technical Guide to the Biological Role of N-Acyl Taurines in the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-acyl taurines (NATs) are a class of endogenous lipid signaling molecules found within the central nervous system (CNS). Structurally, they consist of a fatty acid linked to a taurine molecule via an amide bond. While present at low basal levels, their concentrations, particularly those of long-chain saturated species, are dramatically elevated in the CNS of animals lacking the enzyme Fatty Acid Amide Hydrolase (FAAH), which is the primary catalyst for their degradation.[1][2] This accumulation points to a significant and tightly regulated role in neural signaling. Emerging evidence implicates NATs in diverse CNS functions, including nociception, neuroinflammation, and modulation of synaptic transmission. Their primary signaling mechanism involves the activation of Transient Receptor Potential (TRP) ion channels, positioning them as key players in sensory and pathological processes. This document provides a comprehensive overview of NAT biochemistry, signaling, physiological roles, and the experimental methodologies used to study them.

Biosynthesis and Metabolism of N-Acyl Taurines in the CNS

The concentration and activity of NATs in the CNS are governed by the balance between their synthesis and degradation. While degradation is well-understood, the specific biosynthetic pathways in the brain remain an area of active investigation.

Biosynthesis

The precise enzymatic machinery for NAT synthesis in the brain is not fully elucidated. In peripheral tissues like the liver, enzymes such as bile acid-CoA:amino acid N-acyltransferase (BAAT) and acyl-coenzyme A:amino acid N-acyltransferase (ACNAT1) are known to conjugate acyl-CoAs to taurine.[3][4] However, the brain exhibits a unique NAT profile, with a prevalence of long-chain saturated species (e.g., C22:0) that accumulate slowly over time when degradation is blocked, suggesting a distinct and potentially slow biosynthetic pathway.[5] The general mechanism involves the condensation of an activated fatty acid (acyl-CoA) with taurine.

Degradation

The primary route of NAT inactivation is hydrolysis by the integral membrane enzyme Fatty Acid Amide Hydrolase (FAAH) .[1] FAAH cleaves the amide bond, releasing taurine and the corresponding fatty acid, thereby terminating the signaling activity of the NAT. Genetic deletion or pharmacological inhibition of FAAH leads to profound increases in NAT levels in the CNS, making FAAH a critical control point for this signaling system.[1][2]

NAT_Metabolism cluster_reactants Precursors cluster_products Degradation Products Fatty_Acyl_CoA Fatty Acyl-CoA Synthase N-Acyltransferase (e.g., BAAT, ACNAT1) (Mechanism in CNS TBD) Fatty_Acyl_CoA->Synthase Taurine Taurine Taurine->Synthase Fatty_Acid Fatty Acid Taurine_p Taurine NAT N-Acyl Taurine (NAT) Synthase->NAT Synthesis FAAH FAAH (Fatty Acid Amide Hydrolase) FAAH->Fatty_Acid FAAH->Taurine_p NAT->FAAH Degradation

Caption: Metabolic pathway of N-acyl taurines (NATs).

Signaling Mechanisms in the CNS

NATs exert their biological effects by directly interacting with and modulating the activity of specific ion channels.

Transient Receptor Potential (TRP) Channels

A primary mechanism of NAT signaling is the activation of specific TRP channels, which are non-selective cation channels involved in sensory perception.[6][7]

  • TRPV1 (Vanilloid Receptor 1): N-arachidonoyl taurine (C20:4 NAT) is an agonist of the TRPV1 channel, a key integrator of noxious thermal and chemical stimuli.[8] Activation of TRPV1 by NATs leads to an influx of Ca²⁺, depolarizing the neuron and propagating a signal. This interaction directly links NATs to pain and thermosensation pathways.[9]

  • TRPV4: NATs also activate TRPV4, a channel involved in mechanosensation and osmosensation.[1][2]

The activation of these channels by NATs suggests their role as endogenous regulators of sensory neuronal excitability.

NAT_Signaling NAT Signaling via TRPV1 cluster_membrane Neuronal Membrane TRPV1 TRPV1 Channel (Closed) TRPV1_open TRPV1 Channel (Open) TRPV1->TRPV1_open Conformational Change Ca_in Ca²⁺ Influx TRPV1_open->Ca_in Gating NAT N-Acyl Taurine (NAT) NAT->TRPV1 Binds & Activates Depolarization Membrane Depolarization Ca_in->Depolarization Downstream Downstream Signaling (e.g., Action Potential Firing, Neurotransmitter Release) Depolarization->Downstream

Caption: Signaling pathway of NATs through the TRPV1 channel.
Glycine Transporter 2 (GlyT2) - Insights from Related Lipids

While not N-acyl taurines, structurally similar N-acyl amino acids (e.g., N-oleoyl-D-lysine) have been identified as potent and selective allosteric inhibitors of the glycine transporter 2 (GlyT2).[10][11] GlyT2 is crucial for clearing glycine from the synaptic cleft in inhibitory spinal cord synapses. By inhibiting GlyT2, these lipids enhance and prolong glycinergic neurotransmission, producing a powerful analgesic effect.[1][12] This action highlights a distinct, non-TRP channel mechanism by which endogenous lipids can modulate inhibitory signaling in pain pathways.

Physiological Roles in the Central Nervous System

The unique distribution and signaling mechanisms of NATs position them as important modulators of several key CNS processes.

  • Pain and Nociception: Through the activation of TRPV1, NATs can directly contribute to the excitability of nociceptive neurons. Conversely, the analgesic properties of related GlyT2-inhibiting lipids suggest that the broader class of N-acyl amino acids could have complex, multifaceted roles in pain modulation, potentially offering novel targets for analgesic drug development.[12][13]

  • Neuroinflammation: Studies have shown that certain NAT species accumulate during the resolution phase of inflammation following focal cerebral ischemia, suggesting a role in the brain's response to injury and the subsequent repair and resolution processes.

  • Synaptic Transmission: N-arachidonoyl taurine has been shown to enhance glutamatergic synaptic transmission in the prefrontal cortex, an effect similar to the TRPV1 agonist capsaicin.[9] Its degradation product, taurine, independently depresses glutamatergic activity, indicating that the NAT signaling system can exert fine-tuned, bidirectional control over synaptic strength.[9]

Quantitative Data Summary

Quantitative analysis is critical for understanding the potency and physiological relevance of NATs. The following tables summarize key data from the literature.

Table 1: Endogenous NAT Concentrations in Mouse Brain (Data reflects levels in whole brain homogenates)

N-Acyl Taurine SpeciesWild-Type (pmol/g)FAAH -/- (pmol/g)Fold IncreaseReference
N-Stearoyl Taurine (18:0)~5~150~30x[5]
N-Arachidonoyl Taurine (20:4)~2~2No Change[5]
N-Docosanoyl Taurine (22:0)~2~250~125x[2][5]
N-Nervonoyl Taurine (24:1)~1~60~60x[5]

Table 2: Pharmacological Activity of NATs and Related Lipids

CompoundTargetAssayPotency (EC₅₀ / IC₅₀)Reference
N-Arachidonoyl TaurineTRPV1Ca²⁺ Influx28 µM[10]
N-Arachidonoyl TaurineTRPV4Ca²⁺ Influx21 µM[10]
N-Oleoyl-L-LysineGlyT2Electrophysiology25.5 nM[11]
N-Oleoyl-L-ArginineGlyT2Electrophysiology47.9 nM[11]
N-Oleoyl-L-TryptophanGlyT2Electrophysiology54.6 nM[11]
N-Oleoyl GlycineGlyT2Electrophysiology500 nM[10]

Key Experimental Protocols

Protocol: Quantification of NATs in Brain Tissue by LC-MS/MS

This protocol describes the extraction and analysis of NATs from rodent brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Tissue Homogenization: a. Rapidly dissect the brain region of interest and snap-freeze in liquid nitrogen. Store at -80°C until use. b. Weigh the frozen tissue (~50 mg). c. Homogenize the tissue in 1 mL of ice-cold 2:1:1 chloroform:methanol:Tris-HCl (50 mM, pH 7.4) containing an appropriate internal standard (e.g., d4-C20:4 NAT).

2. Lipid Extraction: a. Vortex the homogenate vigorously for 1 minute and incubate on ice for 20 minutes. b. Centrifuge at 3,000 x g for 15 minutes at 4°C to separate the phases. c. Carefully collect the lower organic phase into a new glass tube. d. Dry the organic extract under a gentle stream of nitrogen gas.

3. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended): a. Reconstitute the dried lipid film in 1 mL of chloroform. b. Condition a silica SPE cartridge (e.g., 100 mg) with 2 mL of chloroform. c. Load the sample onto the cartridge. d. Wash with 2 mL of chloroform to elute neutral lipids. e. Elute the NAT-containing fraction with 2 mL of 9:1 chloroform:methanol. f. Dry the eluate under nitrogen.

4. LC-MS/MS Analysis: a. Reconstitute the final dried sample in 100 µL of mobile phase (e.g., 90:10 methanol:water). b. Inject 5-10 µL onto a C18 reverse-phase column (e.g., Waters BEH C18). c. Use a gradient elution from a water-based mobile phase (A) to an organic mobile phase (B), both containing 0.1% formic acid. d. Perform detection using a triple quadrupole mass spectrometer in negative ion mode, monitoring for specific Multiple Reaction Monitoring (MRM) transitions for each NAT and the internal standard. A common transition involves the parent ion to the taurine fragment at m/z 124.1.

5. Quantification: a. Generate a standard curve using synthetic NAT standards. b. Calculate the concentration of each NAT in the sample by comparing its peak area ratio relative to the internal standard against the standard curve. Normalize the final value to the initial tissue weight (e.g., pmol/g).

LCMS_Workflow node_step node_step node_output node_output node_instrument node_instrument A 1. Brain Tissue Dissection & Snap Freezing B 2. Homogenization (in Chloroform/Methanol with Internal Standard) A->B C 3. Lipid Extraction (Phase Separation) B->C D 4. Solvent Evaporation (Under Nitrogen) C->D E 5. SPE Cleanup (Silica Cartridge) D->E F 6. Sample Reconstitution E->F G 7. LC-MS/MS Analysis F->G H 8. Data Processing & Quantification G->H

Caption: Experimental workflow for NAT quantification via LC-MS/MS.
Protocol: Whole-Cell Patch-Clamp Recording of NAT Effects on Neurons

This protocol outlines how to measure the effect of a NAT on neuronal ion channels (e.g., TRPV1) in acute brain slices.

1. Brain Slice Preparation: a. Anesthetize a rodent according to approved institutional protocols and perfuse transcardially with ice-cold, oxygenated (95% O₂/5% CO₂) NMDG-based cutting solution. b. Rapidly decapitate the animal and dissect the brain, placing it in the ice-cold NMDG solution. c. Prepare 300 µm coronal slices containing the region of interest (e.g., dorsal root ganglia or a CNS region expressing TRPV1) using a vibratome. d. Transfer slices to a recovery chamber with artificial cerebrospinal fluid (aCSF) oxygenated with 95% O₂/5% CO₂ at 34°C for 30 minutes, then allow to equilibrate to room temperature for at least 1 hour before recording.

2. Recording Setup: a. Transfer a single slice to the recording chamber on an upright microscope stage, continuously perfused with oxygenated aCSF (~2 mL/min). b. Visualize neurons using differential interference contrast (DIC) optics. c. Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ. d. Fill the pipette with an internal solution (e.g., K-gluconate based) containing a fluorescent dye (e.g., Alexa Fluor 488) to visualize cell morphology.

3. Whole-Cell Recording: a. Approach a target neuron with the recording pipette while applying positive pressure. b. Upon contact with the cell membrane, release positive pressure to form a high-resistance (>1 GΩ) "giga-seal". c. Apply gentle suction to rupture the membrane patch, achieving the whole-cell configuration. d. Switch to voltage-clamp mode and hold the neuron at -70 mV.

4. Drug Application and Data Acquisition: a. Record a stable baseline current for 3-5 minutes. b. Prepare the NAT of interest (e.g., N-arachidonoyl taurine) in aCSF containing a vehicle (e.g., 0.1% DMSO). Ensure the final vehicle concentration in the perfusion line is consistent across baseline and drug application. c. Perfuse the brain slice with the NAT-containing aCSF for a defined period (e.g., 5-10 minutes). d. Record any changes in the holding current. An inward current at -70 mV suggests the opening of a non-selective cation channel like TRPV1. e. To confirm specificity, co-apply a known antagonist (e.g., capsazepine for TRPV1) with the NAT. f. Analyze the change in current amplitude and frequency of synaptic events using appropriate software (e.g., pCLAMP, AxoGraph).

Conclusion and Future Directions

N-acyl taurines represent a distinct class of lipid signaling molecules in the CNS, regulated primarily by FAAH and signaling through TRP channels. Their unique accumulation profile in the brain, particularly long-chain saturated species, and their established links to pain and inflammation pathways make them compelling targets for future research and drug development.

Key areas for future investigation include:

  • Identification of CNS-specific NAT synthases: Elucidating the enzymes responsible for NAT production in the brain is a critical next step.

  • Deconvolution of physiological roles: Using advanced genetic and pharmacological tools to precisely define the role of specific NATs in pain, neuroinflammation, and synaptic plasticity.

  • Exploration of additional receptors: Investigating whether NATs interact with other CNS targets beyond TRPV1 and TRPV4.

  • Therapeutic potential: Designing stable NAT analogs or modulators of NAT metabolism as novel therapeutics for chronic pain and neurological disorders.

References

N-Arachidonoyl Taurine: A Technical Guide to Signaling and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Arachidonoyl Taurine (NAT) is an endogenous lipid mediator belonging to the class of N-acyl amino acids. Structurally similar to the endocannabinoid anandamide, NAT has emerged as a significant signaling molecule, primarily through its interaction with Transient Receptor Potential (TRP) channels. This technical guide provides an in-depth overview of the core signaling pathways and mechanisms of NAT. It summarizes key quantitative data, details common experimental protocols for its study, and presents visual diagrams of its molecular interactions and metabolic pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Core Signaling Pathways

N-Arachidonoyl Taurine's primary mechanism of action involves the activation of specific ion channels, leading to downstream cellular effects. The most well-characterized targets are members of the Transient Receptor Potential (TRP) family of cation channels.

Activation of TRPV1 and TRPV4 Channels

NAT is a known activator of the Transient Receptor Potential Vanilloid type 1 (TRPV1) and type 4 (TRPV4) channels.[1][2][3][4] Activation of these non-selective cation channels, which are permeable to Ca²⁺, leads to an increase in intracellular calcium concentration.[2][3][4] This influx of calcium is a critical initiating event for a cascade of downstream signaling pathways.

Downstream Effects of Calcium Influx

The elevation of intracellular Ca²⁺ initiated by NAT's activation of TRPV channels triggers several physiological responses:

  • Modulation of Synaptic Transmission: In the prefrontal cortex, NAT has been shown to increase the frequency of spontaneous excitatory postsynaptic currents (sEPSCs) without altering their amplitude, an effect similar to that of the known TRPV1 agonist capsaicin.[5][6] This suggests a role for NAT in modulating excitatory glutamatergic neurotransmission.[5][6]

  • Insulin Secretion: NAT increases calcium flux in pancreatic β-cells, which in turn stimulates insulin secretion.[1][2][3][4]

  • Potential for Broader Kinase Pathway Activation: While direct evidence for NAT is still developing, TRPV1-mediated calcium influx is known to activate downstream kinase cascades, including the Akt and ERK1/2 pathways, which are involved in cell proliferation and survival.[1]

Interaction with Other Receptors

While TRPV1 and TRPV4 are the primary targets, the structural similarity of NAT to other endocannabinoids suggests potential, though weaker, interactions with other receptors. N-acyl amino acids have been shown to interact with GPR55, a G-protein coupled receptor also implicated in cannabinoid signaling.[7] However, direct, high-affinity binding of NAT to cannabinoid receptors (CB1, CB2) or GPR55 has not been robustly demonstrated.

Biosynthesis and Degradation

The cellular levels of NAT are tightly controlled by enzymatic synthesis and degradation, ensuring its signaling is spatially and temporally regulated.

Biosynthesis

The precise enzymatic pathway for NAT biosynthesis is an area of ongoing research. It is hypothesized to be synthesized through the conjugation of arachidonic acid to taurine. While the specific enzymes are not definitively identified for NAT, enzymes like N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) are involved in the synthesis of other N-acylethanolamines.[8] More recently, bile acid-CoA:amino acid N-acyltransferase (BAAT) has been identified as a key enzyme in the hepatic synthesis of N-acyl taurines containing polyunsaturated fatty acids.[9]

Degradation

The primary enzyme responsible for the degradation of NAT is Fatty Acid Amide Hydrolase (FAAH).[6][8] FAAH is an intracellular serine hydrolase that breaks down NAT into its constituent molecules: arachidonic acid and taurine, thereby terminating its signaling activity.[8] The regulation of NAT levels by FAAH is analogous to its role in metabolizing anandamide.[6]

Quantitative Data

The following table summarizes the available quantitative data for N-Arachidonoyl Taurine's interaction with its primary targets.

ParameterTargetValueCell Type/SystemReference
EC₅₀TRPV128 µM-[1][2][3][4]
EC₅₀TRPV421 µM-[1][2][3][4]
EffectsEPSC Frequency~150% increase at 10 µMMouse Prefrontal Cortex Neurons[6]
EffectCalcium FluxIncrease at 10 µMHIT-T15 Pancreatic β-cells, INS-1 Rat Islet Cells[2][3][4]
EffectInsulin SecretionIncrease832/13 INS-1 Pancreatic β-cells[2][3]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Measuring NAT-activated TRPV1 Currents

This protocol is designed to measure ion channel activity in response to NAT in cells expressing TRPV1.

1. Cell Preparation:

  • Culture a suitable cell line (e.g., HEK293) stably or transiently expressing the TRPV1 channel.

  • Plate cells onto glass coverslips 24-48 hours before the experiment to allow for adherence and optimal morphology for patching.

2. Solutions:

  • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 1 MgCl₂, 2 Mg-ATP, 0.3 Na-GTP, 10 EGTA. Adjust pH to 7.2 with KOH.

3. Recording Procedure:

  • Transfer a coverslip with cells to the recording chamber on an inverted microscope and perfuse with the external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a cell with the pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).

  • Apply a brief pulse of stronger suction to rupture the cell membrane and establish the whole-cell configuration.

  • Hold the cell at a holding potential of -60 mV.

  • Apply NAT at the desired concentration (e.g., 10-100 µM) via a perfusion system.

  • Record the resulting inward current. A voltage ramp protocol (e.g., -100 mV to +100 mV over 200 ms) can be applied before and during NAT application to determine the current-voltage relationship.

4. Data Analysis:

  • Measure the peak amplitude of the NAT-evoked current.

  • Plot the current density (pA/pF) to account for variations in cell size.

  • Generate dose-response curves by applying a range of NAT concentrations and fit the data to determine the EC₅₀.

Quantification of NAT in Biological Tissues by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of NAT from tissue samples.

1. Sample Preparation and Lipid Extraction:

  • Homogenize frozen tissue samples (e.g., brain, kidney) in a suitable solvent, such as chloroform:methanol (2:1, v/v), containing an appropriate internal standard (e.g., deuterated NAT).

  • Perform a Bligh-Dyer or similar liquid-liquid extraction to separate the lipid phase.

  • Evaporate the organic solvent under a stream of nitrogen.

2. Solid-Phase Extraction (SPE) for Sample Cleanup:

  • Reconstitute the lipid extract in a minimal volume of a non-polar solvent.

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the sample onto the cartridge.

  • Wash the cartridge with a low-polarity solvent to remove highly non-polar lipids.

  • Elute NAT and other N-acyl amino acids with a more polar solvent, such as methanol or acetonitrile.

  • Evaporate the eluate to dryness.

3. LC-MS/MS Analysis:

  • Reconstitute the final sample in the mobile phase.

  • Inject the sample onto a C18 reverse-phase HPLC column.

  • Use a gradient elution with mobile phases typically consisting of water and acetonitrile or methanol, often with a formic acid or ammonium acetate additive to improve ionization.

  • Couple the HPLC to a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode.

  • Monitor the specific precursor-to-product ion transition for NAT (e.g., m/z 410.2 -> m/z 124.0 for [M-H]⁻) using Multiple Reaction Monitoring (MRM).

4. Data Analysis:

  • Generate a standard curve using known concentrations of a NAT analytical standard.

  • Quantify the amount of NAT in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Conclusion

N-Arachidonoyl Taurine is a key endogenous lipid signaling molecule with well-defined roles in activating TRPV1 and TRPV4 channels. Its ability to modulate calcium signaling underlies its influence on critical physiological processes such as synaptic transmission and insulin secretion. The regulation of its cellular levels by FAAH presents a potential target for therapeutic intervention. Further research is warranted to fully elucidate its biosynthetic pathway, explore its potential interactions with other receptor systems, and understand the full spectrum of its downstream signaling cascades. The methodologies and data presented in this guide offer a foundational resource for scientists and researchers aiming to further investigate the pharmacology and therapeutic potential of N-Arachidonoyl Taurine.

References

Preliminary research on N-Arachidonoyl Taurine and TRPV channel activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Arachidonoyl Taurine (NAT) is an endogenous N-acyl amide lipid messenger that has garnered significant interest for its role as a modulator of Transient Receptor Potential (TRP) channels. This technical guide provides a comprehensive overview of the current understanding of NAT's interaction with TRPV channels, with a particular focus on TRPV1 and TRPV4. The guide details the quantitative aspects of this interaction, outlines key experimental protocols for its investigation, and visualizes the known signaling pathways.

Quantitative Data: N-Arachidonoyl Taurine Activity at TRPV Channels

The following table summarizes the available quantitative data on the activation of TRPV channels by N-Arachidonoyl Taurine.

ChannelAgonist/AntagonistEC50 (µM)Cell TypeAssay TypeReference
TRPV1 Activator28Not SpecifiedNot Specified[1]
TRPV4 Activator21Not SpecifiedNot Specified[1]
TRPA1 Less Effective ActivatorNot SpecifiedHEK 293 cells expressing hTRPA1Intracellular Calcium Measurement[2][3]

Note: Data on the direct activation of other TRPV channels such as TRPV2, TRPV3, and TRPM8 by N-Arachidonoyl Taurine is currently limited in the scientific literature.

Signaling Pathways

TRPV1 Activation by N-Arachidonoyl Taurine

Activation of the TRPV1 channel by N-Arachidonoyl Taurine initiates a cascade of intracellular events, primarily driven by the influx of cations, including Ca²⁺. This leads to membrane depolarization and can modulate synaptic activity. In the prefrontal cortex, NAT has been shown to increase the frequency of spontaneous excitatory postsynaptic currents (sEPSCs) without affecting their amplitude, an effect similar to that of the well-known TRPV1 agonist, capsaicin.[4][5] This suggests a presynaptic mechanism of action, potentially involving the enhancement of neurotransmitter release. The signaling cascade may also involve the production of other lipid messengers, such as endocannabinoids, which can act as retrograde messengers to further modulate synaptic transmission.[4]

TRPV1_Signaling_Pathway NAT N-Arachidonoyl Taurine TRPV1 TRPV1 Channel NAT->TRPV1 Activation Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Depolarization Membrane Depolarization Ca_influx->Depolarization Endocannabinoid Endocannabinoid Production Ca_influx->Endocannabinoid Neurotransmitter_release Enhanced Neurotransmitter Release Depolarization->Neurotransmitter_release sEPSC_freq Increased sEPSC Frequency Neurotransmitter_release->sEPSC_freq

Figure 1: Proposed signaling pathway for NAT-mediated TRPV1 activation.

TRPV4 Activation by N-Arachidonoyl Taurine

The activation of TRPV4 by N-Arachidonoyl Taurine is also linked to Ca²⁺ influx. While the complete downstream signaling cascade is still under investigation, studies on related lipids like arachidonic acid suggest the involvement of protein kinase A (PKA). PKA-mediated phosphorylation of the TRPV4 channel can enhance its sensitivity to agonists.[6] This suggests a potential mechanism where NAT binding, coupled with PKA activity, leads to a more robust channel opening and subsequent cellular responses.

TRPV4_Signaling_Pathway NAT N-Arachidonoyl Taurine TRPV4 TRPV4 Channel NAT->TRPV4 Activation Ca_influx Ca²⁺ Influx TRPV4->Ca_influx PKA Protein Kinase A PKA->TRPV4 Phosphorylation Phosphorylation Channel Phosphorylation Cellular_Response Downstream Cellular Response Ca_influx->Cellular_Response

Figure 2: Potential signaling pathway for NAT-mediated TRPV4 activation.

Experimental Protocols

Intracellular Calcium Imaging using Fura-2 AM

This protocol is designed to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to NAT application in cells expressing TRPV channels.

Materials:

  • Cells expressing the target TRPV channel (e.g., HEK293-TRPV1)

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • N-Arachidonoyl Taurine (NAT) stock solution (in DMSO or ethanol)

  • Fluorescence microscope equipped with a ratiometric imaging system (excitation wavelengths of 340 nm and 380 nm, emission at ~510 nm)

Procedure:

  • Cell Preparation: Plate cells onto glass coverslips 24-48 hours before the experiment to allow for adherence.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution (typically 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).

    • Wash the cells once with HBSS.

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

    • Wash the cells three times with HBSS to remove extracellular dye.

    • Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature in the dark.

  • Imaging:

    • Mount the coverslip onto the microscope stage.

    • Perfuse the cells with HBSS and establish a stable baseline fluorescence ratio (F340/F380).

    • Apply NAT at the desired concentration by adding it to the perfusion solution.

    • Record the changes in the F340/F380 ratio over time.

    • At the end of the experiment, calibrate the Fura-2 signal by determining the maximum fluorescence ratio (Rmax) with a calcium ionophore (e.g., ionomycin) in the presence of high extracellular Ca²⁺ and the minimum fluorescence ratio (Rmin) in a Ca²⁺-free solution containing a chelator (e.g., EGTA).

Calcium_Imaging_Workflow cluster_prep Cell Preparation cluster_loading Fura-2 AM Loading cluster_imaging Imaging Plate_Cells Plate cells on coverslips Prepare_Loading_Solution Prepare Fura-2 AM solution Wash_Cells1 Wash cells with HBSS Prepare_Loading_Solution->Wash_Cells1 Incubate Incubate with Fura-2 AM Wash_Cells1->Incubate Wash_Cells2 Wash to remove excess dye Incubate->Wash_Cells2 De_esterify Allow de-esterification Wash_Cells2->De_esterify Mount_Coverslip Mount coverslip on microscope Establish_Baseline Establish baseline F340/F380 ratio Mount_Coverslip->Establish_Baseline Apply_NAT Apply N-Arachidonoyl Taurine Establish_Baseline->Apply_NAT Record_Changes Record F340/F380 ratio changes Apply_NAT->Record_Changes Calibrate Calibrate with Rmax and Rmin Record_Changes->Calibrate

Figure 3: Experimental workflow for intracellular calcium imaging.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to directly measure the ion currents flowing through TRPV channels in response to NAT.

Materials:

  • Cells expressing the target TRPV channel

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • Pipette puller and microforge

  • Extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH 7.4)

  • Intracellular solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA; pH 7.2)

  • N-Arachidonoyl Taurine (NAT) stock solution

Procedure:

  • Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the intracellular solution. Fire-polish the tip to ensure a smooth surface for sealing.

  • Cell Preparation: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Obtaining a Gigaseal:

    • Fill the micropipette with intracellular solution and mount it on the pipette holder.

    • Apply positive pressure to the pipette and lower it towards a target cell.

    • Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

  • Whole-Cell Configuration:

    • Apply a brief pulse of negative pressure to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell interior.

  • Data Acquisition:

    • Clamp the cell membrane at a holding potential (e.g., -60 mV).

    • Apply voltage ramps or steps to elicit channel currents and establish a baseline recording.

    • Perfuse the cell with an extracellular solution containing NAT at the desired concentration.

    • Record the changes in membrane current.

    • Wash out the NAT to observe the reversibility of the effect.

Patch_Clamp_Workflow cluster_prep Preparation cluster_seal Gigaseal Formation cluster_whole_cell Whole-Cell Configuration cluster_recording Data Acquisition Pull_Pipette Pull and polish micropipette Approach_Cell Approach cell with pipette Prepare_Solutions Prepare intra- & extracellular solutions Prepare_Cells Prepare cells in recording chamber Form_Seal Release pressure to form GΩ seal Approach_Cell->Form_Seal Rupture_Membrane Rupture membrane patch Form_Seal->Rupture_Membrane Set_Holding_Potential Set holding potential (-60 mV) Rupture_Membrane->Set_Holding_Potential Record_Baseline Record baseline current Set_Holding_Potential->Record_Baseline Apply_NAT Perfuse with NAT Record_Baseline->Apply_NAT Record_Response Record current response Apply_NAT->Record_Response Washout Washout NAT Record_Response->Washout

Figure 4: Experimental workflow for whole-cell patch-clamp recording.

Conclusion and Future Directions

N-Arachidonoyl Taurine is a significant endogenous activator of TRPV1 and TRPV4 channels. The activation of these channels by NAT leads to distinct downstream signaling events that can modulate neuronal activity and other cellular processes. The provided experimental protocols offer robust methods for further investigating the pharmacology and physiology of NAT-TRPV interactions.

Future research should focus on:

  • Elucidating the full selectivity profile of NAT across all TRPV and other TRP channel subfamilies.

  • Identifying the specific downstream signaling molecules and pathways activated by NAT in different cell types.

  • Investigating the physiological and pathophysiological roles of NAT-mediated TRPV channel activation in vivo.

This technical guide serves as a foundational resource for researchers aiming to explore the intricate relationship between N-Arachidonoyl Taurine and the TRPV channel family, with the ultimate goal of advancing our understanding of lipid signaling and developing novel therapeutic strategies.

References

The Metabolism of N-Arachidonoyl Taurine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Arachidonoyl Taurine (NAT) is an endogenous bioactive lipid belonging to the N-acyl amide family. It is increasingly recognized for its role in diverse physiological processes, including sensory perception, inflammation, and metabolic regulation. Understanding the metabolic pathways that govern the synthesis and degradation of NAT is crucial for elucidating its biological functions and for the development of novel therapeutics targeting this signaling system. This technical guide provides a comprehensive overview of the current understanding of NAT metabolism, including detailed enzymatic pathways, quantitative data, and experimental protocols for its study.

Introduction

N-acyl taurines (NATs) are a class of lipid signaling molecules formed by the conjugation of a fatty acid to the amino group of taurine. Among these, N-Arachidonoyl Taurine, derived from the omega-6 polyunsaturated fatty acid arachidonic acid, has garnered significant attention. Its structural similarity to endocannabinoids and its ability to activate Transient Receptor Potential (TRP) channels underscore its importance in cellular signaling. The cellular levels of NAT are tightly regulated by a balance of biosynthesis and degradation, mediated by a specific set of enzymes. This guide will delve into the core aspects of NAT metabolism.

Biosynthesis of N-Arachidonoyl Taurine

The synthesis of NAT is a multi-step enzymatic process that primarily involves the activation of arachidonic acid to arachidonoyl-CoA, followed by its conjugation to taurine.

Activation of Arachidonic Acid

The initial step in NAT biosynthesis is the conversion of free arachidonic acid to its activated form, arachidonoyl-CoA. This reaction is catalyzed by Arachidonoyl-CoA Synthetase .

Conjugation with Taurine

The final step in NAT synthesis is the transfer of the arachidonoyl group from arachidonoyl-CoA to taurine. This reaction is catalyzed by N-acyltransferases. Two key enzyme families have been implicated in this process:

  • Bile Acid-CoA:Amino Acid N-Acyltransferase (BAAT): Primarily located in the liver and peroxisomes, BAAT has been identified as a major enzyme responsible for the synthesis of NAT, particularly those containing polyunsaturated fatty acids.[1]

  • Acyl-CoA:Amino Acid N-Acyltransferases (ACNATs): This family of enzymes can also synthesize N-acyl taurines. However, their activity with polyunsaturated fatty acids like arachidonic acid may be limited.[1]

dot

Arachidonic Acid Arachidonic Acid Arachidonoyl-CoA Arachidonoyl-CoA Arachidonic Acid->Arachidonoyl-CoA Arachidonoyl-CoA Synthetase N-Arachidonoyl Taurine N-Arachidonoyl Taurine Arachidonoyl-CoA->N-Arachidonoyl Taurine BAAT / ACNATs Taurine Taurine Taurine->N-Arachidonoyl Taurine N-Arachidonoyl Taurine N-Arachidonoyl Taurine Arachidonic Acid + Taurine Arachidonic Acid + Taurine N-Arachidonoyl Taurine->Arachidonic Acid + Taurine FAAH 20-hydroxy-N-Arachidonoyl Taurine 20-hydroxy-N-Arachidonoyl Taurine N-Arachidonoyl Taurine->20-hydroxy-N-Arachidonoyl Taurine CYP450s (CYP4A) 12-HETE-Taurine 12-HETE-Taurine N-Arachidonoyl Taurine->12-HETE-Taurine Lipoxygenases (12-LOX, 15-LOX) NAT N-Arachidonoyl Taurine TRPV1 TRPV1 Channel NAT->TRPV1 Activates TRPV4 TRPV4 Channel NAT->TRPV4 Activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx TRPV4->Ca_influx Cellular_Response Downstream Cellular Responses Ca_influx->Cellular_Response start Biological Sample (Tissue/Cells) homogenization Homogenization in Methanol start->homogenization extraction Liquid-Liquid or Solid-Phase Extraction homogenization->extraction concentration Evaporation and Reconstitution extraction->concentration lc_ms UPLC-MS/MS Analysis concentration->lc_ms quantification Quantification using Internal Standard lc_ms->quantification

References

N-Arachidonoyl Taurine and Its Emerging Role in Insulin Secretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Arachidonoyl Taurine (NAT), an endogenous N-acyl taurine, is gaining attention as a potential modulator of insulin secretion from pancreatic β-cells. Initial investigations reveal that NAT can significantly enhance insulin release, primarily through mechanisms involving intracellular calcium mobilization. This technical guide provides a comprehensive overview of the early research into NAT's effects on insulin secretion, detailing the experimental methodologies employed, summarizing key quantitative findings, and illustrating the proposed signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the fields of endocrinology, pharmacology, and drug development who are interested in the therapeutic potential of N-acyl taurines for metabolic disorders.

Introduction

The intricate regulation of insulin secretion is paramount for maintaining glucose homeostasis. Dysregulation of this process is a hallmark of type 2 diabetes. Pancreatic β-cells integrate various nutritional and hormonal signals to precisely control insulin release.[1] Endogenous lipid messengers have emerged as critical players in this regulatory network. N-acyl taurines, a class of fatty acid amides, have recently been identified as bioactive lipids with potential roles in metabolic regulation.[1] Among these, N-Arachidonoyl Taurine, composed of the polyunsaturated fatty acid arachidonic acid and the amino acid taurine, has been a subject of initial investigations for its insulin secretagogue properties. This document synthesizes the preliminary findings on the effects of NAT on pancreatic β-cell function.

Core Mechanisms of N-Arachidonoyl Taurine-Induced Insulin Secretion

Initial studies on pancreatic β-cell lines, including HIT-T15 (Syrian hamster) and INS-1 (rat insulinoma), have demonstrated that N-Arachidonoyl Taurine is a secretagogue that stimulates insulin release.[2] The primary mechanism appears to be the induction of a high frequency of intracellular calcium oscillations, a critical trigger for the exocytosis of insulin-containing granules.[2]

The Role of TRPV1 Channels

Research indicates that the Transient Receptor Potential Vanilloid 1 (TRPV1) channel is involved in the insulin secretion response to NAT treatment.[2] TRPV1 is a non-selective cation channel that, upon activation, leads to an influx of calcium ions. However, it is important to note that the role of TRPV1 in pancreatic β-cells is a subject of ongoing debate, with some studies suggesting a lack of functional expression in primary β-cells.[3][4] Further research is needed to clarify the precise role of TRPV1 in NAT-mediated insulin release.

Other Potential Receptors and Pathways

Evidence also suggests that receptors other than TRPV1 may be involved in the insulin secretion response to N-acyl taurines.[2] While direct evidence for NAT's interaction with G-protein coupled receptor 119 (GPR119) in β-cells is still emerging, other N-acyl amides are known to activate this receptor, which is coupled to Gαs and leads to increased intracellular cAMP, potentiating glucose-induced insulin secretion.[4]

The constituent parts of NAT, arachidonic acid and taurine, are also known to influence ion channel activity in β-cells. Arachidonic acid can modulate the activity of delayed rectifier potassium channels, which would favor membrane depolarization and calcium influx.[3] Taurine itself has been shown to alter the electrogenic response in β-cell lines, leading to changes in calcium homeostasis and subsequent effects on insulin release.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from initial investigations into the effects of N-Arachidonoyl Taurine on insulin secretion and related cellular processes.

Table 1: Effect of N-Arachidonoyl Taurine on Insulin Secretion in Pancreatic β-Cell Lines

Cell LineN-Arachidonoyl Taurine ConcentrationFold Increase in Insulin Secretion (vs. Control)Statistical SignificanceReference
HIT-T15Not specified in abstractSignificant Increasep < 0.05[2]
INS-1Not specified in abstractSignificant Increasep < 0.05[2]

Note: Specific concentrations and fold-increase values were not available in the abstracts reviewed. Further investigation of the full-text articles is recommended for detailed dose-response data.

Table 2: Effect of N-Arachidonoyl Taurine on Intracellular Calcium Dynamics in Pancreatic β-Cell Lines

Cell LineN-Arachidonoyl Taurine TreatmentObserved Effect on CalciumReference
HIT-T15Treatment with N-acyl taurines (including NAT)Induced a high frequency of calcium oscillations[2]
INS-1Treatment with N-acyl taurines (including NAT)Induced a high frequency of calcium oscillations[2]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the effects of N-Arachidonoyl Taurine on insulin secretion.

Cell Culture
  • Cell Lines: Pancreatic β-cell lines such as HIT-T15 (Syrian hamster) and INS-1 (rat insulinoma) are commonly used.[2][6]

  • Culture Conditions: Cells are typically grown in RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, penicillin, and streptomycin at 37°C in a humidified atmosphere of 5% CO2.[6]

Glucose-Stimulated Insulin Secretion (GSIS) Assay
  • Cell Seeding: Plate β-cells in multi-well plates and allow them to adhere and grow to a desired confluency.

  • Pre-incubation (Starvation): Prior to the assay, wash the cells with a glucose-free buffer (e.g., Krebs-Ringer bicarbonate buffer, KRBH) and pre-incubate in the same buffer for a defined period (e.g., 1-2 hours) to establish a basal state.

  • Stimulation: Replace the pre-incubation buffer with KRBH containing a low glucose concentration (e.g., 2.8 mM) as a basal control, and KRBH with a high glucose concentration (e.g., 16.7 mM) to stimulate insulin secretion. Test conditions will include the addition of N-Arachidonoyl Taurine at various concentrations to both low and high glucose buffers.

  • Incubation: Incubate the cells for a specified time (e.g., 1-2 hours) at 37°C.

  • Supernatant Collection: Collect the supernatant from each well.

  • Insulin Measurement: Quantify the insulin concentration in the supernatant using methods such as ELISA (Enzyme-Linked Immunosorbent Assay) or RIA (Radioimmunoassay).

  • Data Normalization: Normalize the secreted insulin values to the total protein content or DNA content of the cells in each well.

Intracellular Calcium Imaging
  • Cell Seeding: Seed β-cells on glass coverslips suitable for microscopy.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM, Fluo-4 AM) in a physiological salt solution for a specific duration at room temperature or 37°C.

  • Washing: Wash the cells to remove excess dye.

  • Imaging: Mount the coverslip on a perfusion chamber on the stage of a fluorescence microscope equipped with a calcium imaging system.

  • Perfusion and Stimulation: Perfuse the cells with a physiological buffer and acquire baseline fluorescence. Then, perfuse with a buffer containing N-Arachidonoyl Taurine and record the changes in fluorescence intensity over time.

  • Data Analysis: Analyze the fluorescence data to determine changes in intracellular calcium concentration or the frequency and amplitude of calcium oscillations.

Electrophysiology (Patch-Clamp)
  • Cell Preparation: Use isolated β-cells or β-cells within pancreatic islet slices.

  • Recording Configuration: Employ the whole-cell patch-clamp technique to record ion channel currents or membrane potential.

  • Solutions: Use appropriate intracellular (pipette) and extracellular (bath) solutions to isolate specific ion currents.

  • Stimulation: Apply N-Arachidonoyl Taurine to the bath solution and record its effect on ion channel activity (e.g., KATP channels, voltage-gated Ca2+ channels, TRPV1 channels) or membrane potential.

  • Data Acquisition and Analysis: Use specialized software to acquire and analyze the electrophysiological data.

Visualizations: Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for NAT-Induced Insulin Secretion

NAT_Insulin_Secretion_Pathway cluster_cell Pancreatic β-Cell NAT N-Arachidonoyl Taurine TRPV1 TRPV1 Channel NAT->TRPV1 Activates OtherReceptor Other Receptors (?) NAT->OtherReceptor Activates (?) Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx OtherReceptor->Ca_Influx Ca_Oscillations ↑ Intracellular Ca²⁺ Oscillations Ca_Influx->Ca_Oscillations Insulin_Exocytosis Insulin Granule Exocytosis Ca_Oscillations->Insulin_Exocytosis Insulin_Secretion ↑ Insulin Secretion Insulin_Exocytosis->Insulin_Secretion

Caption: Proposed mechanism of N-Arachidonoyl Taurine-induced insulin secretion in pancreatic β-cells.

Experimental Workflow for GSIS Assay

GSIS_Workflow cluster_prep Cell Preparation cluster_stim Stimulation cluster_analysis Analysis Seed_Cells 1. Seed β-cells in multi-well plates Pre_incubation 2. Pre-incubate in glucose-free buffer Seed_Cells->Pre_incubation Basal_Glucose 3a. Add Low Glucose (Basal Control) Pre_incubation->Basal_Glucose High_Glucose 3b. Add High Glucose (Stimulated Control) Pre_incubation->High_Glucose NAT_Treatment 3c. Add Low/High Glucose + N-Arachidonoyl Taurine Pre_incubation->NAT_Treatment Incubate 4. Incubate at 37°C Basal_Glucose->Incubate High_Glucose->Incubate NAT_Treatment->Incubate Collect_Supernatant 5. Collect Supernatant Incubate->Collect_Supernatant Measure_Insulin 6. Measure Insulin (ELISA/RIA) Collect_Supernatant->Measure_Insulin Normalize_Data 7. Normalize Data Measure_Insulin->Normalize_Data

Caption: A typical workflow for a Glucose-Stimulated Insulin Secretion (GSIS) assay.

Logical Relationship of NAT Components to Insulin Secretion Pathways

NAT_Components_Logic NAT N-Arachidonoyl Taurine Arachidonic_Acid Arachidonic Acid NAT->Arachidonic_Acid component Taurine Taurine NAT->Taurine component Modulate_Kv Modulates Kv Channels Arachidonic_Acid->Modulate_Kv Alter_Electrogenic Alters Electrogenic Response Taurine->Alter_Electrogenic Ca_Homeostasis ↑ Ca²⁺ Homeostasis Modulate_Kv->Ca_Homeostasis Alter_Electrogenic->Ca_Homeostasis Insulin_Secretion ↑ Insulin Secretion Ca_Homeostasis->Insulin_Secretion

Caption: Potential contributions of NAT's components to insulin secretion pathways.

Conclusion and Future Directions

The initial investigations into the effects of N-Arachidonoyl Taurine on insulin secretion provide compelling evidence for its role as a novel endogenous regulator of pancreatic β-cell function. The primary mechanism appears to be the stimulation of intracellular calcium influx, with the TRPV1 channel being a potential, though debated, mediator.

For researchers and drug development professionals, these findings open up new avenues for the exploration of N-acyl taurines as therapeutic agents for type 2 diabetes. Future research should focus on:

  • Dose-response studies: Establishing a clear dose-dependent effect of NAT on insulin secretion in both cell lines and primary islets.

  • Receptor deconvolution: Unambiguously identifying all the receptors and ion channels that NAT interacts with in pancreatic β-cells.

  • In vivo studies: Evaluating the efficacy of NAT in improving glucose tolerance and insulin secretion in animal models of diabetes.

  • Structure-activity relationship studies: Investigating how modifications to the acyl chain and the taurine moiety of NAT affect its insulin secretagogue activity.

A deeper understanding of the molecular mechanisms underlying the effects of N-Arachidonoyl Taurine will be crucial for harnessing its therapeutic potential in the management of metabolic diseases.

References

Methodological & Application

The Use of N-Arachidonoyl Taurine-d4 as an Internal Standard for Accurate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive guide for utilizing N-Arachidonoyl Taurine-d4 as an internal standard for the precise and accurate quantification of N-Arachidonoyl Taurine (NAT) in biological samples. The protocols outlined are primarily based on ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), a highly sensitive and selective analytical technique.

Introduction to N-Arachidonoyl Taurine and its Deuterated Internal Standard

N-Arachidonoyl Taurine is an endogenous N-acyl taurine that has garnered significant interest due to its biological activities, including its role as an activator of the transient receptor potential vanilloid (TRPV) channels TRPV1 and TRPV4.[1] Its involvement in physiological processes such as insulin secretion and neurotransmission makes its accurate quantification in biological matrices crucial for understanding its function in health and disease.[1]

The use of a stable isotope-labeled internal standard, such as this compound, is essential for reliable quantification by mass spectrometry. This internal standard is chemically identical to the analyte of interest but has a higher mass due to the incorporation of four deuterium atoms.[1] By adding a known amount of the internal standard to samples at the beginning of the sample preparation process, it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement. This allows for the correction of variations in sample extraction, processing, and instrument response, leading to highly accurate and precise results.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of a validated UPLC-MS/MS method for the analysis of N-Arachidonoyl Taurine using this compound as an internal standard.[2]

Table 1: UPLC-MS/MS Method Validation Parameters [2]

ParameterValue
Linearity Range1 - 300 ng/mL
Correlation Coefficient (R²)≥ 0.9996
Limit of Detection (LOD)0.3 - 0.4 ng/mL
Limit of Quantification (LOQ)1 ng/mL

Table 2: Recovery and Matrix Effect in Liver Surrogate Matrix

AnalyteRecovery (%)Matrix Effect (%)
N-Arachidonoyl Taurine85 - 11580 - 120

Note: The data in Table 2 is generalized based on typical performance for similar analytes. Specific values should be determined during method validation for the matrix of interest.

Experimental Protocols

This section provides detailed methodologies for the quantification of N-Arachidonoyl Taurine in biological samples using this compound as an internal standard.

Materials and Reagents
  • N-Arachidonoyl Taurine (analytical standard)

  • This compound (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Biological matrix of interest (e.g., plasma, tissue homogenate)

Sample Preparation

The following is a general protocol for the extraction of N-Arachidonoyl Taurine from biological samples. Optimization may be required for specific matrices.

Workflow for Sample Preparation

sample Biological Sample (e.g., Plasma, Tissue Homogenate) add_is Add this compound Internal Standard sample->add_is protein_precipitation Protein Precipitation (e.g., with cold Acetonitrile/Methanol) add_is->protein_precipitation centrifuge1 Centrifuge protein_precipitation->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant spe Solid Phase Extraction (SPE) supernatant->spe dry_down Evaporate to Dryness spe->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute analysis UPLC-MS/MS Analysis reconstitute->analysis

Caption: A generalized workflow for the extraction of N-Arachidonoyl Taurine from biological samples.

Protocol:

  • Sample Collection and Homogenization:

    • For tissue samples, accurately weigh the tissue and homogenize in a suitable buffer (e.g., phosphate-buffered saline) on ice.

    • For plasma or serum, thaw the samples on ice.

  • Internal Standard Spiking:

    • To 100 µL of the sample (homogenate or plasma), add a known amount of this compound solution (e.g., 10 µL of a 100 ng/mL solution).

  • Protein Precipitation and Lipid Extraction:

    • Add 400 µL of ice-cold methanol/acetonitrile (1:1, v/v) to the sample.

    • Vortex vigorously for 1 minute.

    • Incubate at -20°C for 20 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant.

  • Solid Phase Extraction (SPE) - Optional (for cleaner samples):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water.

    • Elute the analytes with 1 mL of methanol.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the supernatant (or SPE eluate) to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for analysis.

UPLC-MS/MS Analysis

The following are typical UPLC-MS/MS parameters for the analysis of N-Arachidonoyl Taurine. These should be optimized for the specific instrument used.

Table 3: UPLC Parameters

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions

Table 4: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimize for the specific instrument

Table 5: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-Arachidonoyl Taurine410.280.035
N-Arachidonoyl Taurine410.2107.030
This compound414.280.035
This compound414.2111.030

Note: The precursor ion for N-Arachidonoyl Taurine is [M-H]⁻. The product ion at m/z 80.0 corresponds to the sulfite fragment [SO₃]⁻, and the ion at m/z 107.0 corresponds to the taurine fragment [C₂H₅NO₂S]⁻. For the d4-labeled standard, the taurine fragment shifts to m/z 111.0.[2]

Signaling Pathway

N-Arachidonoyl Taurine is known to activate TRPV1 channels, which are non-selective cation channels. This activation leads to an influx of Ca²⁺ ions, which can trigger various downstream cellular responses.

N-Arachidonoyl Taurine Signaling Pathway

NAT N-Arachidonoyl Taurine TRPV1 TRPV1 Channel NAT->TRPV1 Activation Ca_influx Ca²⁺ Influx TRPV1->Ca_influx downstream Downstream Cellular Responses Ca_influx->downstream synaptic Modulation of Synaptic Transmission downstream->synaptic insulin Insulin Secretion downstream->insulin

Caption: The signaling pathway of N-Arachidonoyl Taurine via TRPV1 activation.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of N-Arachidonoyl Taurine in complex biological matrices. The detailed protocols and data presented in this application note serve as a valuable resource for researchers in the fields of pharmacology, biochemistry, and drug development, enabling the accurate assessment of this important bioactive lipid. Adherence to good laboratory practices and thorough method validation are crucial for obtaining high-quality, reproducible data.

References

Application Notes and Protocols for the Quantification of N-Arachidonoyl Taurine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Arachidonoyl Taurine (NAT) is an endogenous lipid mediator belonging to the class of N-acyl amides, which also includes the well-known endocannabinoid anandamide. NAT has been identified as a bioactive lipid with emerging roles in various physiological processes.[1] It is known to be an activator of the transient receptor potential vanilloid (TRPV) channels TRPV1 and TRPV4, suggesting its involvement in pain sensation, inflammation, and cellular signaling.[2] Precise and accurate quantification of NAT in biological matrices is crucial for understanding its physiological and pathological roles and for the development of novel therapeutics targeting these pathways. This document provides a detailed LC-MS/MS protocol for the robust quantification of NAT in biological samples.

Experimental Protocols

This protocol is based on a validated UPLC-ESI-QqQ method for the identification and quantification of N-acyl taurines (NATs) in biological tissue extracts.[1]

Sample Preparation (Solid-Liquid Extraction)

This protocol is suitable for the extraction of NAT from various biological tissues (e.g., liver, brain, intestine).

Materials:

  • Biological tissue sample

  • Internal Standard (IS): N-Arachidonoyl Taurine-d4 (NAT-d4)[2]

  • Methanol (MeOH), LC-MS grade

  • Chloroform (CHCl3), LC-MS grade

  • Water, LC-MS grade

  • Centrifuge tubes

  • Homogenizer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Weigh approximately 50 mg of frozen tissue in a pre-weighed centrifuge tube.

  • Add a known amount of internal standard (NAT-d4) to each sample. The final concentration of the IS should be within the linear range of the calibration curve.

  • Add 1 mL of a cold (−20 °C) solution of MeOH/CHCl3 (2:1, v/v).

  • Homogenize the tissue sample on ice until a uniform suspension is obtained.

  • Vortex the homogenate for 30 seconds and then incubate at -20 °C for 20 minutes to allow for protein precipitation.

  • Centrifuge the sample at 15,000 x g for 15 minutes at 4 °C.

  • Collect the supernatant and transfer it to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 60% Mobile Phase B in Mobile Phase A).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • Ultra-High Performance Liquid Chromatography (UPLC) system

Chromatographic Conditions:

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile/Methanol (50:50, v/v)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 60
    2.0 60
    12.0 100
    15.0 100
    15.1 60

    | 18.0 | 60 |

Mass Spectrometry

Instrumentation:

  • Triple Quadrupole (QqQ) Mass Spectrometer

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Capillary Voltage: 2.5 kV

  • Cone Voltage: 40 V

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

  • Multiple Reaction Monitoring (MRM) Transitions:

    Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (s) Collision Energy (eV)
    N-Arachidonoyl Taurine (NAT) 410.2 80.0 0.05 30
    N-Arachidonoyl Taurine (NAT) 410.2 107.0 0.05 25

    | this compound (NAT-d4) | 414.2 | 80.0 | 0.05 | 30 |

Quantitative Data Summary

The following table summarizes the quantitative performance of the described LC-MS/MS method for N-Arachidonoyl Taurine, based on a validated study.[1]

ParameterValue
Linearity Range 1 - 300 ng/mL
Correlation Coefficient (R²) ≥ 0.9996
Limit of Detection (LOD) 0.3 - 0.4 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Bias) Within ±15%
Recovery Not explicitly stated, but good recovery was reported for similar compounds.[3]
Matrix Effect Minimal matrix effect reported for NATs.[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Tissue Biological Tissue Homogenization Homogenization (MeOH/CHCl3) Tissue->Homogenization Extraction Solid-Liquid Extraction Homogenization->Extraction Evaporation Evaporation (N2) Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UPLC UPLC Separation (C18 Column) Reconstitution->UPLC MS Tandem MS Detection (ESI-, MRM) UPLC->MS Quantification Quantification (Internal Standard) MS->Quantification Results Results Quantification->Results signaling_pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling NAT N-Arachidonoyl Taurine (NAT) TRPV1 TRPV1 NAT->TRPV1 Activates TRPV4 TRPV4 NAT->TRPV4 Activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx TRPV4->Ca_influx PKC PKC Activation Ca_influx->PKC Leads to PKA PKA Modulation Ca_influx->PKA Can influence Synaptic_Transmission Modulation of Synaptic Transmission Ca_influx->Synaptic_Transmission Insulin_Secretion Insulin Secretion Ca_influx->Insulin_Secretion

References

Application Notes and Protocols: N-Arachidonoyl Taurine-d4 in Cannabinoid Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Arachidonoyl Taurine-d4 is a deuterated analog of N-Arachidonoyl Taurine (NAT), an endogenous lipid mediator implicated in cannabinoid signaling pathways. Due to its structural similarity and distinct mass, this compound serves as an ideal internal standard for the accurate quantification of NAT in biological matrices using mass spectrometry.[1] This document provides detailed application notes and experimental protocols for the use of this compound in cannabinoid research, focusing on its role as an internal standard and the biological significance of its non-deuterated counterpart.

N-Arachidonoyl Taurine is an arachidonoyl amino acid that has been identified as an activator of the transient receptor potential vanilloid (TRPV) channels TRPV1 and TRPV4.[1] Its levels are regulated by the fatty acid amide hydrolase (FAAH), a key enzyme in the endocannabinoid system.[2][3] Notably, the administration of Δ9-tetrahydrocannabinol (Δ9-THC) has been shown to alter the levels of N-arachidonoyl taurine in the mouse brain, highlighting its relevance in cannabinoid research.[1]

Quantitative Data Summary

The use of this compound as an internal standard allows for precise and accurate quantification of N-Arachidonoyl Taurine in various biological samples. Below are tables summarizing key quantitative data from validated analytical methods and biological studies.

Table 1: Analytical Method Parameters for N-Acyl Taurine Quantification using UPLC-MS/MS with this compound as an Internal Standard. [4]

ParameterValue
Linearity Range1-300 ng/mL
Correlation Coefficient (R²)≥ 0.9996
Limit of Detection (LOD)0.3-0.4 ng/mL
Limit of Quantification (LOQ)1 ng/mL

Table 2: Biological Activity of N-Arachidonoyl Taurine.

ParameterReceptor/ChannelValueReference
EC₅₀TRPV128 µM[1]
EC₅₀TRPV421 µM[1]
Effect on Synaptic TransmissionTRPV1Increases frequency of spontaneous excitatory postsynaptic currents (sEPSCs) to ~150% of baseline[5]

Table 3: Effect of FAAH Inhibition on N-Acyl Taurine (NAT) Levels. [2]

TissueFold Increase in NATs after FAAH Inhibition
Liver> 10-fold
Kidney> 10-fold

Signaling Pathways and Regulatory Mechanisms

The biological activity of N-Arachidonoyl Taurine is intrinsically linked to the endocannabinoid system through its regulation by FAAH and its interaction with TRPV channels.

FAAH-Mediated Regulation of N-Arachidonoyl Taurine

Fatty acid amide hydrolase (FAAH) is a primary enzyme responsible for the degradation of several bioactive lipids, including the endocannabinoid anandamide and N-acyl taurines (NATs).[2][6] Inhibition of FAAH leads to a significant accumulation of NATs in various tissues, indicating that FAAH plays a crucial role in regulating the endogenous levels of these compounds.[2]

FAAH_Regulation FAAH FAAH (Fatty Acid Amide Hydrolase) Degradation Degradation Products FAAH->Degradation Catalyzes Degradation NAT N-Arachidonoyl Taurine (NAT) NAT->FAAH Substrate Inhibitor FAAH Inhibitor Inhibitor->FAAH Blocks

Figure 1. FAAH-mediated degradation of N-Arachidonoyl Taurine.

N-Arachidonoyl Taurine Signaling via TRPV1

N-Arachidonoyl Taurine acts as an agonist at TRPV1 channels, which are non-selective cation channels.[5][7] Activation of TRPV1 by NAT leads to an influx of calcium ions, which in turn can modulate various cellular processes, including neurotransmission.[5] In the prefrontal cortex, NAT-induced TRPV1 activation enhances glutamatergic synaptic transmission.[5]

NAT_TRPV1_Signaling NAT N-Arachidonoyl Taurine (NAT) TRPV1 TRPV1 Channel NAT->TRPV1 Activates Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Mediates Synaptic_Transmission Modulation of Synaptic Transmission Ca_Influx->Synaptic_Transmission Leads to

Figure 2. Signaling pathway of N-Arachidonoyl Taurine via TRPV1.

Experimental Protocols

The following protocols provide a general framework for the quantification of N-Arachidonoyl Taurine in biological samples using this compound as an internal standard. Optimization may be required for specific experimental conditions and matrices.

Protocol 1: Quantification of N-Arachidonoyl Taurine in Brain Tissue

This protocol is adapted from methods for the analysis of N-acyl amino acids in mouse brain.[8][9]

1. Materials and Reagents:

  • This compound (in ethanol)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium acetate

  • Solid Phase Extraction (SPE) columns (e.g., C18)

  • Homogenizer

  • Centrifuge

2. Sample Preparation Workflow:

Brain_Sample_Prep start Brain Tissue Sample homogenize Homogenize in Methanol start->homogenize add_is Spike with This compound homogenize->add_is centrifuge1 Centrifuge to Pellet Debris add_is->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant spe Solid Phase Extraction (SPE) supernatant->spe elute Elute with Methanol spe->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Figure 3. Workflow for brain tissue sample preparation.

3. Detailed Procedure:

  • Weigh frozen brain tissue and homogenize in ice-cold methanol.
  • Spike the homogenate with a known amount of this compound.
  • Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
  • Collect the supernatant.
  • Condition an SPE column with methanol followed by water.
  • Load the supernatant onto the SPE column.
  • Wash the column with water to remove polar impurities.
  • Elute the analytes with methanol.
  • Evaporate the eluate to dryness under a stream of nitrogen.
  • Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).[8]

  • Mobile Phase A: 10 mM Ammonium acetate in water.[8]

  • Mobile Phase B: Methanol.[8]

  • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B.[8]

  • Ionization: Electrospray Ionization (ESI), positive or negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions for both N-Arachidonoyl Taurine and this compound.

Protocol 2: Quantification of N-Arachidonoyl Taurine in Plasma

This protocol is based on established methods for endocannabinoid analysis in plasma.[10][11]

1. Materials and Reagents:

  • This compound (in ethanol)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Ethyl acetate

  • Hexane

  • Centrifuge

2. Sample Preparation Workflow:

Plasma_Sample_Prep start Plasma Sample add_is Spike with This compound start->add_is precipitate Protein Precipitation (e.g., with Acetonitrile) add_is->precipitate vortex_centrifuge Vortex and Centrifuge precipitate->vortex_centrifuge supernatant Collect Supernatant vortex_centrifuge->supernatant lle Liquid-Liquid Extraction (e.g., Ethyl Acetate/Hexane) supernatant->lle separate_phases Separate Organic Phase lle->separate_phases dry Evaporate to Dryness separate_phases->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Figure 4. Workflow for plasma sample preparation.

3. Detailed Procedure:

  • Thaw frozen plasma samples on ice.
  • To a small volume of plasma (e.g., 100 µL), add a known amount of this compound.
  • Add ice-cold acetonitrile to precipitate proteins.
  • Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
  • Collect the supernatant.
  • Perform a liquid-liquid extraction by adding a solvent mixture such as ethyl acetate/hexane.
  • Vortex and centrifuge to separate the phases.
  • Collect the organic (upper) phase.
  • Evaporate the organic phase to dryness under a stream of nitrogen.
  • Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • Similar to those described in Protocol 1, with potential modifications to the gradient to optimize for the plasma matrix.

Conclusion

This compound is an essential tool for researchers investigating the role of N-acyl taurines in the endocannabinoid system and related signaling pathways. Its use as an internal standard enables robust and reliable quantification of endogenous N-Arachidonoyl Taurine, facilitating studies on its physiological and pathological significance. The provided protocols and data serve as a comprehensive resource for the application of this compound in cannabinoid research.

References

N-Arachidonoyl Taurine-d4: Application and Protocols for Metabolic Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

N-Arachidonoyl Taurine-d4 (NAT-d4) serves as a critical internal standard for the accurate quantification of endogenous N-Arachidonoyl Taurine (NAT) in biological matrices. This application is pivotal for researchers investigating the role of NAT and the broader class of N-acyl taurines (NATs) in the pathophysiology of metabolic disorders such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease.

Endogenous NAT is an bioactive lipid that has been identified as a signaling molecule with pleiotropic effects on metabolic regulation. It is synthesized from arachidonic acid and taurine and is catabolized by the enzyme Fatty Acid Amide Hydrolase (FAAH). Dysregulation of NAT levels has been implicated in various metabolic disturbances.

The use of a deuterated internal standard like NAT-d4 is essential for correcting for matrix effects and variations in sample preparation and instrument response during mass spectrometric analysis. This ensures high precision and accuracy in the quantification of endogenous NAT levels, which is crucial for elucidating its role as a biomarker and its potential as a therapeutic target in metabolic diseases.

Key Applications in Metabolic Disorder Research:

  • Biomarker Discovery and Validation: Accurate quantification of NAT in plasma, tissues, and other biological fluids from healthy and diseased populations to assess its potential as a biomarker for metabolic disorders.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: To trace the metabolic fate of administered NAT or drugs that modulate NAT levels.

  • Mechanism of Action Studies: To investigate the role of NAT in signaling pathways related to glucose homeostasis, insulin secretion, and lipid metabolism.

  • Drug Development: To screen for and characterize compounds that modulate the activity of enzymes involved in NAT metabolism, such as FAAH.

Signaling Pathways

N-Arachidonoyl Taurine is involved in several signaling pathways that are critical to metabolic regulation. Its effects are primarily mediated through the activation of Transient Receptor Potential Vanilloid 1 (TRPV1) channels and G-protein coupled receptor 119 (GPR119). The catabolism of NAT by Fatty Acid Amide Hydrolase (FAAH) is a key regulatory point in these pathways.

FAAH-Mediated Catabolism of N-Arachidonoyl Taurine

FAAH_Catabolism NAT N-Arachidonoyl Taurine (NAT) FAAH Fatty Acid Amide Hydrolase (FAAH) NAT->FAAH Hydrolysis Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Taurine Taurine FAAH->Taurine

FAAH-mediated hydrolysis of N-Arachidonoyl Taurine.
N-Arachidonoyl Taurine-Induced Insulin Secretion via TRPV1 Activation in Pancreatic β-Cells

NAT_TRPV1_Insulin_Secretion cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular NAT N-Arachidonoyl Taurine (NAT) TRPV1 TRPV1 Channel NAT->TRPV1 Activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Mediates VGCC Voltage-Gated Ca²⁺ Channel VGCC->Ca_influx Contributes to Ca_concentration ↑ [Ca²⁺]i Ca_influx->Ca_concentration Insulin_Vesicles Insulin Vesicles Ca_concentration->Insulin_Vesicles Triggers fusion with plasma membrane Exocytosis Exocytosis Insulin_Vesicles->Exocytosis Insulin_Release Insulin Release Exocytosis->Insulin_Release

NAT stimulates insulin release via TRPV1 in beta-cells.
N-Acyl Taurine-Induced GLP-1 Secretion via GPR119 Activation in Intestinal L-Cells

NAT_GPR119_GLP1 cluster_lumen Intestinal Lumen cluster_membrane_L_cell L-Cell Plasma Membrane cluster_intracellular_L_cell L-Cell Intracellular NATs N-Acyl Taurines (e.g., N-Oleoyl Taurine) GPR119 GPR119 NATs->GPR119 Activates AC Adenylyl Cyclase GPR119->AC Stimulates cAMP ↑ cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates GLP1_Vesicles GLP-1 Vesicles PKA->GLP1_Vesicles Promotes fusion GLP1_Exocytosis Exocytosis GLP1_Vesicles->GLP1_Exocytosis GLP1_Release GLP-1 Release GLP1_Exocytosis->GLP1_Release

NATs stimulate GLP-1 secretion via GPR119 in L-cells.

Quantitative Data

The following tables summarize quantitative data related to the analysis of N-acyl taurines using this compound as an internal standard and the levels of related compounds in metabolic disorders.

Table 1: Performance of a Validated UPLC-MS/MS Method for N-Acyl Taurine Quantification using this compound as an Internal Standard.[1]

ParameterN-Palmitoyl Taurine (C16:0)N-Oleoyl Taurine (C18:1)N-Arachidonoyl Taurine (C20:4)N-Docosanoyl Taurine (C22:0)N-Nervonoyl Taurine (C24:1)
Linearity Range (ng/mL) 1 - 3001 - 3001 - 3001 - 3001 - 300
Correlation Coefficient (R²) ≥ 0.9996≥ 0.9996≥ 0.9996≥ 0.9996≥ 0.9996
Limit of Detection (LOD) (ng/mL) 0.3 - 0.40.3 - 0.40.3 - 0.40.3 - 0.40.3 - 0.4
Limit of Quantification (LOQ) (ng/mL) 11111

Table 2: Plasma Taurine Concentrations in Patients with Type 2 Diabetes Mellitus (T2DM) and Healthy Controls.[2]

GroupPlasma Taurine (mmol/L)p-value
T2DM Patients (n=59) 0.6 ± 0.1< 0.001
Healthy Controls (n=28) 0.8 ± 0.2

Table 3: Levels of N-Acyl Ethanolamines in Morbidly Obese Females Pre- and Post-Bariatric Surgery.[3]

AnalytePre-Surgery Levels (pmol/mL)Post-Surgery Levels (pmol/mL)p-value
N-Arachidonoyl Ethanolamine (AEA) 1.88 ± 0.231.25 ± 0.13< 0.05
N-Palmitoylethanolamine (PEA) 10.3 ± 1.16.9 ± 0.7< 0.05
N-Oleoylethanolamine (OEA) 48.1 ± 6.240.5 ± 4.5NS

Note: While this table does not show N-Arachidonoyl Taurine levels, it demonstrates the alteration of related endogenous lipids in a metabolic disorder context.

Experimental Protocols

Protocol 1: Quantification of N-Arachidonoyl Taurine in Human Plasma using UPLC-MS/MS with this compound Internal Standard

This protocol is adapted from validated methods for the analysis of N-acyl taurines in biological samples.

1. Materials and Reagents:

  • This compound (NAT-d4) solution (e.g., 1 mg/mL in ethanol)

  • N-Arachidonoyl Taurine (NAT) standard

  • LC-MS grade methanol, acetonitrile, water, and formic acid

  • Human plasma (collected in EDTA tubes)

  • Centrifuge tubes (1.5 mL and 15 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge capable of 4°C

  • Nitrogen evaporator

  • UPLC-MS/MS system (e.g., equipped with a C18 column)

2. Experimental Workflow:

protocol_workflow start Start: Plasma Sample Collection sample_prep 1. Sample Preparation - Thaw plasma on ice. start->sample_prep is_spike 2. Internal Standard Spiking - Add NAT-d4 to plasma. sample_prep->is_spike protein_precip 3. Protein Precipitation - Add cold acetonitrile. is_spike->protein_precip vortex_centrifuge 4. Vortex & Centrifuge - Vortex, incubate, and centrifuge. protein_precip->vortex_centrifuge supernatant_transfer 5. Supernatant Transfer - Collect the supernatant. vortex_centrifuge->supernatant_transfer evaporation 6. Evaporation - Dry under nitrogen stream. supernatant_transfer->evaporation reconstitution 7. Reconstitution - Reconstitute in mobile phase. evaporation->reconstitution lcms_analysis 8. UPLC-MS/MS Analysis - Inject and acquire data. reconstitution->lcms_analysis data_processing 9. Data Processing - Quantify NAT using NAT-d4. lcms_analysis->data_processing end End: Results data_processing->end

Workflow for NAT quantification in plasma.

3. Detailed Procedure:

  • Preparation of Internal Standard Spiking Solution:

    • Prepare a working solution of NAT-d4 at a concentration of 1 µg/mL in methanol. The final concentration in the sample should be optimized but a common starting point is 100 ng/mL.

  • Sample Preparation and Extraction:

    • Thaw frozen human plasma samples on ice.

    • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

    • Add 10 µL of the 1 µg/mL NAT-d4 internal standard working solution.

    • Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Incubate at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new 1.5 mL tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex for 30 seconds and transfer to an LC-MS vial for analysis.

  • UPLC-MS/MS Analysis:

    • Column: Acquity UPLC BEH C18 or equivalent (e.g., 1.7 µm, 2.1 x 100 mm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start at 50% B, increase to 95% B over several minutes, hold, and then return to initial conditions for equilibration. The gradient should be optimized for separation of NAT from other lipids.

    • Flow Rate: 0.3 - 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • MS Detection: Use a triple quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode.

    • MRM Transitions:

      • NAT: Optimize the precursor ion [M-H]⁻ (m/z 410.3) and product ions (e.g., m/z 80 for the sulfonic acid fragment and m/z 107).

      • NAT-d4: Optimize the precursor ion [M-H]⁻ (m/z 414.3) and the same product ions as NAT.

  • Quantification:

    • Create a calibration curve using known concentrations of NAT standard spiked into a surrogate matrix (e.g., stripped plasma or methanol) with a fixed concentration of NAT-d4.

    • Calculate the ratio of the peak area of NAT to the peak area of NAT-d4 for each standard and sample.

    • Determine the concentration of NAT in the samples by interpolating their area ratios on the calibration curve.

Protocol 2: Extraction of N-Acyl Taurines from Adipose Tissue

1. Materials and Reagents:

  • In addition to the materials in Protocol 1:

  • Adipose tissue samples

  • Homogenization buffer (e.g., PBS)

  • Bead beater or tissue homogenizer

  • Chloroform

2. Procedure:

  • Tissue Homogenization:

    • Weigh approximately 50-100 mg of frozen adipose tissue.

    • Place the tissue in a 2 mL tube with ceramic beads.

    • Add 1 mL of ice-cold PBS.

    • Homogenize the tissue using a bead beater or other tissue homogenizer until a uniform homogenate is achieved. Keep samples on ice throughout the process.

  • Lipid Extraction (Folch Method):

    • Transfer a known volume of the tissue homogenate (e.g., 200 µL) to a 15 mL glass tube.

    • Add the NAT-d4 internal standard.

    • Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture.

    • Vortex thoroughly for 2 minutes.

    • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

    • Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C.

    • Carefully collect the lower organic phase using a glass Pasteur pipette and transfer to a new tube.

    • Proceed with the evaporation, reconstitution, and UPLC-MS/MS analysis steps as described in Protocol 1.

Disclaimer: These protocols provide a general framework. Optimization of specific parameters may be required for different instruments and sample types. Always follow appropriate laboratory safety procedures.

References

In Vitro Assays for Measuring N-Arachidonoyl Taurine Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Arachidonoyl Taurine (NAT) is an endogenous lipid mediator belonging to the class of N-acyl amides. It has garnered significant interest in the scientific community due to its diverse biological activities, primarily mediated through its interaction with various cellular targets, including Transient Receptor Potential (TRP) channels and its regulation by metabolic enzymes like Fatty Acid Amide Hydrolase (FAAH). This document provides detailed application notes and protocols for a range of in vitro assays to facilitate the investigation of NAT's activity, offering valuable tools for academic research and drug discovery programs.

Data Presentation: Quantitative Analysis of N-Arachidonoyl Taurine Activity

The following tables summarize key quantitative data related to the in vitro activity of N-Arachidonoyl Taurine.

Table 1: Receptor Activation Data for N-Arachidonoyl Taurine

ReceptorAssay TypeCell LineParameterValue (µM)Reference
TRPV1Calcium InfluxCHOEC5028[1]
TRPV4Calcium InfluxHEK293EC5021[1]

Table 2: Enzymatic Hydrolysis of N-Arachidonoyl Taurine

EnzymeSubstrateSourceHydrolysis Rate (nmol/min/mg)Reference
FAAHN-Arachidonoyl TaurineTransfected Cells0.04[2]

Experimental Protocols

This section provides detailed, step-by-step protocols for key in vitro assays to measure the synthesis, degradation, and receptor-mediated activity of N-Arachidonoyl Taurine.

Measurement of N-Arachidonoyl Taurine Degradation by Fatty Acid Amide Hydrolase (FAAH)

This protocol describes a fluorometric assay to measure the enzymatic hydrolysis of a substrate structurally related to NAT by FAAH. This method can be adapted to assess the inhibitory potential of compounds on NAT degradation.

Principle: FAAH hydrolyzes a non-fluorescent substrate, such as arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA), to release the highly fluorescent product 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to the FAAH activity.

Materials:

  • Recombinant human or rat FAAH

  • FAAH Assay Buffer (125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • AAMCA substrate

  • 96-well black, flat-bottom microplates

  • Fluorometric microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)

  • Test compounds (potential FAAH inhibitors) dissolved in a suitable solvent (e.g., DMSO)

Protocol:

  • Reagent Preparation:

    • Prepare FAAH Assay Buffer (1X) by diluting a 10X stock with ultrapure water.

    • Thaw the FAAH enzyme on ice and dilute to the desired concentration in ice-cold FAAH Assay Buffer. The optimal concentration should be determined empirically.

    • Prepare a stock solution of AAMCA in a suitable solvent like ethanol. Further dilute in FAAH Assay Buffer to the desired working concentration.

  • Assay Procedure:

    • Add 50 µL of diluted FAAH enzyme to each well of the 96-well plate.

    • For inhibitor screening, add 10 µL of the test compound at various concentrations to the wells. For control wells, add 10 µL of the vehicle.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 40 µL of the AAMCA substrate solution to each well.

    • Immediately start monitoring the fluorescence intensity kinetically at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the fluorescence versus time curve.

    • For inhibitor studies, plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Assessment of N-Arachidonoyl Taurine-Induced Intracellular Calcium Influx

This protocol details the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in response to NAT, a key indicator of TRP channel activation.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Upon binding to free intracellular calcium, the fluorescence properties of the dye change, which can be quantified using a fluorescence microscope or a microplate reader.

Materials:

  • Cells expressing the target receptor (e.g., HEK293 cells transfected with TRPV1)

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fura-2 AM or Fluo-4 AM

  • Pluronic F-127

  • N-Arachidonoyl Taurine

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader or fluorescence microscope equipped for calcium imaging

Protocol:

  • Cell Preparation:

    • Seed the cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM (2-5 µM) or Fluo-4 AM (1-5 µM) and Pluronic F-127 (0.02%) in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add 100 µL of the loading buffer to each well and incubate at 37°C for 30-60 minutes in the dark.

  • Assay Procedure:

    • After incubation, wash the cells twice with HBSS to remove excess dye.

    • Add 100 µL of HBSS to each well.

    • Measure the baseline fluorescence for a few minutes.

    • Add N-Arachidonoyl Taurine at various concentrations to the wells.

    • Immediately start recording the fluorescence signal over time. For Fura-2, measure the ratio of emission at 510 nm with excitation at 340 nm and 380 nm. For Fluo-4, measure the fluorescence intensity at an excitation of ~490 nm and emission of ~520 nm.

  • Data Analysis:

    • Calculate the change in fluorescence intensity or ratio from the baseline.

    • Plot the peak response against the logarithm of the NAT concentration to determine the EC50 value.

Determination of N-Arachidonoyl Taurine's Effect on Cyclic AMP (cAMP) Levels

This protocol describes a competitive immunoassay to measure changes in intracellular cAMP levels, which is relevant for assessing the activity of NAT on G-protein coupled receptors (GPCRs) like GPR119.[3][4][5]

Principle: This assay is based on the competition between endogenous cAMP produced by the cells and a labeled cAMP tracer (e.g., biotinylated or fluorescently labeled) for a limited number of binding sites on a specific anti-cAMP antibody. The amount of labeled cAMP bound to the antibody is inversely proportional to the concentration of unlabeled cAMP in the sample.

Materials:

  • Cells expressing the target GPCR (e.g., CHO cells expressing GPR119)

  • Cell culture medium

  • Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)

  • cAMP assay kit (containing labeled cAMP, anti-cAMP antibody, and detection reagents)

  • N-Arachidonoyl Taurine

  • 96-well or 384-well white microplates

  • Luminescence or fluorescence microplate reader compatible with the assay kit

Protocol:

  • Cell Preparation:

    • Plate the cells in a white microplate and culture overnight.

  • Assay Procedure:

    • Remove the culture medium and add stimulation buffer.

    • Add N-Arachidonoyl Taurine at various concentrations to the wells.

    • Incubate at room temperature or 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.

    • Lyse the cells according to the kit manufacturer's instructions.

    • Add the labeled cAMP and the anti-cAMP antibody to the cell lysate.

    • Incubate to allow for the competitive binding reaction to reach equilibrium.

    • Add the detection reagents and measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of unlabeled cAMP.

    • Determine the cAMP concentration in the samples by interpolating from the standard curve.

    • Plot the cAMP concentration against the logarithm of the NAT concentration to determine the EC50 value.

Competitive Radioligand Binding Assay for N-Arachidonoyl Taurine on TRPV1

This protocol outlines a method to determine the binding affinity of NAT to the TRPV1 receptor using a competitive binding assay with a known high-affinity radiolabeled ligand, [³H]-resiniferatoxin (RTX).

Principle: This assay measures the ability of unlabeled NAT to compete with a fixed concentration of [³H]-RTX for binding to the TRPV1 receptor in a membrane preparation. The amount of bound radioactivity is inversely proportional to the affinity and concentration of the competing ligand (NAT).

Materials:

  • Membrane preparations from cells or tissues expressing high levels of TRPV1 (e.g., HEK293-hTRPV1 cells or dorsal root ganglia)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.2% BSA)

  • [³H]-resiniferatoxin (RTX)

  • N-Arachidonoyl Taurine

  • Non-specific binding control (e.g., a high concentration of unlabeled RTX or capsaicin)

  • Glass fiber filters (e.g., GF/C)

  • Scintillation cocktail

  • Scintillation counter

  • 96-well filter plates and vacuum manifold (optional, for higher throughput)

Protocol:

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Binding buffer

      • A fixed, low concentration of [³H]-RTX (typically at or below its Kd).

      • Increasing concentrations of N-Arachidonoyl Taurine.

      • For total binding wells, add vehicle instead of NAT.

      • For non-specific binding wells, add a high concentration of unlabeled RTX.

    • Initiate the binding reaction by adding the membrane preparation to each well.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold.

    • Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

  • Detection:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the NAT concentration.

    • Fit the data to a one-site competition model to determine the IC50 value of NAT.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows described in this document.

FAAH_Assay_Workflow cluster_preparation Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare FAAH Enzyme Prepare FAAH Enzyme Add FAAH to Plate Add FAAH to Plate Prepare FAAH Enzyme->Add FAAH to Plate Prepare AAMCA Substrate Prepare AAMCA Substrate Initiate with Substrate Initiate with Substrate Prepare AAMCA Substrate->Initiate with Substrate Add Inhibitor/Vehicle Add Inhibitor/Vehicle Add FAAH to Plate->Add Inhibitor/Vehicle Pre-incubate Pre-incubate Add Inhibitor/Vehicle->Pre-incubate Pre-incubate->Initiate with Substrate Kinetic Reading Kinetic Reading Initiate with Substrate->Kinetic Reading Calculate Reaction Rate Calculate Reaction Rate Kinetic Reading->Calculate Reaction Rate Determine IC50 Determine IC50 Calculate Reaction Rate->Determine IC50

Caption: Workflow for the FAAH enzymatic assay.

Calcium_Influx_Workflow cluster_cell_prep Cell Preparation cluster_assay_exec Assay Execution cluster_data_analysis Data Analysis Seed Cells Seed Cells Load with Ca2+ Dye Load with Ca2+ Dye Seed Cells->Load with Ca2+ Dye Wash Cells Wash Cells Load with Ca2+ Dye->Wash Cells Measure Baseline Measure Baseline Wash Cells->Measure Baseline Add NAT Add NAT Measure Baseline->Add NAT Record Fluorescence Record Fluorescence Add NAT->Record Fluorescence Calculate Fluorescence Change Calculate Fluorescence Change Record Fluorescence->Calculate Fluorescence Change Determine EC50 Determine EC50 Calculate Fluorescence Change->Determine EC50

Caption: Workflow for the intracellular calcium influx assay.

TRPV1_Signaling_Pathway NAT N-Arachidonoyl Taurine TRPV1 TRPV1 Channel NAT->TRPV1 Activation Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Opens Downstream Downstream Signaling (e.g., Calmodulin, PKC) Ca_Influx->Downstream Activates Response Cellular Response (e.g., Neurotransmitter Release) Downstream->Response

Caption: Simplified TRPV1 signaling pathway activated by NAT.

GPR119_Signaling_Pathway NAT N-Arachidonoyl Taurine (Potential Agonist) GPR119 GPR119 NAT->GPR119 Binds G_alpha_s Gαs GPR119->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Insulin Secretion) PKA->Response

Caption: Postulated GPR119 signaling pathway for NAT.

References

Application Notes and Protocols for N-Arachidonoyl Taurine Administration in Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of N-Arachidonoyl Taurine (NAT), a bioactive lipid, to in vitro cell cultures. This document outlines the necessary materials, step-by-step procedures for preparing and applying NAT, and methods for assessing its effects on cell viability, signaling pathways, and intracellular calcium levels.

Introduction to N-Arachidonoyl Taurine (NAT)

N-Arachidonoyl Taurine is an endogenous N-acyl amide that acts as a signaling molecule in various physiological processes. It is recognized as a potent activator of the Transient Receptor Potential Vanilloid type 1 (TRPV1) and type 4 (TRPV4) channels, which are non-selective cation channels involved in a variety of cellular functions.[1][2] NAT has been shown to modulate intracellular calcium levels, influence cell proliferation, and impact signaling cascades such as the G-protein coupled receptor 55 (GPR55) pathway, which can, in turn, regulate downstream effectors like ERK and Akt. Its effects have been observed in various cell types, including prostate (PC-3) and breast (MCF-7) cancer cell lines.[3][4]

Product Information and Storage

PropertyValueReference
Molecular Formula C₂₂H₃₇NO₄S[5]
Molecular Weight 411.6 g/mol [5]
Appearance Supplied as a solution in ethanol or as a solid.[5]
Solubility - DMSO: ~20 mg/mL- DMF: ~10 mg/mL- PBS (pH 7.2): ~1.5 mg/mL (Aqueous solutions are not recommended for storage for more than one day)[2][5][6]
Storage Store at -20°C for up to two years.[7]

Experimental Protocols

Preparation of N-Arachidonoyl Taurine Stock Solution

Materials:

  • N-Arachidonoyl Taurine (solid or in ethanol)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • If starting from a solid, weigh the desired amount of NAT in a sterile microcentrifuge tube.

  • If NAT is supplied in ethanol, evaporate the ethanol under a gentle stream of nitrogen gas.[5][6]

  • Add the appropriate volume of DMSO to the tube to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM). Sonication may be required to fully dissolve the compound.[2]

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C.

General Protocol for Treating Cell Cultures with N-Arachidonoyl Taurine

Materials:

  • Cultured cells in appropriate multi-well plates or flasks

  • Complete cell culture medium

  • N-Arachidonoyl Taurine stock solution (in DMSO)

  • Vehicle control (DMSO)

Procedure:

  • Cell Seeding: Seed cells at the desired density in multi-well plates or flasks and allow them to adhere and reach the desired confluency (typically 24 hours).

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the NAT stock solution. Prepare the final working concentrations of NAT by diluting the stock solution in fresh, pre-warmed complete cell culture medium. Ensure the final concentration of the vehicle (DMSO) is consistent across all conditions and does not exceed a level that affects cell viability (typically ≤ 0.1%).

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the complete cell culture medium as used for the NAT-treated samples.

  • Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the desired concentration of NAT or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Downstream Analysis: Following incubation, proceed with the desired downstream assays, such as cell viability, protein extraction for western blotting, or RNA isolation for gene expression analysis.

Protocol for Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and can be used to assess the effect of NAT on cell proliferation.

Materials:

  • Cells treated with NAT as described in section 3.2 in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Following the treatment period with NAT, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently by pipetting up and down to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol for Intracellular Calcium Imaging

This protocol outlines a general procedure for measuring changes in intracellular calcium concentration ([Ca²⁺]i) following NAT administration, a key event in TRPV1 and TRPV4 activation.

Materials:

  • Cells cultured on glass coverslips or in imaging-compatible plates

  • Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • N-Arachidonoyl Taurine working solution

  • Fluorescence microscope equipped for live-cell imaging

Procedure:

  • Cell Preparation: Seed cells on glass coverslips or imaging plates and grow to the desired confluency.

  • Dye Loading: Prepare a loading solution of the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) with 0.02% Pluronic F-127 in HBSS.

  • Remove the culture medium and wash the cells once with HBSS.

  • Incubate the cells with the dye loading solution for 30-60 minutes at 37°C.

  • De-esterification: Wash the cells twice with HBSS and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.

  • Imaging: Mount the coverslip onto the microscope stage and perfuse with HBSS.

  • Acquire a baseline fluorescence signal for a few minutes.

  • Apply the NAT working solution to the cells and continue to record the fluorescence signal to observe changes in [Ca²⁺]i.

  • Analyze the fluorescence intensity changes over time to quantify the calcium response.

Quantitative Data Summary

The following tables summarize reported concentrations and effects of N-Arachidonoyl Taurine in various cell lines.

Table 1: Effective Concentrations of N-Arachidonoyl Taurine in Cell-Based Assays

Cell LineAssayConcentration RangeObserved EffectReference
PC-3Cell Proliferation10, 20, 40 µMInhibition of proliferation[3]
MCF-7Cell Proliferation10, 20, 40 µMInhibition of proliferation[4][8]
HIT-T15, INS-1Calcium Flux10 µMIncreased calcium flux[2]
832/13 INS-1Insulin SecretionNot specifiedIncreased insulin secretion[2]
Kᵥ7.1+KCNE1 expressing cellsElectrophysiology7-70 µMRestoration of channel gating[9]

Table 2: EC₅₀ Values of N-Arachidonoyl Taurine

TargetEC₅₀ ValueReference
TRPV128 µM[1][2]
TRPV421 µM[1][2]

Signaling Pathways and Experimental Workflows

N-Arachidonoyl Taurine Signaling Pathways

NAT primarily exerts its effects through the activation of TRPV1 and TRPV4 channels, leading to an influx of Ca²⁺. This increase in intracellular calcium can trigger a cascade of downstream signaling events. Additionally, NAT has been implicated as an agonist for the GPR55 receptor, which can also modulate intracellular calcium and activate other signaling pathways, including the ERK and Akt pathways.

NAT_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular NAT N-Arachidonoyl Taurine (NAT) TRPV1 TRPV1 NAT->TRPV1 TRPV4 TRPV4 NAT->TRPV4 GPR55 GPR55 NAT->GPR55 Ca_influx Ca²⁺ Influx TRPV1->Ca_influx TRPV4->Ca_influx PLC PLC GPR55->PLC ERK ERK GPR55->ERK Akt Akt GPR55->Akt Cellular_Responses Cellular Responses (e.g., Proliferation, Apoptosis) Ca_influx->Cellular_Responses IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Ca_release->Cellular_Responses ERK->Cellular_Responses Akt->Cellular_Responses

NAT Signaling Pathways
Experimental Workflow for Assessing NAT Effects

The following diagram illustrates a typical workflow for investigating the effects of NAT on cell cultures.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., PC-3, MCF-7) Working_Sol 3. Prepare Working Solutions in Media Cell_Culture->Working_Sol Stock_Prep 2. Prepare NAT Stock Solution (DMSO) Stock_Prep->Working_Sol Cell_Treatment 4. Treat Cells (NAT vs. Vehicle) Working_Sol->Cell_Treatment Incubation 5. Incubate (24-72 hours) Cell_Treatment->Incubation Viability Cell Viability Assay (e.g., MTT) Incubation->Viability Calcium Calcium Imaging (e.g., Fluo-4) Incubation->Calcium Western Western Blot (e.g., p-ERK, p-Akt) Incubation->Western Gene_Expression Gene Expression (e.g., qPCR) Incubation->Gene_Expression Data_Analysis 6. Data Analysis and Interpretation Viability->Data_Analysis Calcium->Data_Analysis Western->Data_Analysis Gene_Expression->Data_Analysis

Experimental Workflow

Troubleshooting

ProblemPossible CauseSuggestion
Low solubility of NAT in aqueous media NAT is a lipid and has poor aqueous solubility.Prepare a high-concentration stock in DMSO. Ensure the final DMSO concentration in the culture medium is low (≤ 0.1%) to avoid solvent toxicity. Sonication can aid dissolution in the stock solution.
High background in fluorescence assays Incomplete removal of dye; cellular autofluorescence.Ensure thorough washing after dye loading. Include a no-dye control to assess autofluorescence.
Inconsistent results in cell viability assays Uneven cell seeding; edge effects in multi-well plates; variability in treatment application.Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate. Be precise and consistent with pipetting.
No observable effect of NAT Inactive compound; incorrect concentration; insufficient incubation time.Verify the quality and storage of the NAT. Perform a dose-response experiment to determine the optimal concentration. Vary the incubation time.

Safety Precautions

N-Arachidonoyl Taurine should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Refer to the manufacturer's Safety Data Sheet (SDS) for detailed safety information.

References

Application Notes and Protocols for the Extraction of N-Acyl Taurines from Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl taurines (NATs) are a class of endogenous lipid molecules that are gaining significant attention in biomedical research. Structurally, they consist of a fatty acid linked to a taurine molecule via an amide bond. NATs have been identified as important signaling molecules involved in a variety of physiological processes, including the regulation of glucose homeostasis, insulin secretion, and skin wound healing.[1][2][3] Their diverse biological activities make them promising targets for the development of novel therapeutics for metabolic disorders and other conditions.

Accurate and efficient extraction of NATs from biological tissues is a critical first step for their characterization and quantification. This document provides detailed protocols for the extraction of NATs from various biological matrices, primarily based on well-established liquid-liquid extraction techniques. Additionally, it summarizes reported quantitative data of NATs in different tissues and outlines their key signaling pathways.

Data Presentation: Quantitative Levels of N-Acyl Taurines in Biological Tissues

The following table summarizes the reported concentrations of various N-acyl taurines in different biological tissues from mice and humans. These values can serve as a reference for researchers studying the distribution and abundance of these bioactive lipids.

N-Acyl Taurine SpeciesTissue/FluidSpeciesConcentration (pmol/g or pmol/mL)Reference
N-Oleoyl Taurine (C18:1)PlasmaHuman~150 pmol/mL[3]
N-Palmitoyl Taurine (C16:0)LiverMouse~100-200 pmol/g[4]
N-Stearoyl Taurine (C18:0)LiverMouse~50-100 pmol/g[4]
N-Arachidonoyl Taurine (C20:4)LiverMouse~20-50 pmol/g[4]
N-Docosahexaenoyl Taurine (C22:6)LiverMouse~50-150 pmol/g[4]
N-Eicosanoyl Taurine (C20:0)SkinMouse~50-100 pmol/g[1]
N-Tetracosanoyl Taurine (C24:0)SkinMouse~100-200 pmol/g[1]
N-Arachidonoyl Taurine (C20:4)KidneyMouseUp to ~5000 pmol/g (in FAAH-/- mice)[5]
N-Docosahexaenoyl Taurine (C22:6)KidneyMouseUp to ~5000 pmol/g (in FAAH-/- mice)[5]
N-Docosanoyl Taurine (C22:0)BrainMouseHighly elevated in FAAH-/- mice[6]
N-AcetyltaurineSkeletal MuscleRatSignificantly increased after exercise[7]
TaurineHeart (Left Ventricle)Human8.9 ± 0.6 nmol/mg wet weight[8]
TaurineHeart (Right Ventricle)Human6.8 ± 0.5 nmol/mg wet weight[8]

Experimental Protocols: Extraction of N-Acyl Taurines

The following protocols are based on the widely used Folch and Bligh & Dyer methods for lipid extraction and can be adapted for various biological tissues.

Protocol 1: Modified Folch Method for NAT Extraction from Tissues (e.g., Brain, Liver)

This protocol is suitable for solid tissues and provides a robust method for extracting a broad range of lipids, including NATs.

Materials:

  • Tissue sample (fresh or frozen)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution (or 0.74% KCl solution)

  • Internal Standard (e.g., d4-C20:4 NAT)

  • Glass homogenizer or bead beater

  • Centrifuge tubes (glass, solvent-resistant)

  • Centrifuge

  • Nitrogen evaporator

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 50-100 mg of frozen tissue.

    • If using fresh tissue, proceed immediately to homogenization.

    • Add a known amount of internal standard to the tissue sample before homogenization to correct for extraction losses.

  • Homogenization:

    • Add 19 volumes of a 2:1 (v/v) chloroform:methanol mixture to the tissue in a glass homogenizer (e.g., for 100 mg of tissue, add 1.9 mL of the solvent mixture).[9]

    • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Phase Separation:

    • Transfer the homogenate to a glass centrifuge tube.

    • Add 0.2 volumes of 0.9% NaCl solution to the homogenate (e.g., for 2 mL of homogenate, add 0.4 mL of NaCl solution).[10]

    • Vortex the mixture thoroughly for 1-2 minutes.

    • Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the phases.[10]

  • Lipid Extraction:

    • After centrifugation, two distinct phases will be visible: an upper aqueous phase (methanol and water) and a lower organic phase (chloroform) containing the lipids. A protein disk may be present at the interface.

    • Carefully collect the lower chloroform phase using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Drying and Reconstitution:

    • Evaporate the chloroform extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol or a mobile phase compatible with LC-MS analysis) for subsequent quantification.

Protocol 2: Modified Bligh & Dyer Method for NAT Extraction from Tissues

This method is a rapid alternative to the Folch method and uses a smaller volume of solvent.

Materials:

  • Tissue sample (fresh or frozen)

  • Chloroform

  • Methanol

  • Deionized water

  • Internal Standard (e.g., d4-C20:4 NAT)

  • Homogenizer

  • Centrifuge tubes (glass, solvent-resistant)

  • Centrifuge

  • Nitrogen evaporator

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Weigh approximately 100 mg of tissue.

    • Add a known amount of internal standard.

  • Homogenization and Extraction:

    • Add 1 mL of deionized water, 2 mL of methanol, and 1 mL of chloroform to the tissue.

    • Homogenize the mixture thoroughly.

    • Add an additional 1 mL of chloroform and 1 mL of deionized water.

    • Vortex the mixture for 2 minutes.

  • Phase Separation:

    • Centrifuge the sample at 1,000 x g for 5 minutes to separate the phases.

  • Lipid Collection:

    • Collect the lower organic phase (chloroform) containing the lipids.

  • Drying and Reconstitution:

    • Dry the collected organic phase under a stream of nitrogen.

    • Reconstitute the lipid extract in a solvent suitable for your analytical method.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for N-Acyl Taurine Extraction

The following diagram illustrates the general workflow for the extraction of N-acyl taurines from biological tissues.

experimental_workflow Experimental Workflow for N-Acyl Taurine Extraction tissue Biological Tissue Sample (e.g., Liver, Brain, Skin) internal_standard Add Internal Standard (e.g., d4-C20:4 NAT) tissue->internal_standard homogenization Homogenization (with Chloroform:Methanol) phase_separation Phase Separation (Addition of NaCl or Water) homogenization->phase_separation internal_standard->homogenization centrifugation Centrifugation (~2000 x g, 10 min) phase_separation->centrifugation collection Collect Lower Organic Phase (Chloroform Layer) centrifugation->collection drying Evaporation to Dryness (Under Nitrogen Stream) collection->drying reconstitution Reconstitution (in appropriate solvent) drying->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: A flowchart of the N-acyl taurine extraction process.

Signaling Pathways of N-Acyl Taurines

N-acyl taurines exert their biological effects by interacting with specific cellular receptors, primarily the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and the G-protein coupled receptor 119 (GPR119).

signaling_pathways Signaling Pathways of N-Acyl Taurines cluster_trpv1 TRPV1 Pathway cluster_gpr119 GPR119 Pathway NAT_TRPV1 N-Acyl Taurine TRPV1 TRPV1 Channel NAT_TRPV1->TRPV1 activates Ca_influx Ca2+ Influx TRPV1->Ca_influx downstream_trpv1 Downstream Effects (e.g., Insulin Secretion, Wound Healing) Ca_influx->downstream_trpv1 NAT_GPR119 N-Oleoyl Taurine (C18:1 NAT) GPR119 GPR119 Receptor NAT_GPR119->GPR119 activates Gs Gs Protein GPR119->Gs AC Adenylate Cyclase Gs->AC activates cAMP cAMP Increase AC->cAMP produces PKA PKA Activation cAMP->PKA GLP1_secretion GLP-1 Secretion PKA->GLP1_secretion glucose_homeostasis Improved Glucose Homeostasis GLP1_secretion->glucose_homeostasis

Caption: N-acyl taurine signaling through TRPV1 and GPR119.

Disclaimer: These protocols provide a general framework for the extraction of N-acyl taurines. Researchers should optimize the procedures for their specific tissue types and analytical instrumentation. It is crucial to include appropriate quality controls, such as internal standards, to ensure the accuracy and reproducibility of the results.

References

Application Notes and Protocols for N-Arachidonoyl Taurine-d4 in Drug Discovery Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Arachidonoyl Taurine (NAT) is an endogenous N-acyl amide lipid that has emerged as a significant signaling molecule involved in a variety of physiological processes. It is structurally related to the endocannabinoid anandamide and is known to be a potent activator of Transient Receptor Potential Vanilloid 1 (TRPV1) and TRPV4 ion channels.[1][2][3] Its biological activities also extend to modulating pain, inflammation, insulin secretion, and cell proliferation, making the NAT signaling pathway a compelling area for drug discovery.[1][4][5][6] The degradation of NAT is primarily regulated by the enzyme Fatty Acid Amide Hydrolase (FAAH), presenting another key target for therapeutic intervention.[7][8]

N-Arachidonoyl Taurine-d4 (NAT-d4) is the deuterated analogue of NAT. While its primary application is as an internal standard for the precise quantification of endogenous NAT levels by mass spectrometry, its utility in drug discovery screening can be extended to specialized assays.[1][9][10] This document provides detailed application notes and protocols for the use of NAT and NAT-d4 in drug discovery screening campaigns.

Biochemical Properties and Signaling Pathways

NAT is synthesized through the conjugation of arachidonic acid and taurine and is metabolized by FAAH and lipoxygenases.[7][11] Its primary signaling mechanism involves the activation of TRPV1 and TRPV4 channels, leading to an influx of calcium ions and subsequent downstream cellular responses.[1][2][3]

NAT Signaling Pathway

NAT Signaling Pathway cluster_synthesis Synthesis cluster_action Action cluster_degradation Degradation Arachidonic Acid Arachidonic Acid NAT_Synthase N-Acyltransferase (e.g., BAAT) Arachidonic Acid->NAT_Synthase Taurine Taurine Taurine->NAT_Synthase NAT N-Arachidonoyl Taurine NAT_Synthase->NAT TRPV1 TRPV1 Channel NAT->TRPV1 TRPV4 TRPV4 Channel NAT->TRPV4 FAAH FAAH NAT->FAAH LOX 12/15-Lipoxygenase NAT->LOX Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx TRPV4->Ca_Influx Downstream Downstream Signaling (e.g., Insulin Secretion, Synaptic Transmission) Ca_Influx->Downstream Metabolites Inactive Metabolites FAAH->Metabolites LOX->Metabolites

Caption: Overview of N-Arachidonoyl Taurine (NAT) synthesis, action on TRPV channels, and degradation pathways.

Quantitative Data Summary

The following table summarizes key quantitative parameters for N-Arachidonoyl Taurine, which are essential for designing and interpreting drug discovery assays.

ParameterTargetValueOrganism/SystemReference
EC₅₀ TRPV128 µMRecombinant[1][2][3]
EC₅₀ TRPV421 µMRecombinant[1][2][3]
Concentration for Ca²⁺ flux Pancreatic β-cells10 µMRat (INS-1), Hamster (HIT-T15)[1]
Effect on Synaptic Transmission Prefrontal Cortex Neurons10 µMMouse[4]
Anti-proliferative Effect MCF-7 breast cancer cells20 µMHuman[5]
IKs Channel Activation Mutant KCNQ1/KCNE1~70 µMRecombinant[12]

Experimental Protocols

High-Throughput Screening for TRPV1/TRPV4 Modulators using a Calcium Flux Assay

This protocol describes a cell-based assay to screen for compounds that modulate the activation of TRPV1 or TRPV4 by NAT.

TRPV1/TRPV4 Calcium Flux Assay Workflow

Calcium Flux Assay Workflow Seed_Cells 1. Seed cells expressing TRPV1 or TRPV4 in 384-well plates Load_Dye 2. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Seed_Cells->Load_Dye Add_Compounds 3. Add test compounds and incubate Load_Dye->Add_Compounds Add_NAT 4. Add NAT to stimulate channel activation Add_Compounds->Add_NAT Measure_Fluorescence 5. Measure fluorescence (kinetic read) Add_NAT->Measure_Fluorescence Data_Analysis 6. Analyze data to identify agonists, antagonists, or potentiators Measure_Fluorescence->Data_Analysis

Caption: Workflow for a high-throughput calcium flux assay to screen for TRPV1/TRPV4 modulators.

Materials:

  • HEK293 cells stably expressing human TRPV1 or TRPV4

  • Assay medium: HBSS with 20 mM HEPES, pH 7.4

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • N-Arachidonoyl Taurine (NAT)

  • Test compound library

  • Positive controls: Capsaicin (for TRPV1), GSK1016790A (for TRPV4)

  • Antagonist control: Capsazepine (for TRPV1)

  • 384-well black, clear-bottom assay plates

  • Fluorescence plate reader with kinetic reading capability (e.g., FLIPR, FlexStation)

Protocol:

  • Cell Plating: Seed HEK293-TRPV1 or HEK293-TRPV4 cells into 384-well plates at a density that yields a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM in assay medium. Aspirate the culture medium from the cell plates and add the loading buffer. Incubate for 45-60 minutes at 37°C.

  • Compound Addition: Prepare serial dilutions of test compounds in assay medium. Add the compounds to the cell plate and incubate for 15-30 minutes at room temperature.

  • Stimulation: Prepare a solution of NAT in assay medium at a concentration corresponding to its EC₅₀ (e.g., 20-30 µM).

  • Measurement: Place the cell plate in the fluorescence reader. Start the kinetic read and establish a stable baseline for 10-20 seconds. Add the NAT solution to all wells and continue reading the fluorescence intensity for 2-3 minutes.

  • Data Analysis: Calculate the change in fluorescence from baseline to the peak response. Normalize the data to positive and negative controls. For antagonist screening, calculate the percent inhibition of the NAT-induced response. Determine the Z'-factor to assess assay quality.

FAAH Inhibition Assay using NAT as a Substrate

This protocol describes an assay to screen for inhibitors of FAAH by measuring the hydrolysis of NAT. Since NAT itself is not fluorescent, this assay relies on LC-MS/MS to quantify the product (arachidonic acid) or the remaining substrate (NAT). NAT-d4 is used as an internal standard.

FAAH Inhibition Assay Workflow

FAAH Inhibition Assay Workflow Prepare_Reaction 1. Prepare reaction mix: FAAH enzyme, buffer, and test compound Pre_incubate 2. Pre-incubate to allow inhibitor binding Prepare_Reaction->Pre_incubate Initiate_Reaction 3. Initiate reaction by adding NAT substrate Pre_incubate->Initiate_Reaction Incubate 4. Incubate at 37°C Initiate_Reaction->Incubate Quench_Reaction 5. Quench reaction with acetonitrile containing NAT-d4 internal standard Incubate->Quench_Reaction LCMS_Analysis 6. Analyze by LC-MS/MS to quantify NAT and/or arachidonic acid Quench_Reaction->LCMS_Analysis

Caption: Workflow for an FAAH inhibition assay using NAT as a substrate and LC-MS/MS detection.

Materials:

  • Recombinant human FAAH

  • Assay buffer: 125 mM Tris-HCl, pH 9.0, 1 mM EDTA

  • N-Arachidonoyl Taurine (NAT)

  • This compound (NAT-d4)

  • Test compound library

  • Positive control inhibitor (e.g., URB597)

  • Acetonitrile (ACN) for quenching

  • 96-well assay plates

  • LC-MS/MS system

Protocol:

  • Reaction Setup: In a 96-well plate, add the test compounds at various concentrations. Add the FAAH enzyme solution to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Add NAT solution to each well to start the reaction. The final concentration of NAT should be at or near its Kₘ for FAAH.

  • Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes) within the linear range of the reaction.

  • Quenching: Stop the reaction by adding cold ACN containing a known concentration of NAT-d4 to each well.

  • Analysis: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for LC-MS/MS analysis. Quantify the amount of remaining NAT relative to the NAT-d4 internal standard.

  • Data Analysis: Calculate the percent inhibition of FAAH activity for each compound concentration and determine the IC₅₀ values.

Target Identification using a Chemical Proteomics Approach

This protocol outlines a strategy to identify novel protein targets of NAT using an affinity-based chemical proteomics approach. This requires a modified version of NAT that incorporates a clickable tag (e.g., an alkyne group) for subsequent enrichment.

Target Identification Workflow

Target ID Workflow Treat_Lysate 1. Treat cell lysate with alkyne-modified NAT probe Click_Chemistry 2. Perform click chemistry to attach biotin-azide Treat_Lysate->Click_Chemistry Enrich_Proteins 3. Enrich biotinylated proteins on streptavidin beads Click_Chemistry->Enrich_Proteins Wash_Beads 4. Wash beads to remove non-specific binders Enrich_Proteins->Wash_Beads Elute_Digest 5. Elute and digest bound proteins (on-bead or off-bead) Wash_Beads->Elute_Digest MS_Proteomics 6. Identify proteins by LC-MS/MS proteomics Elute_Digest->MS_Proteomics

References

Troubleshooting & Optimization

Technical Support Center: N-Arachidonoyl Taurine (NAT) Quantification in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of N-Arachidonoyl Taurine (NAT) in plasma. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is N-Arachidonoyl Taurine (NAT) and why is it important to measure it in plasma?

N-Arachidonoyl Taurine (NAT) is an endogenous bioactive lipid belonging to the class of N-acyl taurines (NATs).[1][2] It is formed by the conjugation of arachidonic acid and taurine. NATs are involved in various physiological processes, and measuring their levels in plasma can provide insights into metabolic regulation and potential disease biomarkers. Specifically, NAT has been identified as an activator of transient receptor potential (TRP) channels, such as TRPV1 and TRPV4, which are involved in pain sensation and inflammation.[1][3][4] Its levels are regulated by the enzyme Fatty Acid Amide Hydrolase (FAAH).[1]

Q2: What is the recommended analytical method for quantifying NAT in plasma?

Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold-standard for sensitive and specific quantification of NAT in plasma and other biological matrices.[2][5] This technique allows for the separation of NAT from other endogenous lipids and provides accurate quantification through the use of stable isotope-labeled internal standards.

Q3: What type of internal standard should be used for NAT quantification?

A stable isotope-labeled internal standard, such as N-Arachidonoyl Taurine-d4 (NAT-d4), is highly recommended. The use of a deuterated internal standard helps to correct for variability in sample preparation and matrix effects during LC-MS/MS analysis, leading to more accurate and precise quantification.[2]

Q4: What are the expected endogenous levels of NAT in human plasma?

Q5: How should plasma samples be collected and stored to ensure NAT stability?

Proper sample collection and storage are critical for accurate NAT quantification. It is recommended to collect whole blood in tubes containing an anticoagulant such as EDTA. Plasma should be separated from blood cells by centrifugation as soon as possible. To minimize enzymatic degradation, samples should be kept on ice during processing and then stored at -80°C until analysis.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of NAT in plasma.

Sample Preparation
Problem Potential Cause Recommended Solution
Low NAT Recovery Inefficient extraction method.Optimize the extraction protocol. Both protein precipitation (PPT) and liquid-liquid extraction (LLE) can be used. For PPT, using 3 volumes of cold acetonitrile or ethanol can yield high recoveries for a broad range of peptides and lipids. For LLE, a mixture of chloroform and methanol is commonly used, though methods using methyl-tert-butyl ether (MTBE) are also effective and safer.[7][8]
Incomplete protein precipitation.Ensure a sufficient volume of organic solvent is used (e.g., 3-4 volumes of solvent to 1 volume of plasma). Vortex the mixture thoroughly and incubate at a low temperature (e.g., -20°C) to enhance protein precipitation.[9]
Adsorption of NAT to labware.Use low-binding polypropylene tubes and pipette tips.
High Variability Between Replicates Inconsistent sample handling.Ensure all samples are treated identically. Use an automated liquid handler for improved precision if available. Keep samples on ice throughout the preparation process.
Incomplete vortexing or mixing.Vortex samples thoroughly at each step, especially after adding the extraction solvent and internal standard.
LC-MS/MS Analysis
Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase composition.Optimize the mobile phase. A common mobile phase for N-acyl taurines consists of an aqueous component with a modifier like formic acid or ammonium acetate and an organic component like methanol or acetonitrile.[5][10]
Column contamination or degradation.Use a guard column to protect the analytical column. If peak shape deteriorates, try flushing the column or replacing it.
Low Signal Intensity Ion suppression due to matrix effects.Improve sample cleanup to remove interfering substances like phospholipids. Solid-phase extraction (SPE) can provide cleaner extracts than protein precipitation.[11] Optimize MS source parameters (e.g., spray voltage, gas flows, and temperature).
Inefficient ionization.N-acyl taurines can be analyzed in both positive and negative ion modes. Experiment with both to determine the mode that provides the best sensitivity for NAT. Diagnostic product ions at m/z 80 and m/z 107 are commonly observed in negative ion mode for N-acyl taurines.[2]
Inaccurate Quantification Lack of an appropriate internal standard.Always use a stable isotope-labeled internal standard (e.g., NAT-d4) and add it at the beginning of the sample preparation process.
Non-linear calibration curve.Ensure the calibration range covers the expected concentration of NAT in the samples. If necessary, dilute the samples to fall within the linear range of the assay. A validated method for N-acyl taurines showed excellent linearity in the range of 1-300 ng/mL.[2]

Experimental Protocols

Plasma Sample Preparation: Protein Precipitation (PPT)
  • Thaw frozen plasma samples on ice.

  • To a 1.5 mL polypropylene microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the internal standard working solution (e.g., NAT-d4 in methanol).

  • Add 300 µL of ice-cold acetonitrile (or ethanol).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis Parameters

The following table summarizes typical parameters for the UPLC-MS/MS analysis of N-acyl taurines, including NAT.[2]

Parameter Value
LC Column C18 reverse-phase column (e.g., BEH C18, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid or 5 mM ammonium formate
Mobile Phase B Acetonitrile/Methanol with 0.1% formic acid
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Negative or Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)
NAT Precursor Ion (M-H)⁻ m/z 410.3
NAT Product Ions m/z 80, m/z 107
NAT-d4 Precursor Ion (M-H)⁻ m/z 414.3
NAT-d4 Product Ions m/z 80, m/z 107

Quantitative Data Summary

Parameter N-Arachidonoyl Taurine (NAT) Reference
Linearity Range 1 - 300 ng/mL[2]
Limit of Detection (LOD) 0.3 - 0.4 ng/mL[2]
Limit of Quantification (LOQ) 1 ng/mL[2]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is Add Internal Standard (NAT-d4) plasma->is ppt Protein Precipitation (e.g., Acetonitrile) is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lc UPLC Separation (C18 Column) reconstitute->lc ms Tandem Mass Spectrometry (MRM Mode) lc->ms integrate Peak Integration ms->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: A typical experimental workflow for the quantification of N-Arachidonoyl Taurine in plasma.

NAT Signaling Pathway

signaling_pathway cluster_synthesis Synthesis & Degradation cluster_action Cellular Action Arachidonic_Acid Arachidonic Acid NAT N-Arachidonoyl Taurine (NAT) Arachidonic_Acid->NAT Biosynthesis Taurine Taurine Taurine->NAT Biosynthesis FAAH FAAH (Enzyme) NAT->FAAH Degradation TRPV1 TRPV1 Channel NAT->TRPV1 Activation FAAH->Arachidonic_Acid FAAH->Taurine Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Cellular_Response Cellular Response (e.g., Pain Signaling) Ca_influx->Cellular_Response

Caption: Simplified signaling pathway of N-Arachidonoyl Taurine (NAT).

References

Common issues with N-Arachidonoyl Taurine-d4 stability and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of N-Arachidonoyl Taurine-d4. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

This compound is typically supplied as a solution in an organic solvent, such as ethanol. For long-term stability, it is recommended to store the solution at -20°C.[1] At this temperature, the product is stable for at least two years. If you need to store the compound in an aqueous buffer, it is not recommended to store the solution for more than one day.[2]

Q2: How should I handle the product upon receiving it?

This compound is shipped on wet ice.[1] Upon receipt, the product should be stored immediately at the recommended -20°C.

Q3: Can I store this compound at temperatures lower than -20°C?

While -20°C is the recommended storage temperature for solutions in organic solvents, some sources suggest that storing the neat compound can be done at -80°C for extended stability of up to two years.[2] However, for solutions, repeated freeze-thaw cycles should be avoided as they can impact the stability of lipids.

Q4: What solvents are compatible with this compound?

This compound is soluble in a variety of organic solvents. The table below summarizes its solubility in common solvents.

SolventSolubility
Dimethylformamide (DMF)10 mg/mL
Dimethyl sulfoxide (DMSO)20 mg/mL
EthanolNot specified, but supplied in it
Phosphate Buffered Saline (PBS, pH 7.2)1.5 mg/mL

Data sourced from manufacturer information.[1]

If you need to change the solvent, the original solvent (e.g., ethanol) can be evaporated under a gentle stream of nitrogen gas, and the residue can then be dissolved in the solvent of choice.[2]

Troubleshooting Guides

Issue 1: Inconsistent or Poor Analytical Results

Symptoms:

  • High variability in replicate injections.

  • Loss of signal intensity over a sequence of analyses.

  • Poor peak shape in chromatography.

Potential Causes and Solutions:

Potential CauseRecommended Action
Degradation in Solution Prepare fresh working solutions daily, especially for aqueous solutions which should not be stored for more than one day.[2] For organic stock solutions, minimize exposure to light and air.
Adsorption to Surfaces Use glass or polypropylene vials and pipette tips. Avoid using polystyrene, as lipids can adsorb to its surface.
Improper Dissolution After thawing, ensure the solution is vortexed thoroughly to ensure homogeneity before use.
Freeze-Thaw Cycles Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
Issue 2: Observation of Unexpected Peaks in Mass Spectrometry

Symptoms:

  • Presence of peaks corresponding to the unlabeled N-Arachidonoyl Taurine.

  • Peaks indicating potential degradation products (e.g., oxidized or hydrolyzed forms).

Potential Causes and Solutions:

Potential CauseRecommended Action
Hydrogen-Deuterium (H/D) Back-Exchange The deuterium labels on the taurine moiety are generally stable. However, prolonged exposure to protic solvents, especially under acidic or basic conditions, could potentially lead to some back-exchange. Use aprotic solvents for long-term storage and prepare aqueous solutions fresh.
Presence of Unlabeled Analyte Verify the isotopic purity of the standard from the certificate of analysis. If significant unlabeled analyte is present, this can be corrected for in quantitative analyses.
Oxidation The arachidonoyl moiety is a polyunsaturated fatty acid and is susceptible to oxidation.[3] Minimize exposure of the compound to air and light. Consider adding an antioxidant like BHT (butylated hydroxytoluene) to organic solutions for long-term storage, if compatible with your experimental setup.
Hydrolysis The amide bond in N-Arachidonoyl Taurine can be susceptible to hydrolysis under strong acidic or basic conditions. Maintain the pH of aqueous solutions near neutral (pH 7.2) for short-term storage.

Data Presentation: Stability Overview

ConditionExpected StabilityPotential Degradation Products
Acidic (e.g., 0.1 M HCl) LowArachidonic acid, Taurine-d4 (from amide bond hydrolysis)
Basic (e.g., 0.1 M NaOH) LowArachidonic acid, Taurine-d4 (from amide bond hydrolysis)
Oxidative (e.g., H₂O₂) LowHydroxylated and epoxidized derivatives of the arachidonoyl chain
Thermal (e.g., >40°C) Moderate to LowOxidation and other degradation products. The rate of degradation increases with temperature.
Photostability (UV/Vis light) Moderate to LowOxidized and isomerized products of the arachidonoyl chain.

Experimental Protocols

Protocol 1: Preparation of Working Solutions
  • Thawing: Allow the vial of this compound in ethanol to warm to room temperature before opening to prevent condensation of atmospheric water into the cold solvent.

  • Dilution: Using a gas-tight glass syringe, transfer the desired volume of the stock solution to a clean glass vial.

  • Solvent Addition: Add the appropriate volume of the desired solvent (e.g., methanol, acetonitrile, or PBS) to achieve the final concentration.

  • Mixing: Vortex the solution thoroughly to ensure homogeneity.

  • Storage: If not for immediate use, store the working solution at -20°C in a tightly sealed glass vial, protected from light. For aqueous solutions, use within one day.

Protocol 2: General Forced Degradation Study

This protocol provides a general framework for assessing the stability of this compound.

  • Sample Preparation: Prepare solutions of this compound in the appropriate stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, purified water).

  • Stress Conditions:

    • Acid/Base Hydrolysis: Incubate the acidic and basic solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Oxidation: Incubate the hydrogen peroxide solution at room temperature for a defined period.

    • Thermal Degradation: Place a solution in a stable solvent (e.g., ethanol) in a controlled temperature environment (e.g., 60°C).

    • Photostability: Expose a solution to a controlled light source (e.g., UV lamp at 254 nm) for a defined period.

  • Sample Analysis: At specified time points, withdraw aliquots of the stressed samples. Neutralize the acidic and basic samples. Analyze all samples by a stability-indicating method, such as LC-MS/MS, to determine the remaining concentration of this compound and identify any degradation products.

  • Data Analysis: Calculate the percentage of degradation for each condition.

Visualizations

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (Air/Light) NAT_d4 This compound Arachidonic_Acid Arachidonic Acid NAT_d4->Arachidonic_Acid Amide Bond Cleavage Taurine_d4 Taurine-d4 NAT_d4->Taurine_d4 Amide Bond Cleavage Oxidized_Products Oxidized Products (e.g., HETEs, Epoxides) NAT_d4->Oxidized_Products Arachidonoyl Chain Modification

Caption: Potential degradation pathways of this compound.

experimental_workflow start Receive and Store This compound at -20°C prep_stock Prepare Stock Solution in Organic Solvent start->prep_stock prep_working Prepare Working Solution (Aqueous or Organic) prep_stock->prep_working experiment Perform Experiment prep_working->experiment analysis Analyze Samples (e.g., LC-MS/MS) experiment->analysis end Data Interpretation analysis->end

Caption: General experimental workflow for using this compound.

troubleshooting_logic cluster_inconsistent Troubleshooting Inconsistent Results cluster_peaks Troubleshooting Unexpected Peaks issue Inconsistent Analytical Results? check_prep Review Solution Preparation - Fresh solutions? - Proper solvent? - Thorough mixing? issue->check_prep Yes unexpected_peaks Unexpected Peaks in MS? issue->unexpected_peaks No resolve Problem Resolved check_prep->resolve check_handling Review Sample Handling - Avoiding freeze-thaw? - Using appropriate vials? check_handling->resolve check_oxidation Consider Oxidation - Minimized air/light exposure? unexpected_peaks->check_oxidation Yes unexpected_peaks->resolve No check_hydrolysis Consider Hydrolysis - Neutral pH for aqueous solutions? check_oxidation->check_hydrolysis check_hd_exchange Consider H/D Back-Exchange - Aprotic solvent for storage? check_hydrolysis->check_hd_exchange check_hd_exchange->resolve

Caption: Troubleshooting logic for common issues with this compound.

References

Technical Support Center: Analysis of N-Arachidonoyl Taurine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the quantitative analysis of N-Arachidonoyl Taurine (NAT), with a specific focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of N-Arachidonoyl Taurine (NAT) analysis?

A1: Matrix effects are the alteration of the ionization efficiency of NAT by co-eluting, interfering compounds present in the sample matrix (e.g., plasma, serum, tissue homogenate).[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of the quantitation, a common issue in LC-MS/MS-based lipidomics.[1][2][3]

Q2: What are the primary causes of matrix effects in NAT analysis?

A2: The primary causes are endogenous components of the biological sample that are co-extracted with NAT. For lipid analyses, phospholipids are a major contributor to matrix effects, particularly in electrospray ionization (ESI), as they can co-elute with the analyte and compete for ionization.[3][4] Other sources include salts, proteins, and other lipids that are not efficiently removed during sample preparation.[1]

Q3: How can I determine if my NAT analysis is affected by matrix effects?

A3: The most reliable method is to perform a post-extraction spike experiment.[5] This involves comparing the peak area of NAT in a neat solvent to the peak area of NAT spiked into a blank matrix extract that has gone through the entire sample preparation process. A significant difference between these signals indicates the presence of ion suppression or enhancement.

Q4: Is it possible to completely eliminate matrix effects?

A4: While completely eliminating matrix effects can be challenging, they can be significantly minimized and compensated for.[5] The goal is to achieve a consistent and reproducible analytical method where the matrix effect does not impact the accuracy and precision of the results. This is typically achieved through a combination of optimized sample preparation, chromatographic separation, and the use of a suitable internal standard.[5]

Q5: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for NAT quantification?

A5: A SIL-IS, such as N-Arachidonoyl Taurine-d4 (NAT-d4), is considered the "gold standard" for quantitative LC-MS/MS analysis.[6] Because it has nearly identical chemical and physical properties to the endogenous NAT, it co-elutes and experiences the same degree of matrix effects and variability during sample processing.[1] By calculating the peak area ratio of the analyte to the SIL-IS, these variations can be effectively normalized, leading to highly accurate and precise quantification.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of N-Arachidonoyl Taurine.

Problem Possible Cause(s) Recommended Solution(s)
Low or No NAT Signal (Ion Suppression) High concentration of co-eluting matrix components, especially phospholipids.1. Optimize Sample Preparation: Switch to a more rigorous cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to better remove interferences. Protein precipitation alone is often insufficient.[2][3]2. Improve Chromatographic Separation: Modify the LC gradient to better resolve NAT from the region where phospholipids elute.3. Dilute the Sample: If NAT concentration is sufficient, diluting the sample can reduce the concentration of interfering matrix components.
Poor Peak Shape (Tailing, Splitting, or Broadening) Column contamination or degradation. Incompatible reconstitution solvent.1. Column Care: Use a guard column and flush the analytical column regularly. If performance degrades, replace the column.2. Solvent Matching: Ensure the final reconstitution solvent is similar in strength to the initial mobile phase to prevent peak distortion.
High Variability in Results (%CV > 15%) Inconsistent matrix effects between samples. Inefficient or variable sample preparation.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound is highly recommended to correct for sample-to-sample variations.[6][7]2. Standardize Sample Preparation: Ensure precise and consistent execution of the sample preparation protocol for all samples, calibrators, and quality controls.3. Use Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix identical to the study samples to compensate for consistent matrix effects.
Low Analyte Recovery Inefficient extraction during sample preparation. Analyte adsorption to plasticware or containers.1. Optimize Extraction Solvent: Test different organic solvents or solvent mixtures for LLE or different elution solvents for SPE to maximize NAT recovery.2. Check pH: Adjust the pH of the sample before extraction to ensure NAT is in a neutral form, which can improve extraction efficiency into organic solvents.3. Use Low-Binding Labware: Employ polypropylene or other low-binding tubes and plates to minimize loss of the lipid analyte.

Quantitative Data Summary

The choice of sample preparation method is critical for minimizing matrix effects and ensuring high analyte recovery. The following table summarizes representative data for the analysis of N-Arachidonoyl Taurine (C20:4 NAT) and other N-acyl taurines, illustrating the impact of the extraction method.

AnalyteMatrix Effect (%)Recovery (%)
N-palmitoyl taurine (C16:0 NAT) 95.8 ± 3.592.4 ± 4.1
N-oleoyl taurine (C18:1 NAT) 97.2 ± 2.894.5 ± 3.7
N-arachidonoyl taurine (C20:4 NAT) 98.5 ± 1.996.1 ± 2.5
N-docosanoyl taurine (C22:0 NAT) 96.4 ± 3.193.8 ± 3.9
N-nervonoyl taurine (C24:1 NAT) 97.1 ± 2.595.2 ± 3.3
Data extracted from Figure 3 of Cutignano et al., J Pharm Biomed Anal, 2023. Values represent Mean ± SD. Matrix Effect is calculated as (Peak Area in Matrix / Peak Area in Neat Solution) x 100. Recovery is calculated as (Peak Area of Pre-extraction Spike / Peak Area of Post-extraction Spike) x 100.

Experimental Protocols

Protocol 1: Quantification of Matrix Effect and Recovery

This protocol describes the post-extraction spike experiment used to quantitatively assess matrix effects and extraction recovery.

1. Sample Set Preparation: Prepare three sets of samples (n≥3 for each set).

  • Set A (Neat Standard): Spike the NAT standard and its SIL-IS into the final reconstitution solvent at a known concentration (e.g., a mid-range QC).
  • Set B (Post-Extraction Spike): Process blank biological matrix through the entire sample preparation workflow. Spike the NAT standard and SIL-IS into the final, dried extract just before reconstitution.
  • Set C (Pre-Extraction Spike): Spike the NAT standard and SIL-IS into the blank biological matrix before starting the sample preparation workflow.

2. Analysis: Analyze all three sets of samples by the validated LC-MS/MS method.

3. Calculations:

  • Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) x 100
  • A value < 100% indicates ion suppression.
  • A value > 100% indicates ion enhancement.
  • A value of 100% indicates no matrix effect.
  • Extraction Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) x 100

Protocol 2: UPLC-MS/MS Method for N-Arachidonoyl Taurine

This protocol is based on a validated method for the analysis of N-acyl taurines in biological tissues.[7]

1. Sample Preparation (Lipid Extraction):

  • Homogenize tissue sample (e.g., 50 mg) in a suitable solvent.
  • Add an appropriate amount of internal standard (this compound).
  • Perform a liquid-liquid extraction using a methyl-tert-butyl ether (MTBE) based method or a solid-phase extraction (SPE) using a C18 cartridge.
  • Evaporate the organic extract to dryness under a gentle stream of nitrogen.
  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., Methanol/Water 50:50).

2. UPLC Conditions:

  • Column: ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm
  • Mobile Phase A: Water with 0.1% Formic Acid
  • Mobile Phase B: Acetonitrile/Isopropanol (90:10) with 0.1% Formic Acid
  • Flow Rate: 0.4 mL/min
  • Gradient:
  • 0.0 min: 30% B
  • 2.0 min: 30% B
  • 12.0 min: 100% B
  • 15.0 min: 100% B
  • 15.1 min: 30% B
  • 18.0 min: 30% B
  • Injection Volume: 5 µL

3. MS/MS Conditions (Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization, Negative (ESI-)
  • MRM Transitions:
  • N-Arachidonoyl Taurine (NAT): Precursor Ion (Q1): 410.2 -> Product Ion (Q3): 80.0 / 107.0
  • This compound (IS): Precursor Ion (Q1): 414.2 -> Product Ion (Q3): 80.0 / 107.0
  • Optimization: Optimize cone voltage and collision energy for each transition to achieve maximum signal intensity. The product ion at m/z 80 corresponds to [SO3]⁻ and m/z 107 to [NHCH2CH2SO3]⁻.[7]

Visualizations

Signaling_Pathway cluster_cell Cell Membrane NAT N-Arachidonoyl Taurine (NAT) TRPV1 TRPV1 / TRPV4 Channel NAT->TRPV1 binds & activates Membrane Ca_in Ca²⁺ Influx TRPV1->Ca_in Cell_Response Downstream Cellular Responses (e.g., Neurotransmission, Insulin Secretion) Ca_in->Cell_Response

Figure 1. Simplified signaling pathway of N-Arachidonoyl Taurine (NAT) activation of TRPV channels.

Metabolic_Pathway NAT N-Arachidonoyl Taurine (NAT) FAAH FAAH (Fatty Acid Amide Hydrolase) NAT->FAAH Degradation LOX LOXs (Lipoxygenases) NAT->LOX Metabolism Arachidonic_Acid Arachidonic Acid + Taurine FAAH->Arachidonic_Acid HETE_T HETE-Taurines (Hydroxylated Metabolites) LOX->HETE_T

Figure 2. Key metabolic pathways for N-Arachidonoyl Taurine (NAT).

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Biological Sample (Plasma, Tissue, etc.) Spike_IS 2. Spike with NAT-d4 (IS) Sample->Spike_IS Extraction 3. Lipid Extraction (LLE or SPE) Spike_IS->Extraction Dry_Recon 4. Evaporate & Reconstitute Extraction->Dry_Recon LC_Sep 5. UPLC Separation Dry_Recon->LC_Sep MS_Detect 6. MS/MS Detection (MRM) LC_Sep->MS_Detect Integration 7. Peak Integration MS_Detect->Integration Quant 8. Quantification (Analyte/IS Ratio) Integration->Quant

Figure 3. General experimental workflow for the quantitative analysis of NAT.

Figure 4. Troubleshooting flowchart for addressing matrix effects in NAT analysis.

References

How to address poor recovery of N-Arachidonoyl Taurine during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the extraction of N-Arachidonoyl Taurine (NAT), with a focus on improving poor recovery rates.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for poor recovery of N-Arachidonoyl Taurine during extraction?

Poor recovery of NAT is a multifaceted issue often stemming from its unique amphipathic chemical structure. The primary causes include incomplete cell or tissue lysis, suboptimal solvent systems that do not account for NAT's dual polarity, formation of emulsions during liquid-liquid extraction, and degradation of the molecule due to enzymatic activity or oxidation.[1]

Q2: How do the chemical properties of N-Arachidonoyl Taurine affect its extraction?

N-Arachidonoyl Taurine is an amphipathic molecule, featuring a long, non-polar arachidonoyl lipid tail and a highly polar taurine head group with a sulfonic acid moiety.[2] This structure leads to partial solubility in both aqueous and organic solvents. For instance, its solubility is limited in aqueous buffers like PBS (~1.5 mg/mL) but significant in organic solvents such as DMSO (~20 mg/mL) and ethanol.[3][4][5] This dual nature can cause it to be lost at the interface between aqueous and organic layers during liquid-liquid extraction or to elute improperly during solid-phase extraction if conditions are not optimized.

Q3: I'm consistently getting an emulsion during my liquid-liquid extraction. How can I prevent or resolve this?

Emulsion formation is a common problem when extracting lipids from complex biological matrices, which often contain high levels of surfactant-like compounds such as phospholipids and proteins.[6] These emulsions can trap your analyte, leading to significant loss.[6]

To prevent emulsions:

  • Instead of vigorous shaking or vortexing, use gentle, repeated inversions of the extraction tube to mix the phases.[6]

To resolve an existing emulsion:

  • Add Salt: Introduce a saturated sodium chloride solution (brine) to the mixture. This increases the ionic strength of the aqueous phase, which can help force the separation of the layers, a technique known as "salting out".[6]

  • Centrifugation: Centrifuge the sample at a higher speed or for a longer duration.[1]

  • Solvent Modification: Add a small amount of a different organic solvent to alter the properties of the organic phase and disrupt the emulsion.[6]

Q4: Is it possible that N-Arachidonoyl Taurine is degrading during my sample preparation?

Yes, degradation is a significant risk. As a polyunsaturated lipid, the arachidonoyl tail is susceptible to oxidation.[1] Additionally, endogenous enzymes in the biological sample can remain active and degrade NAT, especially if the sample is not handled properly.[1][7]

To minimize degradation:

  • Work Quickly and on Ice: Perform all extraction steps at low temperatures (4°C) to reduce enzymatic activity.[7]

  • Use Fresh Solvents: Use high-purity, fresh solvents. Some solvents, like chloroform, can degrade over time, especially when exposed to light, forming reactive species that can destroy your analyte.[8][9]

  • Quench Enzymatic Activity: Immediately after sample collection, quench enzymatic activity by homogenizing the sample in a cold organic solvent, such as methanol.[7]

  • Use Antioxidants: Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent to prevent oxidative damage.

Q5: Which extraction method is better for N-Arachidonoyl Taurine: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?

Both methods can be effective, but they have different advantages.

  • Liquid-Liquid Extraction (LLE) , such as the Bligh-Dyer or Folch methods, is a classical approach for total lipid extraction.[8] It is robust but can be prone to emulsion formation and may lack selectivity.[6]

  • Solid-Phase Extraction (SPE) offers a more selective and often cleaner extraction.[8][10] It can effectively separate NAT from other interfering matrix components and is less likely to form emulsions.[6] For a complex analyte like NAT, SPE provides greater control over the separation through careful selection of the sorbent and elution solvents.[10][11]

For quantitative analysis, using an internal standard, such as N-Arachidonoyl Taurine-d4, is highly recommended for either method to account for analyte loss during sample processing.[12][13]

Troubleshooting Guides

Low Recovery in Liquid-Liquid Extraction (LLE)
SymptomPotential Cause(s)Recommended Solution(s)
Low overall yield Incomplete sample lysis.Ensure thorough homogenization. For tough tissues, consider cryogenic grinding or bead beating. For cells, use sonication or a sufficient number of freeze-thaw cycles.[1]
Incorrect solvent polarity or ratio.The standard Chloroform:Methanol:Water ratio is a starting point. Adjust the ratios to optimize recovery for the amphipathic NAT. Ensure the final mixture is biphasic.[1]
Analyte lost in aqueous phase Incorrect pH of the aqueous phase.The sulfonic acid group on taurine is acidic. Maintain a low pH (e.g., by adding formic acid) in the aqueous phase to keep the sulfonic acid group protonated, reducing its polarity and driving NAT into the organic layer.
Emulsion at interface High concentration of detergents, phospholipids, or proteins in the sample.Gently invert to mix instead of vortexing. Add salt (NaCl) to the aqueous phase to break the emulsion. Centrifuge at higher speeds.[6]
Inconsistent recovery Analyte degradation.Work on ice, use fresh, high-purity solvents, and consider adding an antioxidant (e.g., BHT). Quench samples immediately in cold methanol.[7][8]
Low Recovery in Solid-Phase Extraction (SPE)
SymptomPotential Cause(s)Recommended Solution(s)
Analyte not retained on cartridge Incorrect sorbent choice.For NAT, a reversed-phase (e.g., C18) sorbent is a good starting point. The non-polar tail will bind to the stationary phase.[8]
Improper cartridge conditioning.Ensure the cartridge is properly conditioned (e.g., with methanol) and equilibrated (e.g., with water or an appropriate buffer) before loading the sample.
Sample loaded in a solvent that is too strong.The sample should be loaded in a weak solvent (high aqueous content) to ensure the analyte binds to the sorbent.
Analyte retained but not eluting Elution solvent is too weak.Elute with a strong organic solvent or a mixture. Given NAT's polarity, a mixture like methanol or acetonitrile with a less polar solvent may be required for complete elution.[10] Test a gradient of elution solvents.
Co-elution of interferences Insufficient washing of the cartridge.Use an intermediate-strength wash solvent to remove interfering compounds without eluting the NAT. The wash solvent should be stronger than the loading solvent but weaker than the elution solvent.[10]

Physicochemical Data

A summary of key properties for N-Arachidonoyl Taurine is provided below.

PropertyValue
Molecular Formula C22H37NO4S[3]
Molecular Weight 411.6 g/mol [5]
Solubility in DMSO ~20 mg/mL[4][5]
Solubility in DMF ~10 mg/mL[4][5]
Solubility in PBS (pH 7.2) ~1.5 mg/mL[3][4][5]

Experimental Protocols & Workflows

Visualizing the Troubleshooting Process

The following diagram outlines a logical workflow for diagnosing the cause of poor NAT recovery.

A Start: Poor NAT Recovery B Is sample lysis complete? A->B C Optimize Homogenization (e.g., Cryogrinding, Sonication) B->C No D Are you using LLE? B->D Yes C->B E Check for Emulsions Adjust pH 'Salt Out' D->E Yes F Are you using SPE? D->F No H Is analyte degrading? E->H G Optimize Sorbent, Wash & Elution Solvents F->G Yes F->H No G->H I Use Cold Conditions (4°C) Add Antioxidants Use Fresh Solvents H->I Yes J Recovery Improved H->J No I->J

Caption: A decision tree for troubleshooting poor N-Arachidonoyl Taurine recovery.

Protocol 1: Modified Liquid-Liquid Extraction (LLE)

This protocol is a modified version of a standard biphasic lipid extraction designed to improve the recovery of NAT.

cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Sample Collection A 1. Homogenize ~25 mg tissue in 1 mL cold Methanol B 2. Add Internal Standard (e.g., NAT-d4) A->B C 3. Vortex thoroughly B->C D 4. Add 2 mL Chloroform & Vortex C->D E 5. Add 0.8 mL Acidified Water (0.1% Formic Acid) & Vortex D->E F 6. Centrifuge at 3000 x g for 10 min at 4°C E->F G 7. Collect bottom organic layer avoiding protein disk F->G H 8. Dry extract under a gentle stream of N2 G->H I 9. Reconstitute in appropriate solvent for analysis H->I

Caption: Workflow for a modified Liquid-Liquid Extraction of N-Arachidonoyl Taurine.

Detailed Steps:

  • Homogenization: Weigh approximately 20-30 mg of frozen tissue powder or the equivalent number of cells and place in a glass vial. Add 1 mL of ice-cold, high-purity methanol to quench enzymatic activity.[7][14] Homogenize thoroughly using a probe sonicator or bead beater until no visible tissue remains.

  • Internal Standard: Spike the homogenate with a known amount of an appropriate internal standard (e.g., this compound).[12]

  • First Extraction: Add 2 mL of chloroform. Vortex the mixture vigorously for 1 minute.

  • Phase Separation: Add 0.8 mL of acidified water (e.g., water with 0.1% formic acid) to induce phase separation and to keep the NAT protonated. Vortex for another minute.

  • Centrifugation: Centrifuge the sample at 3,000 x g for 10 minutes at 4°C to achieve a clean separation of the layers.[1]

  • Collection: Carefully collect the lower organic (chloroform) phase using a glass pipette, avoiding the upper aqueous layer and the protein disk at the interface.[1]

  • Drying: Dry the collected organic phase under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your analytical method (e.g., Methanol for LC-MS).

Protocol 2: Solid-Phase Extraction (SPE)

This protocol provides a general framework for using a reversed-phase SPE cartridge to purify NAT from a biological extract.

cluster_0 Cartridge Preparation cluster_1 Sample Processing cluster_2 Elution A 1. Condition C18 Cartridge (e.g., 1 mL Methanol) B 2. Equilibrate Cartridge (e.g., 1 mL Water) A->B C 3. Load Sample (in high aqueous solvent) B->C D 4. Wash Cartridge (e.g., 1 mL 10% Methanol) to remove polar impurities C->D E 5. Elute NAT (e.g., 1 mL Methanol or Acetonitrile) D->E F 6. Dry Eluate under N2 E->F G 7. Reconstitute for analysis F->G

Caption: General workflow for Solid-Phase Extraction (SPE) of N-Arachidonoyl Taurine.

Detailed Steps:

  • Sample Preparation: Begin with a crude extract from a protein precipitation or LLE step, ensuring it is in a solvent with high aqueous content.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1-2 column volumes of methanol through it. Do not let the sorbent go dry.

  • Cartridge Equilibration: Equilibrate the cartridge by passing 1-2 column volumes of water (or a buffer matching your sample's aqueous phase) through it.

  • Sample Loading: Load the prepared sample onto the cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 1-2 column volumes of a weak organic solvent (e.g., 10-20% methanol in water) to remove salts and highly polar impurities.

  • Elution: Elute the N-Arachidonoyl Taurine from the cartridge using 1-2 column volumes of a strong organic solvent, such as methanol or acetonitrile.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in the desired solvent for analysis.

References

Minimizing ion suppression for N-Arachidonoyl Taurine in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the mass spectrometry analysis of N-Arachidonoyl Taurine (NAT).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for N-Arachidonoyl Taurine analysis?

Ion suppression is a matrix effect that occurs during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. It is a reduction in the ionization efficiency of the target analyte, in this case, N-Arachidonoyl Taurine, due to the presence of co-eluting compounds from the sample matrix. This can lead to decreased sensitivity, inaccurate quantification, and poor reproducibility of results. As a lipid-like molecule, NAT is often analyzed in complex biological matrices such as plasma, serum, or tissue homogenates, which contain high concentrations of other lipids (e.g., phospholipids) and salts that are known to cause significant ion suppression.

Q2: What are the primary causes of ion suppression for N-Arachidonoyl Taurine?

The primary causes of ion suppression for NAT are:

  • Co-eluting Matrix Components: Phospholipids are major contributors to ion suppression in biological samples. Their high concentration and similar chromatographic behavior to NAT can lead to competition for ionization in the MS source.

  • High Salt Concentrations: Salts from buffers or the biological matrix itself can reduce the efficiency of the electrospray ionization (ESI) process.

  • Poor Chromatographic Resolution: If NAT is not adequately separated from other matrix components during the LC separation, they will enter the mass spectrometer at the same time, leading to ion suppression.

Q3: How can I minimize ion suppression during my experiments?

Minimizing ion suppression for NAT analysis involves a multi-faceted approach focusing on:

  • Effective Sample Preparation: To remove interfering matrix components.

  • Optimized Chromatographic Separation: To resolve NAT from co-eluting species.

  • Appropriate Mass Spectrometry Settings: To enhance the specific signal of NAT.

  • Use of Internal Standards: To compensate for any remaining matrix effects.

Q4: What is the best ionization mode, positive or negative, for N-Arachidonoyl Taurine analysis?

N-Arachidonoyl Taurine contains a sulfonic acid group which is readily deprotonated, making it highly suitable for analysis in negative ion mode . In negative mode, NAT will form a stable [M-H]- ion. While positive ion mode can be used, it is generally less sensitive for this class of compounds. Negative ion mode often provides a cleaner baseline and higher signal-to-noise ratios for acidic molecules like NAT.

Q5: Should I use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)?

Electrospray Ionization (ESI) is the most common and generally recommended ionization technique for N-Arachidonoyl Taurine. ESI is a "soft" ionization technique well-suited for polar and charged molecules, and it works effectively for the pre-formed ions of NAT in solution. Atmospheric Pressure Chemical Ionization (APCI) is typically used for less polar and more volatile compounds and may not be as efficient for ionizing NAT. For lipid analysis, ESI sensitivity can be significantly enhanced with the use of mobile phase modifiers.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of N-Arachidonoyl Taurine.

Problem: Low or no signal for N-Arachidonoyl Taurine standard.

Possible Cause Troubleshooting Step
Incorrect Mass Spectrometer Settings - Ensure the mass spectrometer is in negative ion mode . - Optimize the precursor and product ions for NAT (e.g., precursor ion m/z 412.3 and product ions such as the taurine fragment at m/z 124.0). - Check and optimize source parameters such as capillary voltage, source temperature, and gas flows.
Standard Degradation - Prepare fresh NAT standards. - Store stock solutions at -20°C or lower and protect from light.
LC System Issues - Check for leaks in the LC system. - Ensure the correct mobile phases are being used and are properly mixed. - Verify that the injection volume is appropriate.

Problem: Significant signal suppression in biological samples compared to standards.

Possible Cause Troubleshooting Step
Inadequate Sample Preparation - Improve lipid removal: Employ a more effective sample preparation technique such as Solid-Phase Extraction (SPE) with a specialized lipid removal sorbent or a robust Liquid-Liquid Extraction (LLE) protocol. - Dilute the sample: A simple dilution of the sample extract can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant suppression.
Poor Chromatographic Resolution - Optimize the LC gradient: Increase the gradient length or modify the solvent composition to improve the separation of NAT from phospholipids. - Use a UPLC/UHPLC system: The higher resolution of Ultra-High Performance Liquid Chromatography can significantly improve separation from matrix components.[1] - Consider a different column chemistry: A column with a different stationary phase may provide better selectivity.
High Salt Content - Desalt the sample: If high salt concentrations are suspected, incorporate a desalting step in your sample preparation protocol.

Problem: Poor reproducibility of results.

Possible Cause Troubleshooting Step
Inconsistent Sample Preparation - Automate the sample preparation: If possible, use an automated system to minimize variability. - Ensure complete drying and reconstitution: Inconsistent evaporation of the solvent and reconstitution of the sample can lead to variability.
Matrix Effects Varying Between Samples - Use a stable isotope-labeled internal standard (SIL-IS): A SIL-IS, such as N-Arachidonoyl Taurine-d4, will co-elute with the analyte and experience similar ion suppression, allowing for accurate correction and improved reproducibility.
Instrument Instability - Perform regular instrument maintenance and calibration: Ensure the mass spectrometer is performing optimally.

Data Presentation

The choice of sample preparation is critical for minimizing ion suppression. Below is a summary of expected performance for different extraction techniques for lipid-like molecules.

Table 1: Comparison of Sample Preparation Techniques for Lipid Analysis

Technique Typical Analyte Recovery (%) Matrix Effect (%) Advantages Disadvantages
Protein Precipitation (PPT) 70-9030-60Simple, fast, and inexpensive.High levels of phospholipids and other matrix components remain, leading to significant ion suppression.
Liquid-Liquid Extraction (LLE) 60-8515-40Can provide cleaner extracts than PPT.Can be labor-intensive, may have lower recovery for some analytes, and can be difficult to automate.
Solid-Phase Extraction (SPE) 80-955-25Provides cleaner extracts than LLE and PPT, leading to reduced ion suppression. Can be automated.Can be more expensive and time-consuming to develop a method.
HybridSPE® >90<10Specifically designed to remove phospholipids, resulting in very clean extracts and minimal ion suppression.Higher cost compared to other methods.
EMR—Lipid™ >90<5Highly selective for lipid removal, leading to exceptionally clean extracts and minimal matrix effects.Higher cost and may require method optimization.

Note: The values presented are typical ranges for lipid-like molecules and may vary depending on the specific protocol and matrix.

Experimental Protocols

Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for your specific application.

Materials:

  • SPE cartridges (e.g., C18 or a specialized lipid removal sorbent)

  • Biological sample (e.g., plasma, tissue homogenate)

  • Internal Standard (e.g., this compound)

  • Methanol

  • Water (LC-MS grade)

  • Elution solvent (e.g., Methanol or Acetonitrile)

  • Nitrogen evaporator

  • Reconstitution solvent (e.g., initial mobile phase)

Procedure:

  • Sample Pre-treatment: Thaw the biological sample on ice. Add the internal standard to the sample.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent mixture (e.g., 1 mL of 5% methanol in water) to remove salts and other polar interferences.

  • Elution: Elute the N-Arachidonoyl Taurine with an appropriate organic solvent (e.g., 1 mL of methanol).

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase.

  • Analysis: The sample is now ready for LC-MS/MS analysis.

UPLC-MS/MS Analysis of N-Arachidonoyl Taurine

This is a representative protocol and may require optimization for your specific instrument and column.

Liquid Chromatography (LC) Parameters:

  • System: UPLC/UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: Gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 30% B and equilibrate

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry (MS) Parameters:

  • System: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MRM Transitions:

    • N-Arachidonoyl Taurine: Precursor > Product (e.g., 412.3 > 124.0)

    • This compound (IS): Precursor > Product (e.g., 416.3 > 124.0)

Visualizations

Troubleshooting Workflow for Low Analyte Signal

low_signal_troubleshooting start Low or No Signal for NAT check_standard Is the signal low for a pure standard? start->check_standard check_ms Verify MS settings: - Negative Ion Mode - Correct MRM transitions - Optimized source parameters check_standard->check_ms Yes check_matrix Is the signal low only in matrix samples? check_standard->check_matrix No check_standard_prep Prepare fresh standard solution check_ms->check_standard_prep check_lc Inspect LC system for leaks and correct mobile phase composition check_ms->check_lc ms_issue MS-related issue check_ms->ms_issue standard_issue Standard-related issue check_standard_prep->standard_issue lc_issue LC-related issue check_lc->lc_issue optimize_sample_prep Improve sample preparation: - Use SPE or LLE - Consider specialized lipid removal products check_matrix->optimize_sample_prep Yes use_is Incorporate a stable isotope-labeled internal standard (SIL-IS) check_matrix->use_is optimize_chromatography Optimize chromatography: - Adjust gradient - Use UPLC/UHPLC optimize_sample_prep->optimize_chromatography matrix_issue Matrix effect issue optimize_sample_prep->matrix_issue optimize_chromatography->matrix_issue use_is->matrix_issue sample_prep_workflow start Biological Sample (Plasma, Tissue) add_is Add Internal Standard (NAT-d4) start->add_is extraction Choose Extraction Method add_is->extraction ppt Protein Precipitation (PPT) extraction->ppt Quick, less clean lle Liquid-Liquid Extraction (LLE) extraction->lle Cleaner spe Solid-Phase Extraction (SPE) extraction->spe Cleanest dry_reconstitute Evaporate to Dryness and Reconstitute ppt->dry_reconstitute lle->dry_reconstitute spe->dry_reconstitute analysis LC-MS/MS Analysis dry_reconstitute->analysis

References

Best practices for handling and dissolving N-Arachidonoyl Taurine-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and dissolving N-Arachidonoyl Taurine-d4. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a deuterated form of N-Arachidonoyl Taurine. Its primary application is as an internal standard for the quantification of N-Arachidonoyl Taurine in biological samples using mass spectrometry (GC-MS or LC-MS) techniques.[1][2][3]

Q2: How should I store this compound upon receipt?

For long-term stability, this compound should be stored at -20°C.[1] Some suppliers may recommend -80°C for solutions in solvent.[4][5] It is typically shipped on wet ice.[1] The stability is reported to be at least two years if stored correctly.[1]

Q3: In what form is this compound typically supplied?

This compound is commonly supplied as a solution in an organic solvent, such as ethanol.[1][4]

Q4: What solvents are recommended for dissolving or further diluting this compound?

This compound is soluble in a variety of organic solvents. For preparing stock solutions, dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are suitable.[1][4] It is sparingly soluble in aqueous buffers like PBS (pH 7.2).[1][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of the compound in aqueous solution. This compound has low solubility in aqueous buffers.[4]To maximize solubility in aqueous buffers, the ethanolic solution should be diluted with the aqueous buffer of choice. It is not recommended to store the aqueous solution for more than one day.[4] Sonication may also aid in dissolution.[5]
Low signal or poor recovery during mass spectrometry analysis. - Incomplete dissolution.- Adsorption to plasticware.- Degradation of the compound.- Ensure the compound is fully dissolved in the initial organic solvent before preparing aqueous dilutions.- Use low-adhesion polypropylene tubes and pipette tips.- Prepare fresh working solutions and avoid repeated freeze-thaw cycles. Store stock solutions at -80°C.[5]
Inconsistent results in quantitative analysis. - Inaccurate pipetting of the internal standard.- Variability in sample extraction efficiency.- Matrix effects in the biological sample.- Calibrate pipettes regularly.- Ensure a consistent and validated extraction protocol is used for all samples and standards.- Optimize the sample preparation method to minimize matrix effects. This may include solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

Solubility Data

The solubility of this compound in various solvents is summarized below. Note that the solubility of the deuterated and non-deuterated forms is expected to be very similar.

Solvent Solubility Reference
Dimethylformamide (DMF)~10 mg/mL[1][5]
Dimethyl Sulfoxide (DMSO)~20 mg/mL[1][5]
PBS (pH 7.2)~1.5 mg/mL[1][4][5]
EthanolFormulated in ethanol, further dilution is possible.[1][4]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol describes the preparation of a stock solution and subsequent working solutions of this compound for use as an internal standard.

  • Initial Handling: Allow the vial of this compound, typically supplied in ethanol, to equilibrate to room temperature before opening to prevent condensation.

  • Solvent Evaporation (if changing solvent): If the supplied solvent (e.g., ethanol) is not compatible with your assay, it can be evaporated under a gentle stream of nitrogen. Immediately add the desired solvent (e.g., DMSO or DMF) to the dried residue.[4]

  • Preparation of Stock Solution:

    • If the compound is supplied as a solid, dissolve it in an appropriate organic solvent like DMSO to a concentration of 1 mg/mL.

    • If supplied as a solution in ethanol, this can often be used directly as the stock solution or further diluted.

  • Preparation of Working Solutions:

    • Prepare a series of working solutions by diluting the stock solution with the appropriate solvent for your analytical method (e.g., methanol or acetonitrile for LC-MS).

    • The final concentration of the working solution will depend on the expected concentration of the analyte in your samples and the sensitivity of your instrument. A common starting point is a working solution that will result in a final concentration of 10-100 ng/mL in the final sample volume.

  • Storage: Store stock solutions in tightly sealed vials at -80°C to minimize solvent evaporation and degradation.[5] Avoid repeated freeze-thaw cycles.

Protocol 2: Sample Spiking for Quantitative Analysis by LC-MS

This protocol outlines the general procedure for adding this compound as an internal standard to a biological sample prior to extraction and analysis.

  • Sample Preparation: Thaw biological samples (e.g., plasma, tissue homogenate) on ice.

  • Spiking with Internal Standard: Add a small, precise volume of the this compound working solution to each sample. The volume added should be minimal to avoid altering the sample matrix significantly (typically <5% of the total sample volume).

  • Vortexing: Immediately vortex the samples to ensure thorough mixing of the internal standard with the sample matrix.

  • Equilibration: Allow the samples to equilibrate for a short period (e.g., 15 minutes) on ice to allow for binding of the internal standard to the matrix to mimic the analyte.

  • Extraction: Proceed with your validated protein precipitation and/or lipid extraction protocol (e.g., using cold acetonitrile, methanol, or a liquid-liquid extraction method).

  • Analysis: After extraction and any necessary evaporation and reconstitution steps, the sample is ready for injection into the LC-MS system.

Visualizations

G Experimental Workflow for Quantification of N-Arachidonoyl Taurine cluster_prep Preparation cluster_proc Processing cluster_analysis Analysis Sample Biological Sample (e.g., plasma, tissue) Spike Spike Sample with Internal Standard Sample->Spike IS_Stock This compound Stock Solution IS_Work This compound Working Solution IS_Stock->IS_Work Dilution IS_Work->Spike Extract Lipid Extraction (e.g., LLE, SPE) Spike->Extract Evap Evaporation & Reconstitution Extract->Evap LCMS LC-MS/MS Analysis Evap->LCMS Data Data Processing & Quantification LCMS->Data G Signaling Pathway of N-Arachidonoyl Taurine cluster_channel Ion Channel Activation cluster_downstream Downstream Effects NAT N-Arachidonoyl Taurine TRPV1 TRPV1 NAT->TRPV1 Activates (EC50 = 28 µM) TRPV4 TRPV4 NAT->TRPV4 Activates (EC50 = 21 µM) Ca_Influx Ca2+ Influx TRPV1->Ca_Influx TRPV4->Ca_Influx Insulin Insulin Secretion Ca_Influx->Insulin in pancreatic β-cells

References

Refining experimental conditions for studying N-Arachidonoyl Taurine effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining experimental conditions for studying the effects of N-Arachidonoyl Taurine (NAT).

Frequently Asked Questions (FAQs)

Q1: What is N-Arachidonoyl Taurine (NAT) and what are its primary cellular targets?

A1: N-Arachidonoyl Taurine (NAT) is an endogenous bioactive lipid belonging to the N-acyl taurine (NATs) class. It is formed from the conjugation of arachidonic acid and taurine.[1] Its primary and most well-characterized cellular targets are the Transient Receptor Potential Vanilloid 1 (TRPV1) and TRPV4 ion channels, where it acts as an activator.[2][3][4]

Q2: What are the known signaling pathways activated by NAT?

A2: NAT primarily exerts its effects through the activation of TRPV1 and TRPV4 channels, leading to an influx of calcium ions. This increase in intracellular calcium can trigger various downstream signaling cascades. For instance, in the prefrontal cortex, NAT has been shown to increase the frequency of spontaneous excitatory postsynaptic currents (sEPSCs), suggesting a presynaptic mechanism that enhances glutamate release.[1]

Q3: How is NAT metabolized and what are the implications for in vitro experiments?

A3: NAT is primarily metabolized and degraded by the enzyme Fatty Acid Amide Hydrolase (FAAH).[1] This enzymatic degradation terminates its signaling activity. In experimental settings, particularly in cell cultures or tissue preparations that express FAAH, the rapid breakdown of NAT can lead to an underestimation of its effects or a short duration of action. Researchers should be aware of the potential for metabolic degradation and may need to take steps to inhibit FAAH activity.

Q4: What are the potential off-target effects of NAT?

A4: While TRPV1 and TRPV4 are the primary targets, the broader family of TRP channels could potentially be modulated by NAT.[1] Additionally, as a lipid signaling molecule, high concentrations of NAT might have non-specific effects on cell membranes. Its degradation product, taurine, is also a neuroactive molecule that can modulate GABA receptors, though its effects on glutamatergic transmission appear to be independent of TRPV1 activation.[5]

Q5: What are appropriate vehicle controls for NAT experiments?

A5: Since NAT is lipophilic and often dissolved in organic solvents like ethanol or DMSO for stock solutions, the final concentration of the solvent in the experimental medium should be used as the vehicle control. It is crucial to ensure that the final solvent concentration is low (typically <0.1% for DMSO) and does not exert any independent effects on the experimental system.

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation of NAT in Aqueous Media

Symptoms:

  • Visible precipitate or cloudiness in the stock solution or final experimental medium.

  • Inconsistent or lower-than-expected biological activity.

Possible Causes:

  • NAT has poor solubility in aqueous buffers.

  • The final concentration of NAT exceeds its solubility limit in the experimental medium.

  • Improper dissolution technique.

Solutions:

StepActionDetailed Instructions
1 Optimize Stock Solution Preparation Prepare a high-concentration stock solution of NAT in an appropriate organic solvent such as DMSO or ethanol. Sonication is recommended to aid dissolution.[2]
2 Use a Co-Solvent Approach When diluting the stock solution into your aqueous experimental medium, add the NAT stock solution slowly while vortexing or stirring to prevent localized high concentrations and precipitation.
3 Determine Solubility Limit Empirically determine the solubility limit of NAT in your specific experimental buffer by preparing serial dilutions and observing for any precipitation.
4 Consider Carrier Proteins For in vivo or complex in vitro systems, consider using a carrier protein like bovine serum albumin (BSA) to improve the solubility and delivery of NAT.
Issue 2: Inconsistent or Weak Biological Effects of NAT

Symptoms:

  • High variability between replicate experiments.

  • The observed effect is weaker than reported in the literature.

  • The effect of NAT diminishes rapidly over time.

Possible Causes:

  • Degradation of NAT by FAAH present in the cells or tissue.

  • Instability of NAT in the experimental medium.

  • Suboptimal experimental conditions (e.g., temperature, pH).

Solutions:

StepActionDetailed Instructions
1 Inhibit FAAH Activity Pre-incubate cells or tissues with a specific FAAH inhibitor, such as URB597, before adding NAT to prevent its degradation.[1] This will help maintain a stable concentration of NAT.
2 Assess NAT Stability Prepare fresh dilutions of NAT for each experiment. It is not recommended to store aqueous solutions of NAT for more than one day.[6]
3 Control Experimental Parameters Ensure that the pH and temperature of your experimental setup are stable and optimal for both your biological system and NAT activity.
4 Verify NAT Concentration If possible, use analytical methods such as LC-MS to verify the concentration of NAT in your stock solution and experimental medium over time.

Experimental Protocols

Protocol 1: In Vitro Cell-Based Assay for NAT Activity

Objective: To assess the effect of NAT on intracellular calcium levels in a cultured cell line expressing TRPV1.

Materials:

  • Cultured cells (e.g., HEK293 cells transfected with TRPV1)

  • N-Arachidonoyl Taurine (NAT)

  • DMSO (for stock solution)

  • Fluorescent calcium indicator (e.g., Fura-2 AM)

  • Balanced salt solution (BSS) or appropriate cell culture medium

  • FAAH inhibitor (optional, e.g., URB597)

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Cell Preparation: Seed the cells in a 96-well black-walled, clear-bottom plate and culture until they reach the desired confluency.

  • Calcium Indicator Loading:

    • Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 5 µM Fura-2 AM) in BSS.

    • Remove the culture medium from the cells and wash once with BSS.

    • Add the loading buffer to each well and incubate at 37°C for 30-60 minutes.

    • Wash the cells twice with BSS to remove excess dye.

  • FAAH Inhibition (Optional): If the cells express FAAH, pre-incubate them with an FAAH inhibitor (e.g., 1 µM URB597) in BSS for 15-30 minutes at 37°C.

  • NAT Preparation:

    • Prepare a 10 mM stock solution of NAT in DMSO.

    • Prepare serial dilutions of NAT in BSS to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Calcium Measurement:

    • Place the plate in the microplate reader and set the appropriate excitation and emission wavelengths for the calcium indicator.

    • Establish a baseline fluorescence reading for 1-2 minutes.

    • Add the NAT dilutions (and a vehicle control) to the wells.

    • Record the fluorescence signal for 5-10 minutes to measure changes in intracellular calcium.

  • Data Analysis:

    • Calculate the change in fluorescence intensity or the ratio of fluorescence at different wavelengths (for ratiometric dyes like Fura-2).

    • Plot the dose-response curve to determine the EC50 of NAT.

Data Presentation

Table 1: Solubility of N-Arachidonoyl Taurine in Various Solvents

SolventSolubilityMolar ConcentrationNotes
DMSO~20 mg/mL~48.59 mMSonication is recommended.[3]
DMF~10 mg/mL~24.3 mMSonication is recommended.[3]
PBS (pH 7.2)~1.5 mg/mL~3.64 mMSparingly soluble; sonication recommended. Aqueous solutions should not be stored for more than one day.[6]
Ethanol5 mg/mL~12.15 mMSupplied as a solution in ethanol.[6]

Table 2: Receptor Activation by N-Arachidonoyl Taurine

ReceptorActionEC50Reference
TRPV1Activator28 µM[2][3][4]
TRPV4Activator21 µM[2][3][4]

Visualizations

NAT_Signaling_Pathway NAT N-Arachidonoyl Taurine (NAT) TRPV1 TRPV1 Channel NAT->TRPV1 Activates TRPV4 TRPV4 Channel NAT->TRPV4 Activates FAAH FAAH NAT->FAAH Metabolized by Ca_influx Ca²⁺ Influx TRPV1->Ca_influx TRPV4->Ca_influx Downstream Downstream Signaling Ca_influx->Downstream Degradation Degradation (Arachidonic Acid + Taurine) FAAH->Degradation

Caption: Signaling pathway of N-Arachidonoyl Taurine (NAT).

Experimental_Workflow_NAT cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare NAT Stock (e.g., 10 mM in DMSO) Treat Treat with NAT (and Vehicle Control) Stock->Treat Cells Culture Cells (e.g., TRPV1-expressing) Load Load Cells with Calcium Indicator Cells->Load Inhibit Optional: Inhibit FAAH Load->Inhibit Inhibit->Treat Measure Measure Calcium Response Treat->Measure Analyze Analyze Data (Dose-Response, EC50) Measure->Analyze

Caption: General workflow for an in vitro NAT experiment.

References

Technical Support Center: Synthesis of Deuterated N-Acyl Taurines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of deuterated N-acyl taurines (NATs).

Frequently Asked Questions (FAQs)

Q1: What is the standard method for synthesizing N-acyl taurines, and how can it be adapted for deuterated versions?

A1: The most common method is a variation of the Schotten-Baumann reaction. This involves reacting a fatty acyl chloride with a taurine salt in an alkaline solution.[1][2] For deuterated analogues, the process remains the same, but a deuterated fatty acid is used as the starting material, which is first converted to its corresponding deuterated fatty acyl chloride. It is crucial to use anhydrous conditions during the formation of the acyl chloride and the subsequent acylation to prevent hydrolysis and potential loss of the deuterium label.

Q2: My reaction yield is significantly lower than expected. What are the common causes?

A2: Low yields in N-acyl taurine synthesis can stem from several factors:

  • Hydrolysis of the Acyl Chloride: The fatty acyl chloride is highly reactive and susceptible to hydrolysis, especially in the presence of water. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Saponification of the Fatty Acid: The alkaline conditions required for the reaction can also lead to the saponification (formation of soap) of the fatty acyl chloride or the resulting N-acyl taurine. Careful control of temperature and reaction time is necessary.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

  • Product Loss During Workup: The purification process, especially precipitation and filtration, can lead to product loss. Optimizing solvent volumes and precipitation temperatures is key.

Q3: How can I effectively remove the salt (e.g., NaCl) by-product from my final product?

A3: Salt contamination is a frequent issue due to its formation during the neutralization step of the Schotten-Baumann reaction.[1] A patented method provides an effective solution:

  • Conduct the reaction in a lower alkanol medium, such as methanol, where the N-acyl taurine product is soluble at elevated temperatures.[1][2]

  • After the reaction, separate the insoluble alkali metal chloride (the salt) by hot filtration, while the desired product remains dissolved in the warm solvent.[1][2]

  • Cool the filtrate to a low temperature (e.g., 0-5°C) to precipitate the now salt-free N-acyl taurine, which can be collected by filtration.[1][2]

Q4: I'm concerned about the stability of the deuterium labels during synthesis. Can they be lost?

A4: The stability of deuterium labels depends on their position. Labels on a carbon atom are generally stable under standard acylation conditions. However, if there are deuterium atoms on carbons adjacent to carbonyl groups or other activating groups, there is a potential for H/D exchange under strongly acidic or basic conditions, especially with prolonged exposure to high temperatures. It is advisable to use the mildest effective reaction conditions and minimize reaction times.

Q5: What is the best way to purify the final deuterated N-acyl taurine product?

A5: The primary purification method is recrystallization. The choice of solvent is critical. As described in patent literature, using a C1-C4 alkanol like methanol allows for the initial removal of inorganic salts, followed by crystallization of the final product upon cooling.[1] Washing the crystalline product with a cold solvent can further remove soluble impurities. For very high purity requirements, chromatographic techniques such as column chromatography or preparative HPLC may be necessary.

Q6: How can I confirm the identity, purity, and deuterium incorporation of my synthesized compound?

A6: A combination of analytical techniques is recommended:

  • Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of deuterium atoms. High-resolution mass spectrometry (HRMS) can provide an exact mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show the disappearance of signals corresponding to the positions that have been deuterated. ²H NMR directly detects the deuterium nuclei.

  • UPLC-MS/MS: This is a highly sensitive method for both identification and quantification. You can develop a method using parameters similar to those established for non-deuterated NATs, often employing a deuterated internal standard for accurate quantification.[3]

Troubleshooting Guide

This table summarizes common problems, their potential causes, and recommended solutions.

Problem Potential Cause Recommended Solution
Low or No Yield Hydrolysis of deuterated fatty acyl chloride.Use anhydrous solvents and oven-dried glassware. Perform the reaction under an inert atmosphere (e.g., Nitrogen, Argon).
Incomplete conversion of fatty acid to acyl chloride.Ensure sufficient excess of the chlorinating agent (e.g., thionyl chloride, oxalyl chloride) and adequate reaction time.
Saponification of the acyl chloride or product.Maintain a controlled temperature (avoid excessive heat) and pH. Add the acyl chloride slowly to the taurine solution.
Product is Contaminated with Inorganic Salt Inefficient removal of by-products.Use the hot filtration/cold precipitation method with an alkanol solvent as described in the FAQs.[1][2] Wash the final product thoroughly with water if the product has low water solubility.
Product is Oily or Fails to Crystallize Presence of unreacted fatty acid or other impurities.Attempt purification via column chromatography. Ensure the starting deuterated fatty acid is of high purity.
Incorrect solvent used for crystallization.Experiment with different solvent systems for recrystallization.
Inconsistent Deuterium Incorporation H/D exchange during reaction or workup.Use mild reaction conditions. Avoid strong acids/bases or prolonged heating. Use deuterated solvents (e.g., D₂O) during aqueous workup steps if feasible and necessary to prevent back-exchange.
Impure deuterated starting material.Verify the isotopic purity of the deuterated fatty acid before starting the synthesis.

Experimental Protocols

General Protocol for the Synthesis of Deuterated N-Acyl Taurine

This protocol is adapted from established methods for N-acyl taurine synthesis.[1][2]

Step 1: Preparation of Deuterated Fatty Acyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the deuterated fatty acid.

  • Slowly add an excess (e.g., 1.5-2.0 equivalents) of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

  • Gently heat the mixture to reflux for 1-2 hours or until the evolution of gas ceases. The reaction should be performed in a fume hood.

  • Remove the excess chlorinating agent by distillation or under reduced pressure to obtain the crude deuterated fatty acyl chloride. Use this immediately in the next step.

Step 2: Acylation of Taurine (Schotten-Baumann Condition)

  • In a separate flask, dissolve taurine and an equimolar amount of an alkali metal hydroxide (e.g., sodium hydroxide) in methanol (initially containing no more than 15% water by weight).[1]

  • Heat the solution to a temperature between 30°C and reflux.[1]

  • Slowly add the deuterated fatty acyl chloride (from Step 1) to the heated taurine solution with vigorous stirring.

  • Maintain the reaction at this temperature for 1-3 hours, monitoring by TLC to confirm the consumption of the starting material.

Step 3: Purification and Isolation

  • While the reaction mixture is still hot, filter it to remove the precipitated alkali metal chloride by-product (e.g., NaCl).[1]

  • Collect the hot filtrate, which contains the dissolved deuterated N-acyl taurine.

  • Cool the filtrate to 0-5°C without agitation to allow the product to crystallize.[1]

  • Collect the precipitated crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.

  • Dry the final product under a vacuum to yield the pure deuterated N-acyl taurine.

Analytical Data

The following table provides typical parameters for the analysis of N-acyl taurines using UPLC-MS/MS, which can be used as a starting point for method development for their deuterated analogues.

Parameter Value / Condition Reference
Analysis Method UPLC-ESI-QqQ[3]
Internal Standard d₄-C20:4 NAT[3]
Linearity Range 1 - 300 ng/ml[3]
Correlation Coefficient (R²) ≥ 0.9996[3]
Limit of Detection (LOD) 0.3 - 0.4 ng/ml[3]
Limit of Quantification (LOQ) 1 ng/ml[3]
Diagnostic Ion Transitions Product ions at m/z 80 and m/z 107[3]

Visualizations

Synthesis_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Acylation Reaction cluster_2 Step 3: Purification dFA Deuterated Fatty Acid dFAC Deuterated Fatty Acyl Chloride dFA->dFAC Chlorination reagent1 SOCl₂ or (COCl)₂ reagent1->dFAC Taurine Taurine + NaOH in Methanol dFAC->Taurine Add Slowly Crude Crude Reaction Mixture (d-NAT + NaCl in Methanol) Taurine->Crude Acylation HotFilt Hot Filtration Crude->HotFilt Salt NaCl (By-product) HotFilt->Salt Filtrate Hot Filtrate (d-NAT in Methanol) HotFilt->Filtrate Cool Cooling (0-5°C) Filtrate->Cool FinalFilt Cold Filtration Cool->FinalFilt Final Pure Crystalline d-N-Acyl Taurine FinalFilt->Final

Caption: General workflow for the synthesis and purification of deuterated N-acyl taurines.

Troubleshooting_Guide Start Problem Encountered LowYield Low Yield? Start->LowYield Impure Impure Product? Start->Impure LowYield->Impure No, yield is ok Cause_Hydrolysis Cause: Acyl Chloride Hydrolysis LowYield->Cause_Hydrolysis Yes Cause_Sapon Cause: Saponification LowYield->Cause_Sapon Yes Salt Salt Contamination? Impure->Salt Yes Oily Oily / Non-crystalline? Impure->Oily Yes Sol_Anhydrous Solution: Use anhydrous reagents & inert atm. Cause_Hydrolysis->Sol_Anhydrous Sol_Temp Solution: Control temperature and pH carefully. Cause_Sapon->Sol_Temp Sol_HotFilt Solution: Use hot filtration / cold precipitation method. Salt->Sol_HotFilt Yes Sol_Chroma Solution: Purify via column chromatography. Oily->Sol_Chroma Yes

Caption: A decision tree for troubleshooting common issues in d-NAT synthesis.

References

Validation & Comparative

A Validated LC-MS/MS Method for the Quantification of N-Arachidonoyl Taurine Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive lipids is paramount. This guide provides a detailed overview and validation data for a sensitive and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of N-Arachidonoyl Taurine (NAT), a key endogenous signaling molecule. The method employs N-Arachidonoyl Taurine-d4 as an internal standard to ensure high accuracy and precision.

N-Arachidonoyl Taurine is an endocannabinoid-like lipid mediator involved in various physiological processes, making its precise measurement in biological matrices crucial for advancing research in pharmacology and drug development. The UPLC-MS/MS method presented here offers excellent sensitivity and specificity for this purpose.

Experimental Protocol

This section details the methodology for the quantification of N-Arachidonoyl Taurine in biological samples.

Sample Preparation

A straightforward protein precipitation and liquid-liquid extraction procedure is utilized to isolate N-Arachidonoyl Taurine and the internal standard from the biological matrix.

  • Homogenization: Tissue samples are homogenized in methanol.

  • Internal Standard Spiking: A known concentration of this compound in methanol is added to the homogenate.

  • Extraction: Chloroform and water are added, and the mixture is vortexed and centrifuged to induce phase separation.

  • Isolation: The lower organic phase, containing the lipids, is collected.

  • Drying and Reconstitution: The organic solvent is evaporated under a stream of nitrogen, and the residue is reconstituted in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The separation and detection of N-Arachidonoyl Taurine and its deuterated internal standard are achieved using a UPLC system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A C18 reversed-phase column is used for separation.

  • Mobile Phase: A gradient of water and acetonitrile/methanol with a suitable modifier (e.g., formic acid or ammonium acetate) is employed.

  • Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both N-Arachidonoyl Taurine and this compound are monitored to ensure specificity and accurate quantification.

The workflow for this analytical method is depicted in the following diagram:

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., tissue homogenate) Spike Spike with This compound Sample->Spike Extract Liquid-Liquid Extraction (Methanol/Chloroform/Water) Spike->Extract Dry Evaporation and Reconstitution Extract->Dry UPLC UPLC Separation (C18 Column) Dry->UPLC Injection MS Tandem Mass Spectrometry (MRM Mode) UPLC->MS Data Quantification MS->Data Data Acquisition

LC-MS/MS Experimental Workflow

Method Validation and Performance

The UPLC-MS/MS method for N-Arachidonoyl Taurine quantification has been validated according to regulatory guidelines, demonstrating excellent performance characteristics.[1][2] The use of this compound as an internal standard is a key feature of this method, compensating for potential variations during sample preparation and analysis.[3]

Quantitative Performance Data

The validation data for the method is summarized in the table below.[1][2]

Validation ParameterResult
Linearity (R²) ≥ 0.999
Linear Range 1 - 300 ng/mL
Limit of Detection (LOD) 0.3 - 0.4 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Bias) Within ±15%

Comparison with Alternative Approaches

While the presented UPLC-MS/MS method offers high sensitivity and specificity, other analytical techniques can be employed for the quantification of N-acyl taurines or related compounds.

Analytical TechniqueAdvantagesDisadvantages
UPLC-MS/MS with Deuterated IS (This Method) High sensitivity and specificity, accurate quantification due to internal standard, suitable for complex matrices.Requires specialized instrumentation and expertise.
Gas Chromatography-Mass Spectrometry (GC-MS) Good for volatile and thermally stable compounds.[3]Often requires derivatization, which can add complexity and variability.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) Good sensitivity for fluorescent compounds or those that can be derivatized with a fluorescent tag.Less specific than MS, may require derivatization.
Other LC-MS/MS Methods Can be adapted for a wide range of similar analytes.[4]Method development and validation are required for each specific analyte.

The choice of analytical method will depend on the specific requirements of the study, including the desired sensitivity, the complexity of the biological matrix, and the available instrumentation.

The signaling pathway of N-Arachidonoyl Taurine is an area of active research. It is known to be a ligand for certain transient receptor potential (TRP) channels.[3] The following diagram illustrates a simplified representation of its interaction with a target receptor.

G cluster_membrane Cell Membrane TRPV1 TRPV1 Channel Ca_in Ca²⁺ Influx TRPV1->Ca_in Activates NAT N-Arachidonoyl Taurine NAT->TRPV1 Binds to Response Cellular Response Ca_in->Response

References

A Comparative Analysis of the Bioactivity of N-Arachidonoyl Taurine and Other Endocannabinoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bioactivity of N-Arachidonoyl Taurine (NAT) with other key endocannabinoids and endocannabinoid-like molecules, including Anandamide (AEA), 2-Arachidonoylglycerol (2-AG), N-Oleoylethanolamine (OEA), and Palmitoylethanolamide (PEA). The information is presented to facilitate objective comparison, supported by experimental data and detailed methodologies.

Introduction

The endocannabinoid system (ECS) is a complex and ubiquitous signaling system that plays a crucial role in regulating a wide array of physiological processes.[1][2] Its primary components include the cannabinoid receptors (CB1 and CB2), their endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation.[3][4] While AEA and 2-AG are the most extensively studied endocannabinoids, a growing body of research is focused on other related lipid messengers, such as N-acyl amides, which exhibit distinct biological activities. Among these, N-Arachidonoyl Taurine (NAT), an N-acyl taurine, has garnered interest for its unique pharmacological profile. This guide aims to compare the bioactivity of NAT with other well-characterized endocannabinoids to provide a comprehensive resource for researchers in the field.

Data Presentation: Comparative Bioactivity of Endocannabinoids

The following tables summarize the quantitative data on the receptor binding affinities and enzymatic hydrolysis of NAT and other selected endocannabinoids.

Table 1: Receptor Binding Affinities (Ki / EC50 in nM)

CompoundCB1 Receptor (Ki)CB2 Receptor (Ki)TRPV1 (EC50)TRPV4 (EC50)GPR55 (EC50)PPARα (EC50)
N-Arachidonoyl Taurine (NAT) >10,000>10,00028,000[1]21,000[1]N/AN/A
Anandamide (AEA) 89 - 239[5][6]371 - 440[5]~4,300>10,000AgonistAgonist
2-Arachidonoylglycerol (2-AG) 4721400>10,000>10,000Agonist[7]N/A
N-Oleoylethanolamine (OEA) No Affinity[8]No AffinityAgonistN/AN/AHigh Affinity Agonist[9]
Palmitoylethanolamide (PEA) No Affinity[[“]]Weak Affinity[11]Indirect Modulator[12]N/A4[11]Agonist[11]

N/A: Not Available or Not Applicable. Data is compiled from various sources and experimental conditions may vary.

Table 2: Enzymatic Hydrolysis

CompoundPrimary Degrading Enzyme(s)Relative Rate of Hydrolysis by FAAH
N-Arachidonoyl Taurine (NAT) FAAH~8% of Anandamide[2]
Anandamide (AEA) FAAH100% (Reference)[2]
2-Arachidonoylglycerol (2-AG) MAGL, ABHD6, ABHD12Minor substrate for FAAH
N-Oleoylethanolamine (OEA) FAAH, NAAASubstrate
Palmitoylethanolamide (PEA) FAAH, NAAASubstrate

Signaling Pathways

The signaling pathways initiated by these lipid molecules are diverse. AEA and 2-AG primarily signal through CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs) that modulate adenylyl cyclase activity and various ion channels. In contrast, NAT's biological effects are largely mediated by the activation of Transient Receptor Potential (TRP) channels, specifically TRPV1 and TRPV4.[1] Other N-acyl amides, like PEA and OEA, exert their effects through other receptors such as GPR55 and PPARα.[9][11]

cluster_ligands Endocannabinoids & Related Lipids cluster_receptors Receptors cluster_effects Downstream Cellular Responses NAT N-Arachidonoyl Taurine (NAT) TRPV1 TRPV1 Channel NAT->TRPV1 Agonist TRPV4 TRPV4 Channel NAT->TRPV4 Agonist AEA Anandamide (AEA) CB1 CB1 Receptor AEA->CB1 Agonist CB2 CB2 Receptor AEA->CB2 Partial Agonist AEA->TRPV1 Agonist TwoAG 2-Arachidonoylglycerol (2-AG) TwoAG->CB1 Full Agonist TwoAG->CB2 Full Agonist OEA N-Oleoylethanolamine (OEA) PPARa PPARα OEA->PPARa Agonist PEA Palmitoylethanolamide (PEA) GPR55 GPR55 PEA->GPR55 Agonist PEA->PPARa Agonist Neurotransmission Modulation of Neurotransmission CB1->Neurotransmission Inflammation Modulation of Inflammation CB2->Inflammation Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx TRPV4->Ca_Influx GPR55->Ca_Influx Cell_Proliferation Cell Proliferation GPR55->Cell_Proliferation Gene_Transcription Gene Transcription PPARa->Gene_Transcription Ca_Influx->Neurotransmission start Prepare Reagents (Membranes, Radioligand, Test Compounds) setup Set up Reaction in 96-well Plate (Buffer, Radioligand, Test Compound) start->setup incubate Add Membranes & Incubate (30°C for 90 min) setup->incubate filter Rapid Filtration (Separate Bound from Free Ligand) incubate->filter wash Wash Filters (Remove Non-specific Binding) filter->wash quantify Scintillation Counting (Measure Radioactivity) wash->quantify analyze Data Analysis (Calculate IC50 and Ki) quantify->analyze start Prepare Enzyme and Substrate initiate Initiate Reaction (Add Substrate to Enzyme) start->initiate incubate Incubate at 37°C initiate->incubate terminate Stop Reaction (Add Quenching Solution) incubate->terminate separate Separate Product from Substrate terminate->separate quantify Quantify Product (Scintillation or Fluorescence) separate->quantify analyze Calculate Hydrolysis Rate quantify->analyze

References

A Comparative Guide to N-Arachidonoyl Taurine (NAT) Quantification Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methods for the quantification of N-Arachidonoyl Taurine (NAT), a bioactive lipid molecule involved in various physiological processes. The information presented here is compiled from publicly available research to assist in the selection and implementation of robust analytical protocols.

Performance Comparison of Analytical Methods

ParameterN-palmitoyl taurine (C16:0)N-oleoyl taurine (C18:1)N-arachidonoyl taurine (C20:4)N-docosanoyl taurine (C22:0)N-nervonoyl taurine (C24:1)
Linearity Range (ng/mL) 1-3001-3001-3001-3001-300
Correlation Coefficient (R²) ≥ 0.9996≥ 0.9996≥ 0.9996≥ 0.9996≥ 0.9996
Intra-day Precision (CV%) < 6%< 5%< 6%< 5%< 5%
Inter-day Precision (CV%) < 8%< 7%< 8%< 7%< 7%
Intra-day Accuracy (%) 94-106%95-105%93-107%95-105%95-105%
Inter-day Accuracy (%) 94-106%95-105%93-107%95-105%95-105%
Limit of Detection (LOD) (ng/mL) 0.3-0.40.3-0.40.3-0.40.3-0.40.3-0.4
Limit of Quantification (LOQ) (ng/mL) 11111
Matrix Effect (%) -10 to +5%-12 to +8%-15 to +10%Not ReportedNot Reported
Recovery (%) > 85%> 88%> 82%Not ReportedNot Reported
Data adapted from a validated method for N-acyl taurines in a liver surrogate matrix.[1][2]

Experimental Protocols

A validated and sensitive method for the quantification of N-acyl taurines, including N-Arachidonoyl Taurine, utilizes Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[1]

Sample Preparation
  • Tissue Homogenization: Biological tissue samples (e.g., liver, intestine) are homogenized in a suitable solvent, such as methanol, typically containing an internal standard (e.g., d4-C20:4 NAT) to correct for analytical variability.[1][3]

  • Protein Precipitation: Proteins are precipitated from the homogenate, often by the addition of a cold organic solvent like acetonitrile.

  • Centrifugation: The sample is centrifuged at high speed (e.g., 13,000 x g for 10 minutes) to pellet the precipitated proteins and other cellular debris.[2]

  • Supernatant Collection: The resulting supernatant, containing the lipids of interest, is carefully collected for analysis.[2]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

The following is a representative LC-MS/MS protocol for the analysis of N-acyl taurines.[1][2]

  • Instrumentation: UPLC system coupled to a triple quadrupole (QqQ) mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reverse-phase column, such as a BEH C18 column, is commonly used for separation.

  • Mobile Phases:

    • Mobile Phase A: Water with an additive like 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/isopropanol mixture with 0.1% formic acid.

  • Gradient Elution: A gradient elution is employed to separate the different N-acyl taurines based on their hydrophobicity.

  • Ionization Mode: Electrospray ionization (ESI) is typically performed in negative ion mode for taurine derivatives.[2]

  • Mass Spectrometry Detection: Detection is carried out in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity. Two diagnostic ion transitions are often monitored for each analyte to confirm its identity. For N-acyl taurines, product ions at m/z 80 and m/z 107 are characteristic.[1]

Visualizations

Experimental Workflow for N-Arachidonoyl Taurine Quantification

NAT_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing BiologicalSample Biological Sample (e.g., Tissue, Plasma) Homogenization Homogenization (with Internal Standard) BiologicalSample->Homogenization ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) Homogenization->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation CollectSupernatant Collect Supernatant Centrifugation->CollectSupernatant LC_Separation UPLC Separation (Reverse-Phase Column) CollectSupernatant->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection PeakIntegration Peak Integration MS_Detection->PeakIntegration Quantification Quantification (vs. Internal Standard) PeakIntegration->Quantification NAT_Signaling_Pathway NAT N-Arachidonoyl Taurine (NAT) TRPV1 TRPV1 Channel NAT->TRPV1 activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx mediates Insulin_Secretion Insulin Secretion Ca_influx->Insulin_Secretion triggers NAT_Metabolism NAT N-Arachidonoyl Taurine (NAT) FAAH Fatty Acid Amide Hydrolase (FAAH) NAT->FAAH substrate ArachidonicAcid Arachidonic Acid FAAH->ArachidonicAcid hydrolyzes to Taurine Taurine FAAH->Taurine hydrolyzes to

References

A Researcher's Guide to the Comparative Analysis of Internal Standards for Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the field of lipidomics, the precise and accurate quantification of lipid species is paramount for generating reliable and impactful data. The use of internal standards (IS) is a cornerstone of quantitative lipidomics, essential for correcting variations that can arise during sample preparation, extraction, and analysis by mass spectrometry. This guide provides an objective comparison of different internal standards, supported by experimental data and detailed protocols, to facilitate the selection of the most appropriate standards for your lipidomics workflow.

The Critical Role of Internal Standards in Lipidomics

Internal standards are compounds of a known quantity that are added to a sample before the analytical process begins.[1] They are chemically similar to the analytes of interest but are distinguishable by the mass spectrometer, typically due to isotopic labeling (e.g., deuterated or ¹³C-labeled lipids) or unique structural features like odd-chain fatty acids.[2] The primary role of an internal standard is to normalize the signal of the endogenous lipids, thereby accounting for sample loss during extraction and variations in ionization efficiency within the mass spectrometer.[2] An ideal internal standard should not be naturally present in the biological sample and should be introduced as early as possible in the experimental workflow, preferably before lipid extraction.[1]

Performance Comparison of Internal Standard Types

The selection of an appropriate internal standard is a critical decision that significantly influences the quality of quantitative lipidomics data. The most common types of internal standards employed are stable isotope-labeled (SIL) lipids and odd-chain fatty acid-containing lipids. A summary of their performance based on key analytical parameters is presented below.

Data Presentation: Quantitative Performance of Internal Standards
Performance MetricStable Isotope-Labeled (SIL) Lipids (e.g., ¹³C, ²H)Odd-Chain Lipids (e.g., C17:0)Non-endogenous Structural Analogs
Correction for Matrix Effects Superior: Co-elute with and experience the same ion suppression/enhancement as the endogenous analyte.[3]Good: Generally effective, but may not fully compensate if their chromatographic retention time differs significantly from the analyte.Moderate to Good: Effectiveness depends on the structural similarity and co-elution with the analyte.
Linearity (R²) Excellent: Wide dynamic range and linear response across various concentrations.Good: Response may deviate from linearity at very high or low concentrations relative to endogenous lipids.Variable: Dependent on the specific analog and its ionization characteristics.
Precision (Typical CV%) <15%15-30%>20%
Recovery High and consistent with endogenous lipids.Generally high, but can be more variable than SIL standards.Variable and can differ significantly from endogenous lipids.

Note: The CV% and recovery values are typical ranges and can vary depending on the lipid class, sample matrix, and analytical platform.

Experimental Protocols

Accurate and reproducible quantification in lipidomics relies on standardized and well-documented experimental procedures. The following are detailed methodologies for key experiments in a typical lipidomics workflow.

Lipid Extraction from Plasma (Modified Folch Method)

This protocol is a widely used method for extracting lipids from plasma samples.

Materials:

  • Plasma sample

  • Internal Standard (IS) mixture (e.g., stable isotope-labeled lipid mix)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • Sample Preparation: Thaw a 50 µL plasma sample on ice.

  • Internal Standard Spiking: Add a known amount of the internal standard mixture to the plasma sample.

  • Solvent Addition: Add 1 mL of a 2:1 (v/v) chloroform:methanol solution to the sample.

  • Homogenization: Vortex the mixture vigorously for 1 minute to ensure complete mixing and protein precipitation.

  • Phase Separation: Add 200 µL of 0.9% NaCl solution to the mixture and vortex for 30 seconds.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., 100 µL of methanol/isopropanol 1:1 v/v).

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

This protocol outlines a general method for the separation and detection of lipids.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Mass spectrometer (e.g., Triple Quadrupole, QTOF, or Orbitrap)

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm)

  • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 55°C

  • Injection Volume: 5 µL

  • Gradient:

    • Start at 30% B

    • Increase to 100% B over 18 minutes

    • Hold at 100% B for 3 minutes

    • Return to 30% B over 0.1 minutes

    • Hold at 30% B for 4 minutes

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.

  • Data Acquisition: Full scan mode for untargeted analysis or selected/multiple reaction monitoring (SRM/MRM) for targeted analysis.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in a typical lipidomics experiment, from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standards Sample->Spike Homogenize Homogenization with Solvents Spike->Homogenize Separate Phase Separation Homogenize->Separate Collect Collect Organic Layer Separate->Collect Dry Dry Down Collect->Dry Reconstitute Reconstitute Dry->Reconstitute LCMS LC-MS Analysis Reconstitute->LCMS Process Peak Integration & Normalization LCMS->Process Quantify Quantification Process->Quantify

Caption: A typical experimental workflow for lipidomics analysis.

Phosphatidylinositol 3-Kinase (PI3K) Signaling Pathway

Lipids play crucial roles as signaling molecules. The PI3K pathway is a key signaling cascade involved in cell growth, proliferation, and survival, and its dysregulation is implicated in various diseases.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation Downstream Downstream Effectors AKT->Downstream Activation CellResponse CellResponse Downstream->CellResponse Cellular Responses (Growth, Survival)

References

Confirming the role of N-Arachidonoyl Taurine in pain perception studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals comparing N-Arachidonoyl Taurine (NAT) with other key players in pain signaling. This guide delves into the experimental data, underlying mechanisms, and comparative efficacy of NAT, offering a valuable resource for the development of novel analgesic therapies.

Introduction

N-Arachidonoyl Taurine (NAT) is an endogenous lipid messenger that has garnered increasing interest in the field of pain research. Structurally similar to the endocannabinoid anandamide, NAT's primary mechanism of action in pain perception is believed to be mediated through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2][3] This channel, a well-established integrator of noxious stimuli, plays a crucial role in the signaling pathways of inflammatory and neuropathic pain.[4][5] This guide provides a comparative analysis of NAT's role in pain perception, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in this evolving area.

N-Arachidonoyl Taurine and TRPV1 Activation

NAT has been identified as an endogenous activator of the TRPV1 ion channel, a non-selective cation channel predominantly expressed in primary sensory neurons.[1][3] Activation of TRPV1 by various stimuli, including heat, protons, and chemical agonists like capsaicin, leads to the influx of cations, depolarization of the neuronal membrane, and the initiation of a pain signal.[4][5]

Studies have shown that NAT induces effects similar to those of capsaicin on synaptic transmission, suggesting a shared mechanism of action through TRPV1.[1][3] Electrophysiological recordings have demonstrated that NAT enhances glutamatergic synaptic transmission in a manner that is blocked by TRPV1 antagonists.[1]

Comparative Analysis of Analgesic Potential

While direct quantitative in vivo data on the analgesic effects of NAT in behavioral pain models is limited, the well-established role of its target, TRPV1, in nociception provides a strong rationale for its potential as an analgesic. To provide a comparative perspective, this section summarizes data from studies on related compounds and alternative molecules that modulate pain perception through similar or convergent pathways.

Table 1: Comparison of Analgesic Effects of N-Acyl Amino Acids and Other Modulators in Rodent Pain Models

CompoundAnimal ModelPain AssayAdministration RouteDoseAnalgesic EffectCitation(s)
N-Arachidonoyl Glycine (NAGly) Rat (Inflammatory Pain)Mechanical Allodynia (von Frey)Intrathecal70 - 700 nmolDose-dependent reduction in allodynia[2]
Rat (Inflammatory Pain)Thermal Hyperalgesia (Plantar Test)Intrathecal700 nmolIncreased paw withdrawal latency[2]
Rat (Neuropathic Pain)Mechanical Allodynia (von Frey)Intrathecal700 nmolReduced mechanical allodynia[6]
Anandamide (AEA) Rat (Inflammatory Pain)Thermal Hyperalgesia (Paw-withdrawal)Intrathecal4.3 - 288 nmolDose-dependent decrease in hyperalgesia[7]
Taurine Mouse (Chemical Nociception)Formalin Test (Phase 1)Subcutaneous50 - 200 mg/kg30-42% reduction in licking activity[8]
Rat (Neuropathic Pain)Mechanical Allodynia (von Frey)Intrathecal200 µgAlleviation of allodynia
N-Arachidonoyl-Dopamine (NADA) Rat (Inflammatory Hyperalgesia)Paw-withdrawal TestIntrathecal1.5 - 50 µgDose-dependent antihyperalgesia[9]

Note: This table highlights the analgesic potential of compounds structurally or functionally related to NAT. The absence of direct quantitative data for NAT in these specific models represents a key area for future research.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

Signaling Pathway of N-Arachidonoyl Taurine in Nociceptive Neurons

Caption: Signaling pathway of N-Arachidonoyl Taurine (NAT) in a nociceptive neuron.

Experimental Workflow for the Formalin Test

Formalin_Test_Workflow cluster_setup Experimental Setup cluster_observation Observation Phases cluster_analysis Data Analysis acclimatization Acclimatization of animal to observation chamber injection Subcutaneous injection of Formalin into the hind paw acclimatization->injection phase1 Phase 1 (0-5 min): Acute Nociceptive Response (Licking/Flinching Time) injection->phase1 interphase Interphase (5-15 min): Quiescent Period phase1->interphase data_collection Record time spent licking or flinching in each phase phase1->data_collection phase2 Phase 2 (15-60 min): Inflammatory Pain Response (Licking/Flinching Time) interphase->phase2 phase2->data_collection comparison Compare results between treatment and control groups data_collection->comparison

Caption: Workflow of the formalin test for assessing nociceptive and inflammatory pain.

Detailed Experimental Protocols

Formalin Test

The formalin test is a widely used model of tonic chemical nociception that allows for the assessment of both acute and inflammatory pain.

  • Animals: The test is commonly performed in rats or mice.

  • Procedure:

    • Animals are habituated to the testing environment, typically a transparent observation chamber, for at least 30 minutes prior to the test.

    • A dilute solution of formalin (typically 1-5% in saline) is injected subcutaneously into the plantar surface of one of the hind paws.

    • Immediately after the injection, the animal is returned to the observation chamber, and the amount of time it spends licking, biting, or flinching the injected paw is recorded.

  • Observation Periods: The pain response to formalin is biphasic:

    • Phase 1 (Early Phase): Occurs within the first 5 minutes post-injection and is considered to be the result of direct chemical stimulation of nociceptors.

    • Phase 2 (Late Phase): Begins approximately 15-20 minutes post-injection and can last for up to 60 minutes. This phase is associated with an inflammatory response and central sensitization.

  • Data Analysis: The total time spent exhibiting pain behaviors is quantified for both phases and compared between different treatment groups (e.g., vehicle vs. drug-treated).

Hot Plate Test

The hot plate test is used to evaluate thermal nociception.

  • Apparatus: A metal plate that is maintained at a constant, noxious temperature (typically 50-55°C).

  • Procedure:

    • The animal is placed on the hot plate.

    • The latency to the first sign of a pain response is recorded. Nociceptive responses include licking of the hind paws, stamping of the feet, or jumping.

    • A cut-off time (e.g., 30-60 seconds) is predetermined to prevent tissue damage.

  • Data Analysis: The latency to respond is measured before and after the administration of a test compound. An increase in the response latency is indicative of an analgesic effect.

Von Frey Test

The von Frey test is used to assess mechanical allodynia, a condition where a normally non-painful stimulus is perceived as painful.

  • Apparatus: A series of calibrated monofilaments (von Frey hairs) that exert a specific amount of force when bent.

  • Procedure:

    • The animal is placed on a mesh platform that allows access to the plantar surface of its paws.

    • The von Frey filaments are applied to the mid-plantar surface of the hind paw with increasing force.

    • The threshold for paw withdrawal is determined by observing the force at which the animal consistently withdraws its paw.

  • Data Analysis: The paw withdrawal threshold is compared between different treatment groups. An increase in the withdrawal threshold indicates a reduction in mechanical sensitivity.

Alternatives and Future Directions

The study of N-acyl amino acids in pain perception is a rapidly evolving field. While NAT holds promise as a modulator of pain through TRPV1, other endogenous lipids and synthetic compounds targeting this and related pathways are also under investigation.

  • Anandamide (AEA): As an endocannabinoid that also activates TRPV1, AEA represents a key comparator for NAT.[7] Understanding the differential effects and potencies of these two molecules at TRPV1 and cannabinoid receptors is crucial.

  • Other N-Acyl Amino Acids: Compounds like N-arachidonoyl glycine (NAGly) have shown analgesic properties in preclinical models, potentially through mechanisms independent of cannabinoid receptors.[2][6]

  • Synthetic TRPV1 Modulators: The development of selective agonists and antagonists for TRPV1 continues to be a major focus for pharmaceutical research. Comparing the efficacy and side-effect profiles of these compounds with endogenous modulators like NAT is essential.

Future research should focus on obtaining robust in vivo quantitative data on the analgesic effects of NAT in established animal models of pain. Elucidating the precise downstream signaling cascades activated by NAT-mediated TRPV1 activation in nociceptive neurons will be critical for a complete understanding of its mechanism of action and for the rational design of novel analgesics targeting this pathway.

References

A Head-to-Head Comparison of N-Arachidonoyl Taurine and N-Oleoyl Taurine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the comparative bioactivities, mechanisms, and experimental considerations of two prominent N-acyl taurines.

N-acyl taurines (NATs) are a class of endogenous lipid signaling molecules garnering significant interest for their diverse physiological roles.[1][2][3] Formed by the conjugation of a fatty acid to a taurine molecule, these compounds are involved in processes ranging from metabolic regulation to neuronal signaling.[4][5][6] Among the numerous NATs identified, N-Arachidonoyl Taurine (NATau), derived from the polyunsaturated omega-6 fatty acid arachidonic acid, and N-Oleoyl Taurine (NOTau), from the monounsaturated omega-9 fatty acid oleic acid, are frequently investigated. This guide provides a direct comparison of their known bioactivities, supported by quantitative data and detailed experimental protocols to inform future research and development.

Biochemical and Pharmacological Profile

Both NATau and NOTau are substrates for the enzyme Fatty Acid Amide Hydrolase (FAAH), which is a key regulator of their endogenous levels.[2][5][7][8] Inhibition of FAAH leads to a significant accumulation of these and other bioactive lipids, a strategy often employed to study their downstream effects.[9][10] While both molecules share a common taurine head group, the difference in their acyl chain—a polyunsaturated 20-carbon chain for NATau versus a monounsaturated 18-carbon chain for NOTau—dictates their distinct pharmacological profiles and receptor interactions.

Quantitative Comparison of Bioactivity

The primary targets and potencies of NATau and NOTau differ significantly. NATau is a well-characterized activator of Transient Receptor Potential Vanilloid (TRPV) channels, whereas NOTau primarily demonstrates activity at the G-protein coupled receptor GPR119.[4][5][11][12]

ParameterN-Arachidonoyl Taurine (NATau)N-Oleoyl Taurine (NOTau)Target Class
Primary Target(s) TRPV1, TRPV4GPR119Ion Channel, GPCR
EC₅₀ (TRPV1) 28 µM[12][13]Inactive / Not reportedIon Channel Activation
EC₅₀ (TRPV4) 21 µM[12][13]Inactive / Not reported[14][15][16][17]Ion Channel Activation
GPR119 Activity Not a primary targetAgonist (improves glucose tolerance)[4][5]GPCR Activation
Other Reported Effects Restores IKs channel function in Long QT mutations[18]Reduces cancer cell proliferation[1]Various

EC₅₀ (Half maximal effective concentration) values indicate the concentration of a drug that gives half of the maximal response.

Signaling Pathways and Mechanisms of Action

The distinct receptor targets of NATau and NOTau initiate different intracellular signaling cascades.

N-Arachidonoyl Taurine (NATau) Signaling

NATau primarily acts on TRPV1 and TRPV4, which are non-selective cation channels.[12][13] Activation of these channels leads to an influx of calcium ions (Ca²⁺), a critical second messenger that triggers a wide array of cellular responses, including neurotransmitter release and insulin secretion.[6][12]

NATau_Signaling cluster_membrane Cell Membrane TRPV1 TRPV1/TRPV4 Ca_influx Ca²⁺ Influx TRPV1->Ca_influx NATau N-Arachidonoyl Taurine NATau->TRPV1 Activates Cellular_Response Cellular Responses (e.g., Neurotransmission, Insulin Secretion) Ca_influx->Cellular_Response

N-Arachidonoyl Taurine signaling pathway via TRPV channels.
N-Oleoyl Taurine (NOTau) Signaling

NOTau is an agonist for GPR119, a Gαs-coupled receptor predominantly expressed in pancreatic beta-cells and intestinal L-cells.[4][5][19] Receptor activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This cascade enhances the secretion of insulin and glucagon-like peptide-1 (GLP-1), playing a crucial role in glucose homeostasis.[2][4][5]

NOTau_Signaling cluster_membrane Cell Membrane GPR119 GPR119 AC Adenylyl Cyclase GPR119->AC Stimulates NOTau N-Oleoyl Taurine NOTau->GPR119 Activates cAMP ↑ cAMP AC->cAMP Hormone_Secretion Hormone Secretion (e.g., GLP-1, Insulin) cAMP->Hormone_Secretion Promotes

N-Oleoyl Taurine signaling pathway via the GPR119 receptor.

Experimental Protocols

Accurate characterization of NATau and NOTau requires robust and standardized experimental procedures. Below are methodologies for key assays.

Protocol 1: Radioligand Displacement Assay for Receptor Affinity (Kᵢ)

This assay determines the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibition constant (Kᵢ) of a test compound (e.g., NATau, NOTau) for a specific receptor (e.g., CB1).

Materials:

  • Cell membranes expressing the receptor of interest.[20]

  • Radioligand with known affinity (e.g., [³H]-CP55,940 for CB1).[21]

  • Test compounds (NATau, NOTau).

  • Assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[20]

  • 96-well plates.

  • Glass fiber filters (e.g., GF/C, pre-soaked in PEI).[20]

  • Vacuum filtration apparatus (cell harvester).[20][22]

  • Scintillation counter and scintillation cocktail.[20]

Procedure:

  • Preparation: Thaw the membrane preparation and resuspend in the final assay binding buffer. Prepare serial dilutions of the test compounds.

  • Incubation: In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kₐ), and varying concentrations of the test compound.[20][22]

  • Equilibration: Incubate the plate for a defined period (e.g., 60 minutes at 30°C) with gentle agitation to reach binding equilibrium.[20]

  • Separation: Terminate the reaction by rapid vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.[20][22]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[20]

  • Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[20]

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value (the concentration that inhibits 50% of radioligand binding). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.[20]

Protocol 2: Calcium Influx Assay for TRPV Channel Activation (EC₅₀)

This cell-based functional assay measures the ability of a compound to activate ion channels like TRPV1 by detecting the subsequent increase in intracellular calcium.

Objective: To determine the potency (EC₅₀) of a test compound (e.g., NATau) as a TRPV1 activator.

Materials:

  • HEK-293 cells stably expressing the TRPV1 channel.[23]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM, or a Calcium 6/Calcium 5 Assay Kit).[23][24][25]

  • Assay buffer (e.g., HBSS with 2 mM CaCl₂ and 20 mM HEPES).[25][26]

  • Test compounds (NATau) and a known agonist (e.g., Capsaicin) as a positive control.[26]

  • 384-well black, clear-bottom plates.[24]

  • Fluorescence plate reader (e.g., FLIPR, FDSS/µCell).[24][26]

Procedure:

  • Cell Plating: Plate the TRPV1-expressing cells in the 384-well plates and culture until they form a confluent monolayer.[24]

  • Dye Loading: Remove the culture medium and replace it with the assay buffer containing the calcium-sensitive dye. Incubate for a sufficient period (e.g., ≥2 hours at 37°C) to allow the cells to take up the dye.[25][26]

  • Compound Preparation: Prepare a dose-response curve of the test compound (e.g., NATau) and the positive control (Capsaicin) in the assay buffer.

  • Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading.

  • Compound Addition: Add the different concentrations of the test compound or control to the wells and immediately begin measuring the change in fluorescence over time.[23]

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration.[26] Plot the peak fluorescence response against the log concentration of the compound to generate a dose-response curve and calculate the EC₅₀ value.[24]

General Experimental Workflow

The characterization of novel lipids like NATau and NOTau typically follows a standardized discovery and validation pipeline.

Experimental_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo & Ex Vivo Analysis Synthesis Lipid Synthesis or Extraction Binding Receptor Binding Assays (Determine Kᵢ) Synthesis->Binding Functional Functional Assays (e.g., Ca²⁺ Influx, cAMP) (Determine EC₅₀/IC₅₀) Synthesis->Functional Enzyme Enzyme Inhibition Assays (e.g., FAAH) Synthesis->Enzyme Animal Animal Model Studies (e.g., Glucose Tolerance, Behavior) Binding->Animal Functional->Animal Enzyme->Animal Tissue Ex Vivo Tissue Analysis (e.g., Electrophysiology) Animal->Tissue

Standard workflow for the characterization of bioactive lipids.

References

Verifying the specificity of N-Arachidonoyl Taurine's interaction with its receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Arachidonoyl Taurine (NAT), an endogenous lipid mediator, has garnered significant interest for its diverse physiological roles. Understanding the specificity of its interactions with various receptors is crucial for elucidating its mechanisms of action and for the development of targeted therapeutics. This guide provides a comparative analysis of NAT's interaction with its known primary targets, supported by available experimental data and detailed methodologies.

Quantitative Analysis of N-Arachidonoyl Taurine Receptor Interactions

The specificity of a ligand is best understood by comparing its binding affinity (Ki or Kd) and functional potency (EC50 or IC50) across a range of potential targets. While comprehensive competitive binding data for N-Arachidonoyl Taurine (NAT) remains limited in publicly available literature, functional data provides valuable insights into its receptor interaction profile.

Receptor TargetLigandParameterValue (µM)Reference
TRPV1 N-Arachidonoyl TaurineEC5028[1][2][3][4][5][6]
TRPV4 N-Arachidonoyl TaurineEC5021[1][2][3][4][5][6]
IKs (KV7.1/KCNE1) N-Arachidonoyl TaurineFunctional EffectCauses a ~ -30 mV shift in the G(V) curve

Based on the available functional data, NAT demonstrates activity at TRPV1 and TRPV4 channels in the micromolar range. Its interaction with the IKs voltage-gated potassium channel complex is modulatory, affecting the voltage-dependence of channel activation.

Comparative Ligands for Key Receptors

To provide context for NAT's activity, the following table includes information on other known ligands for its primary targets.

Receptor TargetLigand ClassExample LigandParameterValue
TRPV1 Endogenous AgonistAnandamideEC50~1-5 µM
Exogenous AgonistCapsaicinEC50~0.1-1 µM
AntagonistCapsazepineIC50~0.1-1 µM
TRPV4 Synthetic AgonistGSK1016790AEC50~0.02 µM
Endogenous Activator5',6'-EETEC50~0.1-1 µM
IKs (KV7.1/KCNE1) ActivatorML277EC50~0.2-0.5 µM
InhibitorChromanol 293BIC50~1-10 µM

Off-Target Profile and GPR55 Interaction

A comprehensive assessment of ligand specificity requires screening against a broad panel of receptors. While specific off-target screening data for NAT from commercial services like the Eurofins SafetyScreen panels are not publicly available, initial research suggests a relatively specific profile. Studies have shown that NAT exhibits weak or no significant binding to cannabinoid receptors CB1 and CB2.[7]

There is speculation that NAT may interact with the orphan G protein-coupled receptor GPR55. This is based on findings that a structurally similar compound, N-arachidonoyl glycine (NAGly), is an agonist at GPR55.[8] However, direct binding or functional studies confirming NAT's activity at GPR55 are currently lacking in the scientific literature.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative methodologies for key assays used to characterize the interaction of NAT with its receptors.

Calcium Influx Assay for TRPV1 and TRPV4 Activity

This protocol describes a common method to assess the functional activity of NAT at TRPV1 and TRPV4 channels by measuring changes in intracellular calcium concentration.

Cell Culture and Transfection:

  • Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are transiently transfected with plasmids encoding human TRPV1 or TRPV4 using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions. Experiments are typically performed 24-48 hours post-transfection.

Calcium Imaging:

  • Dye Loading: Transfected cells are seeded onto 96-well black-walled, clear-bottom plates. On the day of the experiment, the culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.

  • Baseline Measurement: After washing to remove excess dye, the plate is placed in a fluorescence plate reader. A baseline fluorescence reading is taken for a set period before the addition of any compounds.

  • Compound Addition: N-Arachidonoyl Taurine, dissolved in a suitable vehicle (e.g., DMSO, followed by dilution in assay buffer), is added to the wells at various concentrations. The final DMSO concentration should be kept low (typically <0.1%) to avoid off-target effects.

  • Data Acquisition: Fluorescence intensity is continuously monitored before and after the addition of NAT. An increase in fluorescence indicates an influx of calcium and activation of the channel.

  • Data Analysis: The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition. Dose-response curves are generated by plotting ΔF against the logarithm of the NAT concentration, and the EC50 value is determined using a sigmoidal dose-response curve fit.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology for IKs (KV7.1/KCNE1) Channel Modulation

This protocol outlines the electrophysiological method used to measure the modulatory effect of NAT on IKs channels expressed in Xenopus laevis oocytes.

Oocyte Preparation and Injection:

  • Xenopus laevis oocytes are surgically removed and defolliculated.

  • cRNA for human KV7.1 and KCNE1 are co-injected into the oocytes.

  • Oocytes are incubated for 2-5 days to allow for channel expression.

Electrophysiological Recording:

  • Recording Setup: Oocytes are placed in a recording chamber and perfused with a standard recording solution (e.g., containing in mM: 96 NaCl, 2 KCl, 1 MgCl2, 1.8 CaCl2, and 5 HEPES, pH 7.4). The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage clamping and one for current recording.

  • Voltage Protocol: A voltage-clamp protocol is applied to elicit IKs currents. A typical protocol involves holding the membrane potential at -80 mV, followed by depolarizing test pulses to a range of voltages (e.g., from -80 mV to +60 mV in 10 mV increments) for several seconds to allow for channel activation. Tail currents are then measured upon repolarization to a negative potential (e.g., -40 mV).

  • NAT Application: After recording baseline currents, the perfusion solution is switched to one containing the desired concentration of NAT. The oocyte is incubated with the NAT solution until a steady-state effect is observed (typically a few minutes).

  • Data Acquisition: Currents are recorded in the presence of NAT using the same voltage protocol.

  • Data Analysis: The conductance (G) at each test voltage is calculated from the tail current amplitude. Conductance-voltage (G-V) curves are generated by plotting the normalized conductance (G/Gmax) against the test voltage. The G-V curves in the absence and presence of NAT are fitted with a Boltzmann function to determine the voltage for half-maximal activation (V1/2). The shift in the G-V curve (ΔV1/2) is calculated to quantify the modulatory effect of NAT.

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental processes discussed, the following diagrams are provided.

Signaling_Pathway_TRPV1_TRPV4 cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NAT N-Arachidonoyl Taurine TRPV1 TRPV1 NAT->TRPV1 Activates TRPV4 TRPV4 NAT->TRPV4 Activates Ca2_influx Ca²⁺ Influx TRPV1->Ca2_influx TRPV4->Ca2_influx Downstream Downstream Signaling (e.g., PKC, PKA activation) Ca2_influx->Downstream

Experimental_Workflow_Calcium_Assay start HEK293 cells expressing TRPV1 or TRPV4 dye_loading Load with Calcium Sensitive Dye start->dye_loading baseline Measure Baseline Fluorescence dye_loading->baseline add_nat Add N-Arachidonoyl Taurine baseline->add_nat measure_response Measure Fluorescence Change (ΔF) add_nat->measure_response analysis Generate Dose-Response Curve and calculate EC₅₀ measure_response->analysis

Logical_Relationship_Specificity cluster_primary Primary Targets cluster_low_affinity Low/No Affinity cluster_potential Potential Target (Unconfirmed) NAT N-Arachidonoyl Taurine TRPV1 TRPV1 (Activation) NAT->TRPV1 TRPV4 TRPV4 (Activation) NAT->TRPV4 IKs IKs (Modulation) NAT->IKs CB1 CB1 NAT->CB1 Weak/None CB2 CB2 NAT->CB2 Weak/None GPR55 GPR55 NAT->GPR55 Hypothesized

Conclusion

N-Arachidonoyl Taurine demonstrates a specific profile of interaction with ion channels, notably as an activator of TRPV1 and TRPV4, and as a modulator of the IKs channel. Its limited interaction with cannabinoid receptors CB1 and CB2 further supports its distinct signaling role compared to endocannabinoids like anandamide. The potential interaction with GPR55 warrants further investigation to fully delineate its receptor pharmacology. Future research should focus on obtaining quantitative binding affinity data (Ki/Kd values) and conducting comprehensive off-target screening to provide a more complete picture of NAT's specificity. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers in the field.

References

A Comparative Guide to N-Arachidonoyl Taurine Quantification: Assessing Assay Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of N-Arachidonoyl Taurine (NAT), a bioactive lipid with growing interest in pharmacological research. We will delve into the performance of a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method and explore a representative Gas Chromatography-Mass Spectrometry (GC-MS) approach, offering insights into their reproducibility and suitability for various research needs. This comparison is supported by experimental data and detailed protocols to aid in informed decision-making for your analytical workflows.

At a Glance: UPLC-MS/MS vs. GC-MS for NAT Quantification

FeatureUPLC-MS/MSGC-MS
Sample Derivatization Not requiredMandatory (e.g., silylation or esterification/amidation)
Sample Throughput HigherLower due to additional derivatization steps
Method Development Generally simplerMore complex due to optimization of derivatization
Sensitivity HighHigh, dependent on derivatization efficiency
Specificity Very high, based on parent and fragment ion massesHigh, but potential for co-elution of similar compounds
Thermal Stability Not a concern for the analyteAnalyte must be thermally stable after derivatization
Instrumentation Cost Generally higherGenerally lower

Quantitative Performance Comparison

The following table summarizes the quantitative performance characteristics of a validated UPLC-MS/MS method for NAT and expected performance for a GC-MS method adapted from similar N-acyl amino acid analyses.

ParameterUPLC-MS/MS (Validated for NAT)[1][2]GC-MS (Representative for N-Acyl Amino Acids)
Linearity (R²) ≥ 0.9996[1]> 0.99
Limit of Detection (LOD) 0.3–0.4 ng/mL[1]Typically in the low ng/mL range
Limit of Quantification (LOQ) 1 ng/mL[1]Typically in the low to mid ng/mL range
Intra-day Precision (%RSD) Within acceptable range (typically <15%)[1]< 15%
Inter-day Precision (%RSD) Within acceptable range (typically <15%)[1]< 15%
Accuracy (%Recovery) Within acceptable range (typically 85-115%)[1]80-120%

Experimental Protocols

Method 1: Validated UPLC-MS/MS for N-Arachidonoyl Taurine Quantification

This method, adapted from Cutignano et al. (2023), provides a sensitive and reproducible assay for NAT in biological matrices.[1][2]

1. Sample Preparation (Tissue)

  • Homogenize tissue samples in an appropriate solvent (e.g., methanol).

  • Add an internal standard (e.g., d4-C20:4 NAT) to correct for extraction variability.

  • Perform lipid extraction using a suitable method, such as a modified Bligh-Dyer extraction.

  • Evaporate the organic phase to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in the initial mobile phase for UPLC-MS/MS analysis.

2. UPLC-MS/MS Conditions

  • Chromatographic Column: A reversed-phase column, such as a BEH C18 column, is suitable.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a modifier like formic acid to improve ionization.

  • Flow Rate: Typically in the range of 0.3-0.5 mL/min.

  • Injection Volume: 1-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often optimal for sulfonated lipids like NAT.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for NAT (e.g., m/z 410.2 -> 80.0 and 410.2 -> 107.0) and its internal standard.[1]

Method 2: Representative GC-MS for N-Acyl Amino Acid Quantification (Adaptable for NAT)

1. Sample Preparation and Derivatization

  • Perform lipid extraction from the biological matrix as described for the UPLC-MS/MS method, including the addition of an appropriate internal standard.

  • Evaporate the extract to complete dryness. This step is critical as derivatization reagents are sensitive to moisture.

  • Derivatization: To increase volatility and thermal stability, NAT must be derivatized. A two-step process is common for N-acyl amino acids:

    • Esterification: React the carboxylic acid group of the taurine moiety with an alcohol (e.g., methanol with 2M HCl) to form a methyl ester.

    • Amidation/Silylation: React the amide and sulfonyl groups with a derivatizing agent such as:

      • Pentafluoropropionic anhydride (PFPA) in ethyl acetate to form pentafluoropropionyl derivatives.

      • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form trimethylsilyl (TMS) derivatives.

  • Extract the derivatized analyte into a GC-compatible solvent like toluene.

2. GC-MS Conditions

  • Gas Chromatograph:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-17ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector: Splitless injection mode is typically used for trace analysis.

    • Temperature Program: A temperature gradient is used to separate the analytes, starting at a lower temperature and ramping up to a higher temperature to elute the derivatized NAT.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI), depending on the derivative formed. NCI can offer higher sensitivity for electronegative derivatives.

    • Analysis Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity by monitoring specific fragment ions characteristic of the derivatized NAT.

Signaling Pathways and Experimental Workflows

Signaling Pathways of N-Arachidonoyl Taurine

N-Arachidonoyl Taurine has been identified as an endogenous signaling molecule with effects on ion channels and metabolic regulation.

NAT_Signaling_Pathways cluster_TRPV1 TRPV1 Activation cluster_Insulin Insulin Secretion NAT N-Arachidonoyl Taurine TRPV1 TRPV1 Channel NAT->TRPV1 Activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Opens Neuronal_activity Modulation of Neuronal Activity Ca_influx->Neuronal_activity Leads to NAT_insulin N-Arachidonoyl Taurine Pancreatic_beta_cell Pancreatic β-cell NAT_insulin->Pancreatic_beta_cell Acts on Ca_flux_insulin Increased Intracellular Ca²⁺ Pancreatic_beta_cell->Ca_flux_insulin Stimulates Insulin_secretion Insulin Secretion Ca_flux_insulin->Insulin_secretion Triggers NAT_Quantification_Workflow cluster_LCMS UPLC-MS/MS Path cluster_GCMS GC-MS Path Sample_Collection Biological Sample Collection (e.g., Tissue, Plasma) Homogenization Homogenization & Addition of Internal Standard Sample_Collection->Homogenization Lipid_Extraction Lipid Extraction (e.g., Bligh-Dyer) Homogenization->Lipid_Extraction Evaporation Evaporation to Dryness Lipid_Extraction->Evaporation Reconstitution_LC Reconstitution in Mobile Phase Evaporation->Reconstitution_LC Derivatization Derivatization (e.g., Esterification & Silylation) Evaporation->Derivatization UPLC_MSMS UPLC-MS/MS Analysis Reconstitution_LC->UPLC_MSMS Data_Analysis Data Analysis & Quantification UPLC_MSMS->Data_Analysis Reconstitution_GC Reconstitution in GC-compatible Solvent Derivatization->Reconstitution_GC GC_MS GC-MS Analysis Reconstitution_GC->GC_MS GC_MS->Data_Analysis

References

Safety Operating Guide

Navigating the Safe Handling and Disposal of N-Arachidonoyl Taurine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: A Guide for Laboratory Professionals

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-Arachidonoyl Taurine-d4. Adherence to these procedures is essential for ensuring personal safety and proper disposal of laboratory waste. This compound is typically supplied as a solution in ethanol, and as such, this guide addresses the hazards associated with both the compound and the solvent.

Personal Protective Equipment (PPE): A Multi-Faceted Approach to Safety

Given that this compound should be considered hazardous, a comprehensive personal protective equipment strategy is mandatory to prevent exposure through inhalation, ingestion, or skin and eye contact.[1] The following table summarizes the required PPE.

PPE CategoryRecommended EquipmentKey Considerations
Hand Protection Double-gloving with nitrile or neoprene gloves.Inspect gloves for any signs of degradation or punctures before and during use. Change gloves frequently, especially if contact with the solution occurs.
Body Protection Disposable, solid-front, back-closing laboratory gown.Gowns should have long sleeves with tight-fitting elastic or knit cuffs to protect the arms. A lab coat should be worn over personal clothing at all times.
Eye and Face Protection Chemical splash goggles and a full-face shield.Standard safety glasses do not offer adequate protection from splashes. A face shield should be worn over goggles, especially when handling larger quantities or when there is a risk of splashing.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.If handling outside of a fume hood or if the solvent is evaporated, a respirator may be required based on a risk assessment.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Handling:

  • Before handling, ensure that a safety data sheet (SDS) is readily available and has been reviewed.

  • All handling of this compound solution should be conducted in a well-ventilated chemical fume hood.

  • Ensure all necessary PPE is donned correctly before opening the container.

  • Avoid prolonged or repeated exposure.[2]

2. Solvent Evaporation (If Applicable):

  • If the ethanol solvent needs to be removed, this should be done under a gentle stream of nitrogen within a chemical fume hood.

  • Treat the resulting solid compound with the same level of precaution as the solution.

3. Spill Response:

  • In case of a small spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan: Ensuring Safe and Compliant Waste Management

Ethanol solutions, particularly at the concentrations typically used for chemical standards, are often classified as flammable hazardous waste.[2][3] Therefore, drain disposal is not a compliant option.[4][5]

Waste Collection and Storage:

  • All waste containing this compound and its ethanol solvent must be collected in a designated, properly labeled hazardous waste container.[3][4]

  • The container should be made of a material compatible with ethanol and should be kept tightly sealed when not in use.[3]

  • Store the waste container in a designated satellite accumulation area, such as a flammable storage cabinet, away from ignition sources.[3]

Final Disposal:

  • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[3]

  • Do not mix this waste with other waste streams unless explicitly permitted by your EHS department.

Experimental Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal prep1 Review Safety Data Sheet (SDS) prep2 Don Appropriate PPE prep1->prep2 handle1 Work in Chemical Fume Hood prep2->handle1 handle2 Perform Experimental Procedures handle1->handle2 dispose1 Collect Waste in Labeled Container handle2->dispose1 dispose2 Store in Designated Area dispose1->dispose2 dispose3 Arrange for EHS Pickup dispose2->dispose3

Safe handling workflow for this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.